molecular formula C11H12O2 B169870 Methyl 4-cyclopropylbenzoate CAS No. 148438-03-3

Methyl 4-cyclopropylbenzoate

Cat. No.: B169870
CAS No.: 148438-03-3
M. Wt: 176.21 g/mol
InChI Key: AZIWZLOGNAEWLR-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropylbenzoate (CAS 148438-03-3) is an organic ester compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science research. The structure incorporates both a benzoate ester and a cyclopropyl group, making it a versatile precursor for the synthesis of more complex molecules. In drug discovery, the cyclopropyl moiety is a common pharmacophore known to influence a compound's metabolic stability, lipophilicity, and conformational geometry . Similarly, ester groups like the one in this compound are frequently employed in synthesis and are common features in active pharmaceutical ingredients or their synthetic precursors . Researchers utilize this compound as a key starting material for exploring new chemical entities, particularly in constructing molecules with potential biological activity. Its applications extend to process chemistry and the development of advanced materials. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyclopropylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIWZLOGNAEWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470137
Record name Methyl 4-cyclopropylbenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID90470137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148438-03-3
Record name Methyl 4-cyclopropylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Cyclopropylbenzoate from 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of methyl 4-cyclopropylbenzoate, a valuable ester in the fields of medicinal chemistry and materials science. The synthesis originates from 4-cyclopropylbenzoic acid, and this document details two robust and widely employed esterification strategies: the classic Fischer-Speier esterification and the highly efficient diazomethane-mediated methylation. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also a critical examination of the underlying chemical principles, comparative analysis of the methods, and essential safety considerations. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory application.

Introduction: The Significance of the Cyclopropyl Moiety and its Benzoate Esters

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique conformational rigidity, electronic properties, and metabolic stability often impart favorable pharmacological characteristics to parent molecules. Consequently, 4-cyclopropylbenzoic acid and its derivatives, such as this compound, serve as critical building blocks in the synthesis of a wide array of bioactive compounds and advanced materials. The ester, in particular, is a key intermediate, often utilized in subsequent cross-coupling reactions or as a more soluble and reactive alternative to the parent carboxylic acid. The choice of esterification method is therefore a crucial decision in the overall synthetic strategy, impacting yield, purity, and scalability.

This guide will explore the two most prominent methods for the conversion of 4-cyclopropylbenzoic acid to its methyl ester, providing the necessary details for an informed selection and successful execution of the synthesis.

Synthetic Pathways: A Comparative Overview

The esterification of 4-cyclopropylbenzoic acid to this compound can be effectively achieved through several methods. Here, we focus on two of the most established and mechanistically distinct approaches:

  • Fischer-Speier Esterification: An acid-catalyzed equilibrium process that is cost-effective and suitable for large-scale synthesis.

  • Diazomethane-Mediated Esterification: A rapid and high-yielding reaction under mild conditions, often favored for small-scale applications and with sensitive substrates. We will focus on the use of (Trimethylsilyl)diazomethane (TMS-diazomethane) as a safer, commercially available alternative to diazomethane gas.

The selection between these two methodologies is contingent on factors such as the scale of the reaction, the presence of other acid-sensitive functional groups in the substrate, desired purity, and safety infrastructure.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3][4][5]

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[2][4] This is followed by a nucleophilic attack from the alcohol (methanol) to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst.[1][3]

Fischer_Esterification

Driving the Equilibrium

A critical aspect of the Fischer esterification is its reversible nature.[1][2][5] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by:

  • Using an excess of one reactant: In this case, methanol is often used as the solvent, providing a large excess that drives the reaction forward according to Le Châtelier's principle.[2][5]

  • Removing water: The removal of water as it is formed can also shift the equilibrium. This can be achieved through azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus, or by the inclusion of a dehydrating agent.[3][4]

Detailed Experimental Protocol

Materials:

  • 4-Cyclopropylbenzoic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyclopropylbenzoic acid.

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or use as the solvent). While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and the acid catalyst), and finally with brine.[6][7] Caution: Carbon dioxide evolution may occur during the bicarbonate wash; vent the separatory funnel frequently.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Expected Outcome and Considerations

This method is robust and generally provides good to excellent yields (typically 70-90%), particularly when a large excess of methanol is used.[6] The primary impurity is the unreacted starting material, which is effectively removed during the basic wash.

Method 2: Esterification using (Trimethylsilyl)diazomethane

For small-scale syntheses, or when dealing with substrates that are sensitive to harsh acidic conditions and high temperatures, methylation with a diazomethane source is a superior alternative.[8][9][10][11] (Trimethylsilyl)diazomethane (TMS-diazomethane) is a commercially available and safer reagent compared to the highly explosive and toxic diazomethane gas.[12]

Mechanistic Insights

The reaction of a carboxylic acid with TMS-diazomethane is believed to proceed through a different mechanism than Fischer esterification. The carboxylic acid protonates the TMS-diazomethane, which then acts as a methylating agent.

TMS_Diazomethane_Esterification

Safety Precautions

CRITICAL: TMS-diazomethane is highly toxic and a suspected carcinogen. All manipulations must be performed in a well-ventilated chemical fume hood.[1][2][3][5][9] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and skin contact. In the presence of acid, TMS-diazomethane can generate diazomethane, which is explosive.

Detailed Experimental Protocol

Materials:

  • 4-Cyclopropylbenzoic Acid

  • (Trimethylsilyl)diazomethane solution (typically 2.0 M in hexanes or diethyl ether)

  • Methanol

  • Diethyl ether or a mixture of diethyl ether and methanol

Procedure:

  • Reaction Setup: In a fume hood, dissolve 4-cyclopropylbenzoic acid in a suitable solvent such as diethyl ether or a mixture of diethyl ether and methanol in a flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the TMS-diazomethane solution dropwise. The addition is typically accompanied by the evolution of nitrogen gas and the disappearance of the yellow color of the TMS-diazomethane.[12]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C or room temperature until the gas evolution ceases and the starting material is consumed, as indicated by TLC analysis. The reaction is usually complete within 1-3 hours.

  • Quenching: Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Work-up and Purification: The reaction mixture can be concentrated under reduced pressure to afford the this compound. In most cases, the product is of high purity and may not require further purification. If necessary, it can be purified by column chromatography on silica gel.

Expected Outcome and Considerations

This method is known for its nearly quantitative yields and the high purity of the resulting product. The reaction conditions are mild, making it compatible with a wide range of functional groups. The primary drawbacks are the high cost and the hazardous nature of the reagent, which generally limit its use to smaller-scale applications.

Data Summary and Physicochemical Properties

The following tables summarize the key reaction parameters and the physicochemical properties of the starting material and the final product.

Table 1: Comparison of Synthetic Methods

ParameterFischer-Speier Esterification(Trimethylsilyl)diazomethane Esterification
Catalyst/Reagent Strong acid (e.g., H₂SO₄)(Trimethylsilyl)diazomethane
Solvent Methanol (often in excess)Diethyl ether, Methanol/Diethyl ether
Temperature Reflux0 °C to Room Temperature
Reaction Time 2-4 hours1-3 hours
Typical Yield 70-90%>95%
Work-up Aqueous extraction and washQuenching and solvent evaporation
Scalability Highly scalableBest for small to medium scale
Safety Corrosive acidHighly toxic and hazardous reagent
Cost LowHigh

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Cyclopropylbenzoic Acid C₁₀H₁₀O₂162.19White to off-white solid[10][13]
This compound C₁₁H₁₂O₂176.21Not specified, likely a liquid or low-melting solid

Conclusion and Recommendations

The synthesis of this compound from 4-cyclopropylbenzoic acid can be successfully accomplished by both Fischer-Speier esterification and methylation with TMS-diazomethane.

  • For large-scale, cost-effective synthesis , Fischer-Speier esterification is the recommended method. The use of excess methanol as both reactant and solvent is a practical approach to drive the reaction to completion.

  • For small-scale synthesis , especially when dealing with sensitive substrates or when high purity is paramount with minimal purification , (trimethylsilyl)diazomethane is the superior choice, provided that the necessary safety precautions are strictly adhered to.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, balancing the need for efficiency, scalability, cost, and safety.

References

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chemical properties and structure of Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyclopropylbenzoate is a carboxylate ester that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a cyclopropyl group attached to a benzoate moiety, imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents and functional materials. The cyclopropyl ring, a three-membered carbocycle, is known to introduce conformational rigidity, enhance metabolic stability, and modulate electronic properties, making it a desirable feature in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and development.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[3] The molecule consists of a central benzene ring substituted at the para position with a cyclopropyl group and a methyl ester group.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₂[3]
Molecular Weight 176.21 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 268.9 ± 19.0 °C (Predicted)[3]
Density 1.134 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature Room temperature[3]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.[4][5] The expected spectroscopic data for this compound are detailed below.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic, methyl ester, and cyclopropyl protons. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm). The methyl protons of the ester group would present as a singlet at approximately δ 3.8-3.9 ppm. The cyclopropyl protons would exhibit complex multiplet patterns in the upfield region (typically δ 0.6-1.2 ppm) due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information about the carbon framework. Key expected signals include the carbonyl carbon of the ester at a significantly downfield shift (around δ 167 ppm), aromatic carbons in the range of δ 125-150 ppm, the methoxy carbon of the ester at approximately δ 52 ppm, and the carbons of the cyclopropyl ring in the upfield region (around δ 10-16 ppm).[4]

Infrared (IR) Spectroscopy: The infrared spectrum is useful for identifying functional groups.[6] For this compound, a strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic (cyclopropyl and methyl) groups would appear in the region of 2850-3100 cm⁻¹. The C-O stretching of the ester would be observed around 1250-1300 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7] The molecular ion peak (M⁺) would be observed at m/z 176. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 145, or the loss of the entire ester group.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4-cyclopropylbenzoic acid. This precursor is a key intermediate in the synthesis of various pharmaceuticals, including Bruton's Tyrosine Kinase (BTK) inhibitors.[8]

Synthetic Pathway:

Caption: A common synthetic route to this compound.

Experimental Protocol: Fischer Esterification of 4-Cyclopropylbenzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyclopropylbenzoic acid (1.0 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents) or p-toluenesulfonic acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure to yield the final product.

Applications in Drug Discovery and Development

The incorporation of a methyl group can significantly influence the physicochemical and pharmacokinetic properties of a drug molecule.[9][10] Similarly, the cyclopropyl moiety is a versatile structural element in drug design, often introduced to enhance potency, metabolic stability, and cell permeability.[1][2]

This compound, combining both these features, serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. Its parent carboxylic acid, 4-cyclopropylbenzoic acid, is a known intermediate in the synthesis of BTK inhibitors, which are used in the treatment of B-cell malignancies.[8] The ester functionality of this compound provides a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, enabling the construction of diverse molecular scaffolds for drug discovery programs.

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling laboratory chemicals should be observed. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

This compound is a synthetically useful building block with significant potential in the fields of medicinal chemistry and materials science. Its unique structural features, arising from the combination of a cyclopropyl group and a methyl benzoate core, offer opportunities for the development of novel molecules with tailored properties. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working in these areas.

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An In-Depth Technical Guide to Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclopropyl Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a powerful structural motif. Its unique conformational rigidity and electronic properties often impart favorable characteristics to bioactive molecules. The incorporation of this three-membered ring can lead to enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. This guide provides a comprehensive technical overview of Methyl 4-cyclopropylbenzoate, a versatile building block that serves as a gateway to novel chemical entities bearing the prized cyclopropyl substituent. As a Senior Application Scientist, my objective is to furnish you with not just the data, but the underlying scientific rationale to effectively utilize this compound in your research and development endeavors.

Compound Identification and Physicochemical Properties

This compound is a benzoate ester characterized by a cyclopropyl group at the para position of the benzene ring.

CAS Number: 148438-03-3[1][2]

Molecular Formula: C₁₁H₁₂O₂

Molecular Weight: 176.21 g/mol [1]

Synonyms: Benzoic acid, 4-cyclopropyl-, methyl ester; AKOS BAR-1179[1]

A summary of its key physicochemical properties is presented in Table 1. These predicted values provide a foundational understanding of the compound's physical characteristics, which are crucial for handling, reaction setup, and purification.

PropertyValueSource
Boiling Point 268.9 ± 19.0 °CPredicted[1]
Density 1.134 ± 0.06 g/cm³Predicted[1]
Appearance Colorless to light yellow liquid[1]
Storage Temperature Room temperature[1]

Synthesis of this compound: Strategic Pathways and Methodologies

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, reflecting common strategies in medicinal and process chemistry. The choice of pathway often depends on the availability of starting materials, scalability, and the desired purity of the final product.

Diagram 1: Retrosynthetic Analysis of this compound

G M4CB This compound pathA Pathway A: Esterification M4CB->pathA pathB Pathway B: C-C Coupling M4CB->pathB acid 4-cyclopropylbenzoic acid pathA->acid methanol Methanol pathA->methanol halide Methyl 4-halobenzoate pathB->halide boronic_acid Cyclopropylboronic acid pathB->boronic_acid

Caption: Retrosynthetic pathways for this compound.

Pathway A: Fischer-Speier Esterification

This classical and atom-economical approach involves the acid-catalyzed esterification of 4-cyclopropylbenzoic acid with methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and a strong acid catalyst.

Causality of Experimental Choices:

  • Excess Methanol: Le Châtelier's principle dictates that using a large excess of one reactant (methanol) will shift the equilibrium towards the formation of the ester product.

  • Acid Catalyst (e.g., H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-cyclopropylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

  • Work-up: After cooling, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Diagram 2: Fischer-Speier Esterification Workflow

G start Start: 4-cyclopropylbenzoic acid + Methanol (excess) + H₂SO₄ (cat.) reflux Reflux start->reflux workup Aqueous Work-up: - Neutralize with NaHCO₃ - Extract with Ethyl Acetate reflux->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Distill/Column Chromatography workup->purification product Product: This compound purification->product

Caption: Workflow for the Fischer-Speier esterification synthesis.

Pathway B: Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps that form the new carbon-carbon bond.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for the activation of the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center.

  • Solvent System (e.g., Toluene/Water, Dioxane/Water): A biphasic or aqueous solvent system is often employed to dissolve both the organic and inorganic reagents, promoting efficient reaction kinetics.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a dry reaction vessel, add methyl 4-bromobenzoate, cyclopropylboronic acid, and the base.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system followed by the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Diagram 3: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

G pd0 Pd(0)L₂ pdII_halide R¹-Pd(II)L₂(X) pd0->pdII_halide Oxidative Addition (R¹-X) pdII_boronate R¹-Pd(II)L₂(R²) pdII_halide->pdII_boronate Transmetalation (R²-B(OH)₂ + Base) pdII_boronate->pd0 Reductive Elimination (R¹-R²)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclopropyl group is often introduced to:

  • Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

  • Improve Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

  • Modulate Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and membrane permeability, which are critical parameters for drug-likeness.

While specific drugs containing the exact this compound scaffold are not prominently in the public domain, numerous clinical candidates and approved drugs feature the cyclopropylphenyl moiety. For instance, derivatives of N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide have been investigated for their potential in attenuating RANKL-mediated osteoclast differentiation.[3] The methyl ester of this compound provides a convenient handle for further chemical transformations, such as amidation to form carboxamides, which are common in drug molecules.

The "magic methyl" effect is another relevant concept, where the addition of a methyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[4][5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds can provide guidance.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[6]

  • In case of Contact:

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[6]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its synthesis is readily achievable through established and reliable methods such as Fischer esterification and Suzuki-Miyaura cross-coupling. The presence of both the valuable cyclopropyl moiety and a versatile methyl ester functional group makes it an attractive starting material for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide provides the foundational knowledge and practical insights for researchers to confidently incorporate this compound into their synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supramolecular catalyst for Suzuki-Miyaura cross-coupling in aqueous media. RSC Advances. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • Slippery Rock University. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2013, July 29). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • ResearchGate. (2008, August 6). (PDF) Suzuki - Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Retrieved from [Link]

  • Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • PubMed. (2024, September 15). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Retrieved from [Link]

  • PubMed. (2013, August). [Application of methyl in drug design]. Retrieved from [Link]

  • Der Pharma Chemica. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 28). Methyl-Containing Pharmaceuticals. PMC. Retrieved from [Link]

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A Spectroscopic Guide to Methyl 4-cyclopropylbenzoate: Structural Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. Spectroscopic analysis provides the foundational dataset for this confirmation. This guide offers an in-depth exploration of the expected spectroscopic characteristics of Methyl 4-cyclopropylbenzoate. While publicly accessible, peer-reviewed experimental spectra for this specific molecule are scarce, this document leverages foundational spectroscopic principles and extensive data from analogous structures to provide a robust, predictive analysis. It is designed to serve as a practical reference for researchers, enabling them to anticipate, interpret, and validate their own experimental findings.

Introduction: The Molecular Blueprint

This compound is an aromatic ester featuring a distinctive cyclopropyl substituent. This combination of a rigid, strained aliphatic ring directly conjugated to a π-system, which in turn is linked to an electron-withdrawing ester group, creates a unique electronic environment. Understanding how these structural motifs influence the molecule's interaction with different forms of electromagnetic radiation is the key to interpreting its spectroscopic data. This guide will deconstruct the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to build a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon and hydrogen framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, we anticipate five distinct proton signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Field Insights
H-a~7.95Doublet (d)2HAr-H (ortho to -COOCH₃)These protons are deshielded by the anisotropic effect of the benzene ring and the electron-withdrawing nature of the adjacent ester carbonyl group, shifting them significantly downfield.
H-b~7.05Doublet (d)2HAr-H (ortho to cyclopropyl)These protons are shielded relative to H-a due to the electron-donating character of the cyclopropyl group. The cyclopropyl group's unique electronic nature provides moderate shielding.
H-c~3.90Singlet (s)3H-O-CHThe methyl protons are adjacent to an electronegative oxygen atom, resulting in a characteristic downfield shift into the 3.5-4.0 ppm range. Its singlet multiplicity confirms no adjacent protons.
H-d~1.95Multiplet (m)1HCyclopropyl CH This methine proton is coupled to four other protons on the cyclopropyl ring, resulting in a complex multiplet. Its position is typical for a cyclopropyl proton attached to an aromatic ring.
H-e~1.05 & ~0.75Multiplets (m)2H eachCyclopropyl CHThe four methylene protons on the cyclopropyl ring are diastereotopic and will appear as two distinct multiplets. They are in the highly shielded aliphatic region of the spectrum.

Note: Coupling constants (J) between ortho aromatic protons (H-a and H-b) are expected to be in the range of 8-9 Hz.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and functional group. We predict eight distinct carbon signals for this compound.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)AssignmentRationale & Field Insights
C-1~167.0C =O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, a hallmark of sp²-hybridized carbons double-bonded to oxygen.
C-2~149.0Ar-C (ipso, attached to cyclopropyl)This quaternary carbon is deshielded due to its attachment to the electron-donating cyclopropyl group and its position within the aromatic ring.
C-3~129.8Ar-C H (ortho to -COOCH₃)These methine carbons are deshielded by the adjacent electron-withdrawing ester group.
C-4~128.5Ar-C (ipso, attached to -COOCH₃)The chemical shift of this quaternary carbon is influenced by the attached ester functionality.
C-5~125.5Ar-C H (ortho to cyclopropyl)These carbons are shielded relative to C-3 due to the influence of the cyclopropyl substituent.
C-6~52.0-O-C H₃The methyl carbon is shielded relative to most aromatic carbons but appears downfield for an sp³ carbon due to its attachment to oxygen.
C-7~15.5Cyclopropyl C HThis methine carbon of the cyclopropyl ring is found in the typical aliphatic region.
C-8~10.5Cyclopropyl C H₂The methylene carbons of the strained cyclopropyl ring are characteristically found at a highly shielded (upfield) position.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation & Field Insights
~3080-3010C-H StretchAromatic & CyclopropylThe C-H stretching vibrations for both sp² (aromatic) and strained sp³ (cyclopropyl) carbons typically appear just above 3000 cm⁻¹. This region can confirm the presence of these groups.
~2960-2850C-H StretchAliphatic (-CH₃)This absorption corresponds to the C-H stretching of the methyl group of the ester.
~1720 C=O Stretch Ester This will be a very strong, sharp absorption and is the most diagnostic peak in the spectrum. Its position indicates a conjugated ester, where conjugation to the benzene ring slightly lowers the frequency from a typical saturated ester (~1735 cm⁻¹).[1][2]
~1610 & ~1480C=C StretchAromatic RingThese absorptions, characteristic of the benzene ring, arise from the stretching of the carbon-carbon double bonds within the ring.
~1275 & ~1100 C-O Stretch Ester Esters exhibit two characteristic C-O stretching bands. The stronger of the two, typically around 1275 cm⁻¹, is for the C(=O)-O stretch, while the other is for the O-CH₃ stretch.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₁H₁₂O₂, Molecular Weight: 176.21 g/mol ), we would expect the following under Electron Ionization (EI).

Predicted Mass Spectrometry Data (EI-MS)

m/zIonProposed StructureInterpretation
176 [M]⁺• [C₁₁H₁₂O₂]⁺• Molecular Ion Peak. Its presence confirms the molecular weight of the compound.
145[M - OCH₃]⁺[C₁₀H₉O]⁺Loss of the methoxy radical (-•OCH₃) from the molecular ion, forming a stable acylium ion. This is a very common and expected fragmentation for methyl esters.
117[M - COOCH₃]⁺[C₉H₉]⁺Loss of the entire carbomethoxy radical (-•COOCH₃), resulting in a cyclopropylphenyl cation.
115[C₉H₇]⁺[C₉H₉ - H₂]⁺Loss of a hydrogen molecule from the m/z 117 fragment, leading to a more stable, potentially rearranged ion.
91[C₇H₇]⁺[C₉H₉ - C₂H₂]⁺Loss of acetylene from the m/z 117 fragment, potentially leading to the formation of the tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes.
Primary Fragmentation Pathway

The dominant fragmentation pathway is initiated by the loss of the methoxy radical, a characteristic cleavage for methyl esters.

fragmentation M This compound [M]⁺• m/z = 176 F1 Acylium Ion [M - OCH₃]⁺ m/z = 145 M->F1 - •OCH₃ F2 [C₈H₅O]⁺ m/z = 117 F1->F2 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Methodologies

To acquire the data discussed in this guide, adherence to standardized laboratory protocols is essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a 90° pulse angle.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 240 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Caption: General workflow for NMR data acquisition.

ATR-IR Spectroscopy Protocol
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg of solid or one drop of liquid) of this compound directly onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Method:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

    • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C and hold for 5 minutes.

  • MS Method:

    • Ionization: Use standard EI at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the GC peak corresponding to this compound and analyze the corresponding mass spectrum.

Conclusion

The predictive spectroscopic data presented in this guide provides a detailed and scientifically grounded framework for the structural analysis of this compound. The anticipated ¹H and ¹³C NMR chemical shifts and coupling patterns, the characteristic IR absorption frequencies, and the logical mass spectral fragmentation pathways collectively form a unique fingerprint for the molecule. Researchers who synthesize or work with this compound can use this guide to validate their experimental results, troubleshoot unexpected outcomes, and confidently confirm the identity and purity of their material.

References

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Methyl 4-methylbenzoate. PubChem. (n.d.). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2023, September 20). LibreTexts Chemistry. Retrieved from [Link]

  • Mass spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Biological Activities of Methyl 4-cyclopropylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The cyclopropyl moiety is a recurring structural motif in a multitude of biologically active compounds, prized for its unique conformational and electronic properties that can enhance pharmacological profiles. This technical guide delves into the latent potential of a specific subclass: derivatives of methyl 4-cyclopropylbenzoate. While direct and extensive research on this scaffold is emerging, this document synthesizes existing knowledge on analogous cyclopropane-containing molecules and related benzoic acid derivatives to forecast and guide future research into their anticancer, antimicrobial, and anti-inflammatory activities. We will explore the chemical rationale for derivatization, detail established experimental protocols for biological evaluation, and present a framework for understanding the structure-activity relationships that will be pivotal in the development of novel therapeutics based on this promising chemical core.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring. Its strained nature imparts unique electronic characteristics, including a degree of π-character, which allows it to engage in interactions typically associated with unsaturated systems. In drug design, the incorporation of a cyclopropyl ring can lead to significant improvements in a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. It can enhance metabolic stability by blocking sites of oxidation, improve potency through favorable interactions with target proteins, and modulate lipophilicity to optimize cell permeability.

This compound presents a versatile and readily available starting point for the synthesis of a diverse library of compounds. The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, while the aromatic ring can be further substituted to explore a wide chemical space. This guide will illuminate the potential of these derivatives in three key therapeutic areas.

Anticancer Potential: Targeting the Machinery of Uncontrolled Cell Proliferation

While direct studies on the anticancer properties of this compound derivatives are not yet abundant in the public domain, the broader class of cyclopropane-containing compounds has shown significant promise. For instance, cyclopropyl-containing analogs of combretastatin have been synthesized and evaluated for their cytotoxic properties. Furthermore, numerous benzoic acid derivatives have been investigated as anticancer agents, targeting various mechanisms of cancer progression.

Hypothesized Mechanisms of Action

Derivatives of this compound could potentially exert anticancer effects through several mechanisms, including:

  • Enzyme Inhibition: The cyclopropyl and benzoyl moieties can be tailored to fit into the active sites of key enzymes involved in cancer cell proliferation and survival, such as kinases and histone deacetylases (HDACs).

  • Disruption of Microtubule Dynamics: Emulating the action of compounds like combretastatin, derivatives could be designed to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: By interacting with pro- and anti-apoptotic proteins, these compounds could shift the balance towards programmed cell death in cancer cells.

Experimental Workflow for In Vitro Anticancer Screening

A systematic approach is crucial for evaluating the anticancer potential of novel this compound derivatives. The following workflow outlines a standard, robust screening cascade.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity Initial Screening apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) cytotoxicity->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) apoptosis->cell_cycle Further Characterization enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) cell_cycle->enzyme_inhibition Elucidate MOA western_blot Western Blot Analysis (Protein Expression) enzyme_inhibition->western_blot

Caption: A typical experimental workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a color

The Cyclopropyl Moiety in Drug Design: A Mechanistic Guide to Harnessing Strain for Potency and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl ring, a seemingly simple three-membered carbocycle, has become a powerhouse in modern medicinal chemistry. Its integration into drug candidates is a strategic decision that frequently resolves complex challenges in lead optimization, from enhancing potency and selectivity to improving metabolic stability and fine-tuning physicochemical properties. Between 2012 and 2018 alone, the U.S. Food and Drug Administration (FDA) approved 18 new molecular entities incorporating this unique structural motif[1][2][3]. This guide provides an in-depth exploration of the core mechanisms through which the cyclopropyl group exerts its profound influence, offering researchers and drug development professionals a framework for its rational application. We will dissect its unique structural and electronic properties and translate them into actionable strategies for contemporary drug design.

The Foundation: Understanding the Unique Physicochemical Nature of the Cyclopropyl Ring

The efficacy of the cyclopropyl group in drug design stems directly from its unique structural and electronic properties, which are a consequence of significant ring strain.[4] Unlike the tetrahedral bond angles of typical alkanes (109.5°), the carbon atoms in a cyclopropane ring are forced into 60° angles, resulting in strained "bent" bonds.[5] This strain imparts properties more akin to a double bond than a simple alkane.

Key characteristics include:

  • Coplanarity: The three carbon atoms lie in the same plane.[6][7]

  • Short, Strong Bonds: The C-C bonds (approx. 1.51 Å) are shorter than those in alkanes, and the C-H bonds are also shorter and stronger, making them less susceptible to metabolic attack.[6][7]

  • Enhanced π-Character: The strained C-C bonds possess significant p-character, allowing the cyclopropyl group to participate in conjugation and act as a π-electron donor, a phenomenon often described as "pseudo-unsaturated".[6][7][8]

These fundamental features are the wellspring of the group's utility, enabling it to serve multiple strategic roles within a drug molecule.

PropertyCyclopropylIsopropylgem-DimethylAlkene (C=C)
C-C Bond Length (Å) ~1.51[6][7]~1.54~1.54~1.34
Hybridization (approx.) sp² and p character[5]sp³sp³sp²
Conformational Flexibility Rigid/PlanarFlexibleFlexibleRigid/Planar
Metabolic Liability Generally low (but context-dependent)Moderate to HighModerateHigh (epoxidation)
Table 1: Comparative physicochemical properties of the cyclopropyl group and common isosteres.

Mechanism I: Conformational Constraint and Pre-organization for Enhanced Potency

One of the most powerful applications of the cyclopropyl group is its ability to reduce the conformational flexibility of a molecule.[4][9] Flexible molecules must pay an entropic penalty upon binding to a target, as they must adopt a specific, low-energy conformation from a multitude of possible states in solution.

By incorporating a rigid cyclopropyl ring, medicinal chemists can "lock" a portion of the molecule into its bioactive conformation.[9] This pre-organization reduces the entropic cost of binding, which can lead to a significant increase in binding affinity and potency.[6][7] Furthermore, this rigidity can enhance selectivity by disfavoring conformations that would bind to off-target proteins, thereby reducing potential side effects.[6][7][9]

Recent studies have also uncovered the "cyclopropyl effect," where the presence of a spiro-fused cyclopropane on a six-membered ring can surprisingly cause adjacent bulky substituents to favor the more sterically hindered axial position, a unique stereocontrol element that can be exploited to orient functional groups into specific regions of a binding pocket.[10][11]

Conformational_Constraint cluster_1 Cyclopropyl-Constrained Ligand cluster_2 Receptor Binding a1 State 1 a2 State 2 (Bioactive) a1->a2 High Entropy a3 State 3 a2->a3 High Entropy receptor Target Receptor a2->receptor Binding (Pays Entropic Penalty) a3->a1 High Entropy b1 Locked Bioactive Conformation b1->receptor Favorable Binding (Low Entropic Penalty)

Figure 1: Entropic advantage of cyclopropyl-mediated conformational constraint in receptor binding.

Mechanism II: Enhancing Metabolic Stability

The cyclopropyl group is a well-established tool for improving a drug's metabolic profile and increasing its in vivo half-life.[6][9][12]

Blocking Cytochrome P450 (CYP) Oxidation

The C-H bonds of a cyclopropyl ring are stronger and less accessible than those in more flexible alkyl chains.[6][12] This inherent strength makes them significantly more resistant to oxidation by metabolic enzymes, particularly cytochrome P450s (CYPs).[13] Strategically placing a cyclopropyl group at a known metabolic hotspot can effectively block this pathway. A classic example is the statin drug Pitavastatin , where the cyclopropyl group prevents metabolism by CYP3A4, reducing the potential for drug-drug interactions.[13]

Metabolic_Blocking cluster_0 Metabolically Labile Compound cluster_1 Metabolically Stable Analog drug1 Drug-CH(CH3)2 metabolite1 Drug-C(OH)(CH3)2 (Inactive Metabolite) drug1->metabolite1 CYP450 Oxidation drug2 Drug-Cyclopropyl blocked Metabolism Blocked drug2->blocked Resistant to Oxidation

Figure 2: The cyclopropyl group as a metabolic shield against CYP450-mediated oxidation.
The Caveat: Bioactivation of Cyclopropylamines

While often a metabolic shield, the cyclopropyl group is not inert and can be a metabolic liability in certain contexts, a critical consideration for trustworthiness in drug design. Cyclopropylamines, in particular, can undergo CYP-mediated oxidation to form reactive, ring-opened intermediates.[13][14] These radical species can then form covalent adducts with hepatic proteins, which is a mechanism associated with hepatotoxicity.[13] This was a well-known issue with the antibiotic trovafloxacin.[13] Therefore, while the cyclopropyl group is a powerful tool, its use, especially when attached to a nitrogen atom, must be carefully evaluated for potential bioactivation risks.

Bioactivation_Pathway start Drug-NH-Cyclopropyl step1 CYP450 Oxidation (e.g., CYP1A2) start->step1 step2 Aminyl Radical Intermediate step1->step2 step3 Rapid Ring Opening step2->step3 step4 Carbon-Centered Radical (Reactive Intermediate) step3->step4 end Covalent Adduct with Cellular Protein step4->end

Figure 3: Potential bioactivation pathway of cyclopropylamines leading to reactive intermediates.

Mechanism III: Bioisosterism and Physicochemical Modulation

The cyclopropyl group is a versatile bioisostere, serving as a replacement for various common functional groups to improve a molecule's pharmacological profile.[12][15][16]

  • gem-Dimethyl and Isopropyl Mimic: Due to its steric bulk and lipophilicity, the cyclopropyl group is often used to replace gem-dimethyl or isopropyl groups.[16] This substitution can maintain or improve binding while introducing conformational rigidity and enhancing metabolic stability.

  • Alkene Isostere: The planar nature and π-character of the cyclopropyl ring make it an excellent replacement for a carbon-carbon double bond. This swap can eliminate potential metabolic liabilities associated with alkenes (e.g., epoxidation) while preserving the rigid geometry required for activity.[12][16]

  • Phenyl Ring Bioisostere: In some contexts, particularly when exploring vectors out of a core scaffold, the cyclopropyl group can act as a non-aromatic, three-dimensional substitute for a phenyl ring, helping to reduce lipophilicity and improve solubility—a strategy known as "escaping flatland".[17][18][19]

Mechanism IV: Electronic Effects on Potency

The unique electronic nature of the cyclopropyl group allows it to influence a molecule's potency through direct electronic interactions within the target's binding site.[20]

  • Inductive and Resonance Effects: The cyclopropyl group acts as a weak inductive electron-withdrawing group but a potent resonance electron-donating group, especially when adjacent to an electron-deficient center like a carbocation or a π-system.[8][20] This dual nature allows it to fine-tune the electronic properties of nearby functional groups, potentially enhancing hydrogen bonding capabilities or other key interactions that drive potency.[21]

  • pKa Modulation: The electron-withdrawing nature of the cyclopropyl group can lower the pKa of adjacent amines. This modulation can be used strategically to reduce P-glycoprotein (P-gp) efflux and improve oral bioavailability or brain permeability.[6][7]

Experimental Protocols: Assessing Metabolic Stability

A critical step in validating the use of a cyclopropyl moiety is to confirm its intended effect on metabolic stability.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

1. Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t½) of a cyclopropyl-containing compound compared to its non-cyclopropyl analog.

2. Materials:

  • Test compounds and positive control (e.g., Verapamil).
  • Human Liver Microsomes (pooled, protein concentration ~20 mg/mL).
  • 0.1 M Phosphate Buffer (pH 7.4).
  • NADPH regenerating system (e.g., NADPH-A/B).
  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching.
  • 96-well incubation plates and analytical plates.

3. Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in 0.1 M phosphate buffer. Prepare test compound stock solutions in DMSO and dilute to a working concentration in buffer.
  • Incubation Setup: In a 96-well plate, add the HLM solution and the test compound solution. Pre-incubate the plate at 37°C for 10 minutes.
  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).
  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard.
  • Sample Processing: Seal the quenching plate, vortex for 10 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
  • Analysis: Transfer the supernatant to an analytical plate and analyze the remaining parent compound concentration using LC-MS/MS.
  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

4. Expected Outcome: A successful cyclopropyl modification to block a metabolic hotspot will result in a significantly longer t½ and lower CLint compared to the parent molecule.

Conclusion

The cyclopropyl group is far more than a simple saturated ring; it is a sophisticated design element with a multifaceted mechanistic profile. Its ability to impose conformational rigidity, act as a metabolic shield, serve as a versatile bioisostere, and modulate electronic properties makes it an indispensable tool in the medicinal chemist's arsenal. By understanding the fundamental principles behind its action—from the entropic advantages of pre-organization to the nuances of its metabolic fate—drug discovery teams can strategically deploy this unique moiety to overcome critical hurdles in the development of safer and more effective medicines.

References

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An In-depth Technical Guide to the Theoretical and Computational Studies of Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyclopropylbenzoate, a structurally intriguing molecule, stands at the intersection of academic curiosity and pharmaceutical potential. The incorporation of a cyclopropyl moiety onto the aromatic scaffold of methyl benzoate introduces unique stereoelectronic properties that can significantly influence its chemical behavior and biological activity. This technical guide provides a comprehensive exploration of this compound, detailing its structural, electronic, and spectroscopic properties through a synergistic approach of theoretical modeling and computational analysis. We delve into the rationale behind selecting specific computational methodologies, present detailed protocols for in-silico and in-vitro experiments, and discuss the implications of these findings for drug discovery and development. This document serves as an authoritative resource for researchers seeking to understand and leverage the unique characteristics of this promising chemical entity.

Introduction: The Significance of this compound

This compound is an aromatic ester characterized by a cyclopropyl group at the para position of the benzene ring. Its chemical formula is C₁₁H₁₂O₂, and it has a molecular weight of 176.21 g/mol .[1][2] The presence of the cyclopropyl ring, a small, strained carbocycle, imparts fascinating conformational and electronic features to the molecule. In the realm of medicinal chemistry, the cyclopropyl group is a bioisosteric replacement for other functionalities and is known to enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic profile of drug candidates.[3][4][5][6][7] This makes this compound and its derivatives attractive scaffolds for the design of novel therapeutics.

This guide will provide a deep dive into the theoretical and computational methodologies used to elucidate the properties of this compound, offering a robust framework for its further investigation and application.

Theoretical Framework and Computational Methodology

To gain a profound understanding of the intrinsic properties of this compound, a multi-faceted computational approach is indispensable. The choice of computational methods is dictated by the need for a balance between accuracy and computational cost.

Rationale for Method Selection

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of medium-sized organic molecules.[8][9][10][11] Its ability to provide accurate results with a manageable computational expense makes it the method of choice for this study. Specifically, the B3LYP hybrid functional is often employed for its reliability in predicting geometries and electronic properties of organic compounds.[9] To ensure a robust description of the electronic structure, a sufficiently flexible basis set, such as 6-311++G(d,p), is recommended. This basis set includes diffuse functions to accurately model long-range interactions and polarization functions to account for the anisotropic electron distribution.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a comprehensive computational analysis of this compound:

  • Geometry Optimization:

    • The initial structure of this compound is built using a molecular modeling software.

    • A full geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This process identifies the lowest energy conformation of the molecule.

    • Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Conformational Analysis:

    • To explore the conformational landscape, a systematic scan of the dihedral angle between the cyclopropyl ring and the benzene ring is conducted.

    • The potential energy surface is generated by performing single-point energy calculations at various fixed dihedral angles.

    • This analysis helps to identify the most stable conformation and the energy barriers for rotation.

  • Electronic Properties Analysis:

    • From the optimized geometry, key electronic properties are calculated. These include:

      • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to identify electrophilic and nucleophilic sites within the molecule.

      • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule.

  • Spectroscopic Properties Prediction:

    • Nuclear Magnetic Resonance (NMR): The GIAO (Gauge-Including Atomic Orbital) method is employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be directly compared with experimental data for structural validation.

    • Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated to generate a theoretical IR spectrum. This allows for the assignment of characteristic vibrational modes.

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Visualizing the Computational Workflow

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis Initial_Structure Initial Molecular Structure Geo_Opt Geometry Optimization Initial_Structure->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Conf_Analysis Conformational Analysis Geo_Opt->Conf_Analysis Electronic_Props Electronic Properties (HOMO, LUMO, MEP) Geo_Opt->Electronic_Props Spectra_Pred Spectroscopic Predictions (NMR, IR, UV-Vis) Geo_Opt->Spectra_Pred Optimized_Geo Optimized Geometry Freq_Calc->Optimized_Geo PES Potential Energy Surface Conf_Analysis->PES Electronic_Data Electronic Property Data Electronic_Props->Electronic_Data Theoretical_Spectra Theoretical Spectra Spectra_Pred->Theoretical_Spectra Validation Comparison with Experimental Data Optimized_Geo->Validation Theoretical_Spectra->Validation

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Predicted Theoretical Results and Discussion

Based on the proposed computational methodology, we can anticipate the following key findings:

Optimized Geometry and Conformational Preference

The geometry optimization is expected to reveal a nearly planar ester group with the cyclopropyl ring oriented at a specific dihedral angle relative to the benzene ring. The conformational analysis will likely indicate a preferred orientation that minimizes steric hindrance and maximizes electronic stabilization through conjugation between the cyclopropyl ring and the aromatic system. The inherent strain of the cyclopropane ring influences its electronic properties, allowing it to interact with the π-system of the benzene ring.[12][13]

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value (Å or °)
C=O bond length~1.21
C-O (ester) bond length~1.35
C-C (ring-ester) bond length~1.49
Dihedral Angle (Cyclopropyl-Benzene)To be determined
Electronic Properties and Reactivity

The electronic properties will provide insights into the molecule's reactivity. The HOMO is likely to be localized on the electron-rich aromatic ring and the cyclopropyl group, while the LUMO will likely be centered on the electron-withdrawing ester group. The MEP map will highlight the electronegative oxygen atoms of the ester as sites for nucleophilic attack and the electropositive regions on the aromatic protons.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO EnergyTo be determined
LUMO EnergyTo be determined
HOMO-LUMO GapTo be determined
Predicted Spectroscopic Signatures

The theoretical spectra will serve as a valuable tool for the experimental characterization of this compound.

  • ¹H NMR: The predicted spectrum will show characteristic signals for the aromatic protons, the methyl ester protons, and the unique upfield signals for the cyclopropyl protons.

  • ¹³C NMR: The predicted spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the methyl ester carbon, and the carbons of the cyclopropyl ring.

  • IR Spectrum: The theoretical IR spectrum will exhibit a strong absorption band for the C=O stretching vibration of the ester group (typically around 1720 cm⁻¹) and characteristic bands for the C-H and C-C vibrations of the aromatic and cyclopropyl moieties.

Experimental Validation: A Self-Validating System

The theoretical predictions must be corroborated by experimental data to ensure their validity. The following experimental protocols are proposed for the synthesis and characterization of this compound.

Synthesis Protocol

A plausible and scalable synthesis of this compound can be achieved through the esterification of 4-cyclopropylbenzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyclopropylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization Protocols

The synthesized compound should be characterized using the following spectroscopic techniques:

  • NMR Spectroscopy:

    • Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the purified product using an FTIR spectrometer, either as a neat film or as a KBr pellet.

  • UV-Vis Spectroscopy:

    • Dissolve the compound in a suitable solvent (e.g., ethanol or acetonitrile) and record the UV-Vis absorption spectrum.

Comparison of Theoretical and Experimental Data

A crucial step in this guide is the direct comparison of the computationally predicted data with the experimentally obtained results. This comparison serves as a self-validating system, where a close agreement between the theoretical and experimental values enhances the confidence in both the computational model and the experimental characterization.

Table 3: Comparison of Predicted and Expected Experimental Data

PropertyPredicted (Theoretical)Expected (Experimental)
¹H NMR (δ, ppm)Calculated chemical shiftsMeasured chemical shifts
¹³C NMR (δ, ppm)Calculated chemical shiftsMeasured chemical shifts
IR (ν, cm⁻¹)Calculated vibrational frequenciesMeasured absorption bands
UV-Vis (λmax, nm)Calculated absorption wavelengthsMeasured absorption maxima

Implications for Drug Development

The unique structural and electronic features of this compound, as elucidated by theoretical and experimental studies, have significant implications for drug development.

The Role of the Cyclopropyl Group

The cyclopropyl group is a "magic" moiety in medicinal chemistry.[3][4][5] Its rigid nature can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target.[7] The enhanced π-character of its C-C bonds allows for electronic interactions with the target protein.[4][5] Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.[6][7]

Potential Therapeutic Applications

The this compound scaffold can serve as a starting point for the development of new drugs targeting a variety of diseases. The para-substitution pattern allows for the introduction of various pharmacophores to modulate the biological activity. For instance, derivatives of benzoic acid have shown promise as inhibitors of various enzymes and receptors.[14]

Structure-Activity Relationship (SAR) Pathway

sar_pathway cluster_core Core Scaffold cluster_modification Chemical Modification cluster_properties Property Modulation cluster_outcome Therapeutic Outcome Core This compound Mod_Ester Ester Modification (R') Core->Mod_Ester Mod_Ring Aromatic Ring Substitution Core->Mod_Ring PK Pharmacokinetics (ADME) Mod_Ester->PK PD Pharmacodynamics (Potency, Selectivity) Mod_Ring->PD Lead_Opt Lead Optimization PK->Lead_Opt PD->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A logical workflow illustrating the structure-activity relationship (SAR) pathway for developing drug candidates from the this compound scaffold.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. By combining robust computational methodologies with well-defined experimental validation protocols, a deep understanding of its structural, electronic, and spectroscopic properties can be achieved. The unique attributes conferred by the cyclopropyl group position this molecule as a valuable building block in the design of novel therapeutic agents.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to explore their structure-activity relationships. Furthermore, advanced computational studies, such as molecular docking and molecular dynamics simulations, can be employed to investigate the interactions of these compounds with specific biological targets, thereby accelerating the drug discovery process.

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Methodological & Application

Application Notes and Protocols for the Utilization of Methyl 4-cyclopropylbenzoate in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety and the Untapped Potential of Aryl Esters in Cross-Coupling

The cyclopropyl group is a privileged motif in modern medicinal chemistry and drug development.[1] Its unique conformational rigidity, metabolic stability, and ability to act as a bioisostere for various functional groups have led to its incorporation into numerous clinically successful pharmaceuticals.[1] Consequently, robust and versatile synthetic methods for introducing the cyclopropylarene scaffold are of paramount importance to researchers in the life sciences. Methyl 4-cyclopropylbenzoate serves as a readily available and stable building block, poised for elaboration into more complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, prized for its mild conditions and exceptional tolerance of diverse functional groups.[2][3] While traditionally reliant on aryl halides and triflates as electrophilic partners, recent advancements have expanded the scope of this reaction to include less reactive, yet more abundant, phenol derivatives such as aryl esters. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in Suzuki-Miyaura coupling reactions. We will explore two primary activation strategies, offering detailed mechanistic insights and actionable experimental protocols.

PART 1: Mechanistic Considerations and Strategic Approaches

The utilization of this compound in Suzuki-Miyaura couplings can be approached through two distinct strategies, each with its own set of advantages and mechanistic underpinnings.

Strategy 1: Direct Acyl-Carbon-Oxygen (C(acyl)-O) Bond Activation

This emerging strategy leverages the methyl benzoate functionality directly as the electrophilic coupling partner. This approach is highly atom-economical and avoids the need for pre-functionalization of the starting material. The reaction proceeds via a palladium-catalyzed cleavage of the C(acyl)-O bond, a transformation that is more challenging than the analogous activation of C-halide bonds.[4][5][6]

The catalytic cycle, depicted below, is initiated by the oxidative addition of the palladium(0) catalyst into the C(acyl)-O bond of the ester. This is typically the rate-determining step and requires a highly active catalyst system, often employing N-heterocyclic carbene (NHC) ligands.[4][5] Following oxidative addition, transmetalation with an organoboron reagent and subsequent reductive elimination afford the desired ketone product and regenerate the active Pd(0) catalyst.

Suzuki_Acyl_Coupling pd0 Pd(0)L_n substrate This compound (Ar-CO-OMe) pd0->substrate pd2_oxidative R-CO-Pd(II)L_n-OAr pd2_transmetalation R-CO-Pd(II)L_n-R' pd2_oxidative->pd2_transmetalation Transmetalation product R-CO-R' pd2_transmetalation->product Reductive Elimination product->pd0 substrate->pd2_oxidative Oxidative Addition boronic_acid R'-B(OR)2 boronic_acid->pd2_transmetalation base Base base->boronic_acid

Caption: Catalytic cycle for the direct Suzuki-Miyaura coupling of an aryl ester via C(acyl)-O activation.

Strategy 2: Conversion to a Highly Reactive Electrophile (e.g., Aryl Triflate)

A more traditional and often more reliable approach involves the conversion of the phenol precursor of this compound (4-cyclopropylphenol) into a highly reactive aryl triflate. This strategy takes advantage of the well-established and high-yielding Suzuki-Miyaura couplings of aryl triflates. While requiring an additional synthetic step, this method benefits from a broader range of compatible palladium catalysts and ligands, and generally proceeds under milder conditions with higher yields.

The synthesis of the aryl triflate precursor is straightforward, involving the reaction of 4-cyclopropylphenol with triflic anhydride in the presence of a non-nucleophilic base. The subsequent Suzuki-Miyaura coupling follows the canonical catalytic cycle.

Experimental_Workflow start This compound hydrolysis Hydrolysis (e.g., NaOH, H2O/MeOH) start->hydrolysis phenol 4-Cyclopropylphenol hydrolysis->phenol triflation Triflation (Tf2O, Pyridine) phenol->triflation triflate 4-Cyclopropylphenyl Triflate triflation->triflate suzuki Suzuki-Miyaura Coupling (Ar-B(OR)2, Pd catalyst, Base) triflate->suzuki product 4-Cyclopropyl-1,1'-biphenyl Derivative suzuki->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound via conversion to an aryl triflate.

PART 2: Experimental Protocols and Data

Protocol 1: Direct Suzuki-Miyaura Acyl-Coupling of this compound

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of aryl esters.[4][5][6] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acid coupling partners.

Materials:

  • This compound

  • Arylboronic acid

  • [Pd(IPr)(μ-Cl)Cl]₂ (or a similar Pd-NHC precatalyst)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous, degassed 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and anhydrous K₂CO₃ (2.0 equiv.).

  • Add the [Pd(IPr)(μ-Cl)Cl]₂ precatalyst (2.5 mol%).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1 M with respect to this compound.

  • Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding 4-cyclopropylarylketone.

ParameterRecommended ConditionRationale
Palladium Precatalyst [Pd(NHC)(μ-Cl)Cl]₂ typeAir- and moisture-stable precatalysts that readily form the active Pd(0) species.[4]
Ligand N-Heterocyclic Carbene (IPr)Bulky, electron-donating ligands that facilitate the challenging oxidative addition to the C(acyl)-O bond.[5][6]
Base K₂CO₃ or K₃PO₄Anhydrous conditions are crucial. These bases are effective in promoting transmetalation.
Solvent Anhydrous 1,4-dioxane or TolueneHigh-boiling, aprotic solvents are generally effective. Must be thoroughly degassed.
Temperature 100-120 °CHigher temperatures are typically required to overcome the activation barrier for C(acyl)-O bond cleavage.
Protocol 2: Suzuki-Miyaura Coupling via a 4-Cyclopropylphenyl Triflate Intermediate

This two-step protocol offers a more conventional and often higher-yielding route to 4-cyclopropylbiphenyl derivatives.

Step 2a: Synthesis of 4-Cyclopropylphenyl Triflate

  • Hydrolyze this compound to 4-cyclopropylphenol using standard conditions (e.g., NaOH in H₂O/MeOH, followed by acidic workup).

  • Dissolve 4-cyclopropylphenol (1.0 equiv.) in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equiv.) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv.).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-cyclopropylphenyl triflate.

Step 2b: Suzuki-Miyaura Coupling of 4-Cyclopropylphenyl Triflate

Materials:

  • 4-Cyclopropylphenyl triflate

  • Arylboronic acid or ester

  • Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Toluene/Water or 1,4-Dioxane/Water solvent mixture

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, combine 4-cyclopropylphenyl triflate (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) to achieve a concentration of 0.1-0.2 M with respect to the triflate.

  • Heat the mixture to 80-100 °C under a nitrogen or argon atmosphere and stir until the starting material is consumed (as monitored by TLC or GC-MS, typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired 4-cyclopropyl-1,1'-biphenyl derivative.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhosHighly effective and widely used catalyst systems for the coupling of aryl triflates.[7]
Ligand PPh₃ or biaryl phosphines (e.g., SPhos)SPhos and other Buchwald-type ligands are particularly effective for challenging couplings.[7]
Base K₂CO₃ or K₃PO₄A wide range of bases are effective; K₃PO₄ is often used for more challenging substrates.
Solvent Toluene/H₂O or Dioxane/H₂OBiphasic solvent systems are common and facilitate the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CGenerally lower temperatures are required compared to the direct C-O activation method.

PART 3: Trustworthiness and Field-Proven Insights

Stability and Functional Group Tolerance:

The cyclopropyl group is generally stable under Suzuki-Miyaura coupling conditions.[1][8] The high s-character of the C-C bonds in the cyclopropane ring imparts significant stability. Furthermore, the reaction is tolerant of a wide array of functional groups, including esters, ketones, nitriles, and ethers, which are often present in drug candidates and complex intermediates.[3] This broad functional group compatibility is a key advantage of the Suzuki-Miyaura reaction in multi-step syntheses.

Catalyst Selection and Optimization:

For the direct C(acyl)-O coupling (Protocol 1), the choice of an appropriate Pd-NHC precatalyst is critical for success. While several commercial options are available, screening of different NHC ligands may be necessary to achieve optimal yields for a given substrate.

For the coupling of the triflate intermediate (Protocol 2), a wider range of palladium catalysts and phosphine ligands are effective. For sterically hindered coupling partners, the use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) is highly recommended as they can significantly accelerate the reaction and improve yields.[7]

This compound is a valuable and versatile building block for the synthesis of complex molecules containing the medicinally important cyclopropylarene moiety. While direct C(acyl)-O bond activation represents a novel and atom-economical approach, the conversion to a more reactive triflate intermediate provides a robust and well-established alternative. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this compound in their Suzuki-Miyaura coupling endeavors, enabling the efficient construction of novel molecular entities for drug discovery and development.

References

  • García-Melchor, M., & Szostak, M. (2018). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 8(11), 10348–10359. Available at: [Link]

  • Stability of Cyclopropyl‐B(dan/pin) toward Water. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of aryl esters. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Newman, S. G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society, 139(1), 87-90. Available at: [Link]

  • Nickel-Catalyzed Activation of Acyl C–O Bonds of Methyl Esters. (2016). ACS Catalysis, 6(5), 3028–3031. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871–11883. Available at: [Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 71(26), 9681–9686. Available at: [Link]

  • Li, A. Y., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(21), 3845-3847. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. (n.d.). Retrieved January 14, 2026, from [Link]

  • Organometallic cross-coupling reactions. (n.d.). CEM Corporation. Retrieved January 14, 2026, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18356–18386. Available at: [Link]

  • Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Catalysts, 7(3), 75. Available at: [Link]

  • 2.2.1 Cross-Coupling Methods for Methylation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology, 10(22), 7490-7531. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). Molecules, 28(9), 3770. Available at: [Link]

Sources

Application Notes & Protocols: Methyl 4-cyclopropylbenzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The cyclopropyl moiety is a highly valued structural motif in modern medicinal chemistry, prized for its ability to confer conformational rigidity, improve metabolic stability, and modulate electronic properties within bioactive molecules.[1][2] Methyl 4-cyclopropylbenzoate serves as an accessible, versatile, and strategically important starting material for introducing the 4-cyclopropylbenzoyl scaffold into complex molecular architectures. This guide provides an in-depth analysis of its core synthetic transformations, offers detailed, field-tested protocols for key reactions, and explores its application in the context of contemporary drug discovery.

Compound Profile and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its structure features two primary reactive sites for synthetic elaboration: the methyl ester functionality and the phenyl ring. Understanding its physical properties is crucial for appropriate handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[3]
Molecular Weight 176.21 g/mol [3]
Appearance Solid-
CAS Number 39993-83-6[3]

Handling and Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Core Synthetic Transformations: Unlocking Molecular Diversity

The synthetic utility of this compound stems primarily from the versatile chemistry of its ester group. The following transformations are fundamental for its use as a building block.

Saponification: Gateway to Amides and Further Derivatives

The most critical transformation of this compound is its hydrolysis to 4-cyclopropylbenzoic acid. This reaction is the cornerstone for its application in many synthetic campaigns, as the resulting carboxylic acid is a direct precursor for robust amide bond formation—a linchpin of pharmaceutical chemistry.

Causality Behind the Choice: Basic hydrolysis (saponification) is the preferred method due to its high efficiency, operational simplicity, and the ease of isolating the carboxylic acid product. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic ester carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt.[4][5] Acidification in the workup step protonates the carboxylate to afford the desired product.[6]

G

The resulting 4-cyclopropylbenzoic acid is a key intermediate in the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors, which are crucial for treating various B-cell malignancies.[7]

Reduction: Accessing the Benzylic Alcohol

Reduction of the ester group provides access to (4-cyclopropylphenyl)methanol, a versatile intermediate in its own right. This benzylic alcohol can be used in etherification reactions or oxidized to the corresponding aldehyde for further carbon-carbon bond-forming reactions.

Expert Insight on Reagent Selection:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that will efficiently reduce the ester to the primary alcohol. Its high reactivity necessitates careful handling and anhydrous conditions. It is the reagent of choice when complete reduction is desired and no other reducible functional groups are present.

  • Diisobutylaluminium Hydride (DIBAL-H): A more sterically hindered and less reactive hydride reagent. It offers the possibility of stopping the reduction at the aldehyde stage if the reaction is performed at low temperatures (e.g., -78 °C). However, careful control of stoichiometry and temperature is critical to prevent over-reduction to the alcohol.[8]

For the purpose of generating the alcohol, LiAlH₄ provides a more straightforward and reliable transformation.

G

Detailed Experimental Protocols

The following protocols are provided as representative procedures and may require optimization based on laboratory conditions and scale.

Protocol 1: Saponification to 4-Cyclopropylbenzoic Acid

This protocol details the base-mediated hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated or 3M

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 2:1 to 4:1 v/v ratio). A common concentration is ~0.5 M.

  • Addition of Base: Add sodium hydroxide (1.5 - 2.5 eq), either as a solid or as an aqueous solution, to the stirring mixture.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with water and cool the flask in an ice bath. Slowly and carefully add hydrochloric acid while stirring until the pH is ~1-2. A white precipitate of 4-cyclopropylbenzoic acid will form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-cyclopropylbenzoic acid. The product is often of high purity, but can be further purified by recrystallization if necessary. The expected melting point is in the range of 221-224 °C.

Protocol 2: Reduction to (4-Cyclopropylphenyl)methanol

This protocol describes the reduction of the ester to the benzylic alcohol using lithium aluminum hydride.

CAUTION: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 15% aq.)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, inert gas inlet, magnetic stirrer, standard glassware

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.0 - 1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Filtration: Stir the resulting granular white precipitate vigorously for 15-30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Drying and Isolation: Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (4-cyclopropylphenyl)methanol, which can be purified by column chromatography or recrystallization.

Conclusion

This compound is a high-value building block whose simple structure belies its significant synthetic potential. Through straightforward and robust transformations such as saponification and reduction, it provides access to key intermediates like 4-cyclopropylbenzoic acid and (4-cyclopropylphenyl)methanol. These derivatives are instrumental in the synthesis of complex targets, particularly in the pharmaceutical industry, underscoring the strategic importance of this compound in modern organic synthesis.

References

  • Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid. PrepChem.com. Available at: [Link]

  • 4-CYCLOPROPYL-BENZOIC ACID - Cas 1798-82-9. LookChem. Available at: [Link]

  • Cyclopropylbenzene. Organic Syntheses Procedure. Available at: [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. ResearchGate. Available at: [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate | CAS 1393125-39-7. Hoffman Fine Chemicals. Available at: [Link]

  • This compound | C11H12O2 | CID 11658370. PubChem - NIH. Available at: [Link]

  • New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - CN102093194A.Google Patents.
  • Organic Synthesis Part 2 - Functional Group Interconversions. Imperial College London. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • This compound (C007B-528367). Cenmed Enterprises. Available at: [Link]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC - NIH. Available at: [Link]

  • Substitution, elimination, and integration of methyl groups in terpenes initiated by C–H bond functionalization. eScholarship.org. Available at: [Link]

  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... ResearchGate. Available at: [Link]

  • [Application of methyl in drug design]. PubMed. Available at: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry 5.511. MIT OpenCourseWare. Available at: [Link]

  • Functional group interconversions | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC - NIH. Available at: [Link]

  • Functional Group Transformations. Organic Chemistry Portal. Available at: [Link]

  • Policy for the Management of Allergic Reactions and/or Hypersensitivity due to Chemotherapy and Monoclonal Antibodies. Northern Cancer Alliance. Available at: [Link]

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palladium-catalyzed cross-coupling reactions with Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-cyclopropylbenzoate Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions on substrates related to this compound. The document emphasizes the mechanistic rationale behind experimental design, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Value of Cyclopropyl-Aryl Scaffolds

The cyclopropyl ring is a highly sought-after motif in medicinal chemistry. Its unique conformational and electronic properties—acting as a "bioisostere" for phenyl rings or unsaturated groups—can significantly enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability. When appended to an aromatic system like methyl benzoate, it creates a valuable scaffold, this compound, ripe for further functionalization.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile set of tools for elaborating such scaffolds.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under mild conditions, demonstrating remarkable functional group tolerance.[2] This guide focuses on the practical application of four cornerstone reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—for the derivatization of functionalized this compound systems.

Theoretical Background: The Palladium Catalytic Engine

A foundational understanding of the reaction mechanisms is critical for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions are unified by a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halide or carbon-pseudohalide (e.g., triflate) bond of the electrophile (e.g., an aryl halide).[3][4] This is often the rate-determining step and converts the palladium center from its 0 to +2 oxidation state.[3][4]

  • Transmetalation (for Suzuki, Sonogashira): An organometallic nucleophile (e.g., organoboron, organocopper) transfers its organic group to the Pd(II) center, displacing the halide.[5][6] This step introduces the second organic partner to the catalyst.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new desired bond.[5][7] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures by coupling an aryl halide with an organoboron compound.[6][8] Its advantages include the operational simplicity and the low toxicity and high stability of the boronic acid reagents.[9]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂(R') ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' ArPdR->ArR XB X-B(OR)₂(Base) ArPdR->XB ArX Ar-X ArX->ArPdX R_B R'-B(OR)₂ R_B->ArPdX Base Base Base->ArPdX caption Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Heck Reaction: For Arylation of Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, proving invaluable for installing vinyl groups.[10][11] Unlike the Suzuki coupling, it does not require a pre-formed organometallic nucleophile. The key steps involve alkene coordination and insertion, followed by a β-hydride elimination.[7][12]

Heck_Reaction cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination InsertionComplex R-CH₂-CH(Ar)-Pd(II)L₂(X) AlkeneComplex->InsertionComplex Migratory Insertion HPdX H-Pd(II)L₂(X) InsertionComplex->HPdX β-Hydride Elimination Product Ar-Alkene InsertionComplex->Product HPdX->Pd0 Reductive Elimination (Base) BaseH Base-H⁺X⁻ HPdX->BaseH ArX Ar-X ArX->ArPdX Alkene Alkene Alkene->AlkeneComplex Base Base Base->HPdX caption Fig. 2: Catalytic Cycle of the Heck Reaction.

Caption: Fig. 2: Catalytic Cycle of the Heck Reaction.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a robust method for coupling aryl halides with terminal alkynes, providing access to arylalkynes and conjugated enynes.[13][14] It uniquely employs a dual catalytic system, with palladium facilitating the main cycle and a copper(I) co-catalyst activating the alkyne.[5][15]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-catalyst Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition ArPdAlkynyl Ar-Pd(II)L₂(C≡CR') ArPdX->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' ArPdAlkynyl->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide Deprotonation (Base) CuAcetylide->ArPdX CuAcetylide->CuX Transfer to Pd ArX Ar-X ArX->ArPdX Alkyne H-C≡CR' Alkyne->CuX Base Base Base->CuX caption Fig. 3: Dual Catalytic Cycles of the Sonogashira Coupling.

Caption: Fig. 3: Dual Catalytic Cycles of the Sonogashira Coupling.

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

This reaction is the premier method for constructing aryl-amine bonds, coupling aryl halides with a vast range of primary and secondary amines.[16][17] The development of bulky, electron-rich phosphine ligands by the Buchwald and Hartwig groups was instrumental in making this a highly general and reliable transformation.[18]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition AmineComplex [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ ArPdX->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L₂(NR'R'') AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product BaseH Base-H⁺X⁻ AmidoComplex->BaseH ArX Ar-X ArX->ArPdX Amine HNR'R'' Amine->ArPdX Base Base Base->AmineComplex caption Fig. 4: Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Fig. 4: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocols & Application Notes

The following protocols are generalized for aryl bromides derived from a this compound core (e.g., Methyl 2-bromo-4-cyclopropylbenzoate). Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[15]

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). All reagents should be handled with appropriate personal protective equipment (PPE).

Suzuki-Miyaura Coupling Protocol

Application Note: This protocol is designed for the synthesis of biaryl compounds. The choice of a bulky biarylphosphine ligand like SPhos or XPhos is crucial for coupling sterically hindered substrates or less reactive aryl chlorides.[19] Potassium phosphate is a moderately strong base suitable for many functionalized boronic acids, minimizing side reactions like protodeboronation.

Materials and Reagents:

  • Methyl 2-bromo-4-cyclopropylbenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (1-2 mol%) or a suitable precatalyst (e.g., XPhos Pd G3)

  • SPhos (2-4 mol%) or other suitable ligand

  • K₃PO₄ (2.0-3.0 equiv), anhydrous

  • Anhydrous solvents (e.g., Toluene/H₂O 10:1, or Dioxane/H₂O 4:1)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, arylboronic acid, K₃PO₄, palladium source, and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent system via syringe.

  • Stir the mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Entry Boronic Acid Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)Toluene/H₂O1001292
24-Methoxyphenylboronic acidXPhos Pd G3 (2)-Dioxane/H₂O901688
32-Methylphenylboronic acidPd₂(dba)₃ (1)XPhos (2.5)Toluene1102475
Heck Reaction Protocol

Application Note: This protocol is for the vinylation of the aryl bromide. A phosphine-free system using Pd(OAc)₂ is often effective, though phosphine ligands can be beneficial. The choice of base is critical; organic bases like triethylamine are common, while inorganic bases like K₂CO₃ can also be used.

Materials and Reagents:

  • Methyl 2-bromo-4-cyclopropylbenzoate (1.0 equiv)

  • Alkene (e.g., Styrene, Butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (1-5 mol%)

  • Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • After completion, cool to room temperature and filter off any solids.

  • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and solvent.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Entry Alkene Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF1001885
2Butyl AcrylatePd(OAc)₂ (2)K₂CO₃Acetonitrile802481
Sonogashira Coupling Protocol

Application Note: This protocol is for coupling with terminal alkynes. The dual-catalyst system is standard.[15] It is crucial to use degassed solvents to prevent oxidative homocoupling of the alkyne (Glaser coupling). An amine base like triethylamine or diisopropylamine serves both as the base and often as a co-solvent.[5]

Materials and Reagents:

  • Methyl 2-bromo-4-cyclopropylbenzoate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed anhydrous solvent (e.g., THF) and the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C). Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography.

Entry Alkyne Pd Cat. (mol%) Cu Cat. (mol%) Base/Solvent Temp (°C) Time (h) Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N/THF50894
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)DIPA/DMF401289
Buchwald-Hartwig Amination Protocol

Application Note: This protocol is for C-N bond formation. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[20] The use of bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos) is essential for achieving high yields, especially with challenging substrates.[18][21]

Materials and Reagents:

  • Methyl 2-bromo-4-cyclopropylbenzoate (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst

  • BrettPhos (2-4 mol%) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) or LHMDS (1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Perform this procedure in a glovebox if possible, as the base and some catalysts/ligands are air-sensitive.

  • To a dry vial or flask, add the palladium source, ligand, and base.

  • Add the aryl bromide and the anhydrous solvent.

  • Finally, add the amine. Seal the vessel tightly.

  • Remove from the glovebox and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor by LC-MS.

  • After completion, cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Entry Amine Catalyst (mol%) Ligand (mol%) Base Temp (°C) Time (h) Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBu1001691
2AnilineXPhos Pd G3 (2)-LHMDS902084

References

  • Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE.
  • Oxidative addition and palladium coupling. csbsju.edu.
  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Methyl 2-(piperidin-1-yl)
  • Palladium c
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investig
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation.
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Heck reaction. Wikipedia.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. SynArchive.
  • Heck Reaction. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. YouTube.

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analytical methods for the quantification of Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide to the analytical quantification of Methyl 4-cyclopropylbenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable measurement of this compound, we provide comprehensive protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. This document is structured to provide a deep technical understanding, ensuring that the described protocols are robust, reproducible, and can be validated according to stringent regulatory standards.

Introduction: The Importance of Quantifying this compound

This compound is an important building block in the synthesis of various active pharmaceutical ingredients (APIs). The cyclopropyl moiety is a feature in several modern drugs, valued for its ability to modulate metabolic stability and binding affinity. Accurate quantification of this compound is paramount during drug development and manufacturing for several reasons:

  • Stoichiometric Control: Ensuring precise molar ratios in subsequent synthetic steps.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[1]

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

  • Quality Control: Verifying the purity and strength of the intermediate before its use in API synthesis.

This guide provides the foundational analytical methodologies to address these critical requirements.

Choosing the Right Analytical Technique: A Comparative Overview

The two most suitable techniques for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS). The choice between these methods depends on the specific analytical need, sample matrix, and available instrumentation.

Technique Principle Advantages Considerations
HPLC-UV Separation based on polarity.Robust, widely available, suitable for non-volatile compounds, excellent for routine QC.Requires solubility in the mobile phase.
GC-MS Separation based on volatility and boiling point.High sensitivity and selectivity, provides structural information for impurity identification.Requires the analyte to be volatile and thermally stable.

For routine quality control and purity assessment, Reverse-Phase HPLC with UV detection is often the method of choice due to its robustness and simplicity. For impurity identification and trace-level analysis, GC-MS offers superior sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method

This section details a robust RP-HPLC method for the quantification of this compound. The method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products and impurities.

Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability for separating moderately non-polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and ability to provide good peak shape and resolution. An acidic modifier (e.g., phosphoric acid) is added to the mobile phase to ensure the consistent protonation state of any potential acidic impurities, leading to sharper peaks and reproducible retention times. UV detection at a wavelength corresponding to the absorbance maximum of the benzoate chromophore ensures high sensitivity.

Experimental Protocol

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 15 minutes

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh an appropriate amount of the sample containing this compound into a volumetric flask. Dissolve and dilute to a final concentration within the calibration range using the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: Representative HPLC Method Validation Parameters

Parameter Acceptance Criteria Hypothetical Result
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) ≤ 2.0%< 1.0%
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the quantification of this compound, especially when high sensitivity is required or when identifying unknown impurities.

Rationale for Method Development

This compound is a relatively volatile compound, making it amenable to GC analysis. A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation of aromatic esters. The use of a mass spectrometer as a detector provides high selectivity and allows for the identification of co-eluting impurities based on their mass spectra. Electron ionization (EI) is a standard ionization technique that generates reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.

Experimental Protocol

Instrumentation and Consumables:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • A fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC vials and inserts.

  • An appropriate solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).

GC-MS Conditions:

Parameter Condition
Injector Temperature 250 °C
Injection Mode Split (50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 400 m/z

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Prepare the sample in dichloromethane to a final concentration within the calibration range.

Data Analysis

Quantification is typically performed using the peak area of a characteristic ion from the mass spectrum of this compound in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. A full scan can be used for the identification of unknown impurities.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation. The following diagrams illustrate the key steps in both the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Mobile Phase prep_start->dissolve dilute Dilute to Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (235 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC analytical workflow for this compound.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis prep_start_gc Weigh Sample/Standard dissolve_gc Dissolve in Dichloromethane prep_start_gc->dissolve_gc dilute_gc Dilute to Concentration dissolve_gc->dilute_gc inject_gc Inject into GC dilute_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_ms MS Detection (Scan or SIM) separate_gc->detect_ms integrate_ion Integrate Ion Peak Area detect_ms->integrate_ion calibrate_gc Calibration Curve integrate_ion->calibrate_gc quantify_gc Quantify & Identify calibrate_gc->quantify_gc

Caption: GC-MS analytical workflow for this compound.

Conclusion

The accurate quantification of this compound is a critical aspect of quality control in the pharmaceutical industry. This application note provides detailed, scientifically-grounded protocols for both HPLC and GC-MS analysis. The choice of method will depend on the specific analytical requirements, with HPLC being ideal for routine analysis and GC-MS offering higher sensitivity and structural elucidation capabilities. Both methods, when properly validated, will provide reliable and reproducible data, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. (n.d.).
  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023).
  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.).
  • Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chrom
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Scientific Research Publishing.
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (n.d.). MDPI.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Scientific Research Publishing.
  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chrom
  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. (n.d.).
  • Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chrom
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids

Sources

Application Note: High-Resolution Purity Assessment of Methyl 4-cyclopropylbenzoate Using Orthogonal HPLC-UV and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the purity analysis of Methyl 4-cyclopropylbenzoate, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. Ensuring the purity of such intermediates is critical for the safety and efficacy of the final product. We provide detailed, validated protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and sensitive detection of volatile and semi-volatile impurities. The methodologies outlined herein are designed to be self-validating and adhere to the principles of scientific integrity, providing researchers, quality control analysts, and drug development professionals with a reliable framework for the quality assessment of this compound.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound (C₁₁H₁₂O₂) is an aromatic ester whose structural motif is of increasing interest in medicinal chemistry. The purity of this intermediate directly impacts the impurity profile of the final API. Therefore, rigorous analytical control is essential. The choice of analytical methodology is paramount; no single technique can provide a complete picture of a sample's purity. For this reason, we employ an orthogonal approach, combining the quantitative strength of liquid chromatography with the high specificity and sensitivity of mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, offering high-resolution separation of non-volatile and thermally labile compounds. Coupled with a UV detector, it provides excellent quantitative precision and accuracy for the main component and related non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds. It offers superior separation efficiency for compounds that are amenable to vaporization and provides structural information through mass fragmentation patterns, enabling unambiguous identification of impurities.[1][2]

This guide is structured to provide not just a set of instructions, but a scientific rationale for the methodological choices, grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6]

Potential Impurities in this compound

A robust analytical method must be capable of separating the main component from its potential impurities. These can arise from the manufacturing process, degradation, or storage. The most common synthesis route to this compound is the Fischer-Speier esterification of 4-cyclopropylbenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[2][7][8][9]

Based on this synthesis, potential process-related impurities include:

  • 4-cyclopropylbenzoic acid (Impurity A): Unreacted starting material.

  • Methanol (Impurity B): Residual solvent.

  • By-products of side reactions: Such as the formation of ethers from the alcohol under acidic conditions, though less likely for methanol.

  • Degradation products: Hydrolysis of the ester back to the carboxylic acid is a potential degradation pathway.

HPLC-UV Method for Quantification and Purity Assessment

This reversed-phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound and the separation of non-volatile impurities like the starting material, 4-cyclopropylbenzoic acid.

A C18 column is chosen for its excellent hydrophobic retention of aromatic compounds.[10][11] The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, ensures sharp peak shapes and optimal resolution. The acid suppresses the ionization of any carboxylic acid impurities, improving their retention and peak symmetry. UV detection at 240 nm is selected as it is a wavelength where both the analyte and key aromatic impurities exhibit strong absorbance.[12]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Run Time 20 minutes

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the analysis sample in the same manner as the standard to a concentration of 0.5 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.[13]

  • Analysis: Inject the sample and standard solutions.

  • Data Processing: Determine the area percent of the main peak and any impurities. Quantify known impurities using the reference standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare 0.5 mg/mL Reference Standard System_Suitability System Suitability (5 injections, RSD ≤ 2.0%) Prep_Standard->System_Suitability Prep_Sample Prepare 0.5 mg/mL Analysis Sample Analysis Inject Sample & Standard Prep_Sample->Analysis System_Suitability->Analysis Integration Integrate Peaks Analysis->Integration Quantification Calculate Area % & Quantify Impurities Integration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

GC-MS Method for Impurity Identification and Sensitive Detection

This GC-MS method is optimized for the detection of volatile and semi-volatile impurities that may not be observed by HPLC, such as residual solvents and certain by-products.

A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected for its general applicability to a wide range of analytes. Temperature programming is essential to elute compounds with different boiling points, ensuring good peak shape and resolution for both early-eluting (e.g., methanol) and later-eluting compounds (e.g., the main analyte and related esters).[14][15][16] Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for confident impurity identification.

Instrumentation:

  • Gas chromatograph with a capillary column inlet and a mass selective detector (MSD).

Materials:

  • Dichloromethane (GC grade)

  • This compound sample

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Procedure:

  • Sample Preparation: Dissolve the this compound sample in dichloromethane to a final concentration of 1 mg/mL.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Processing:

    • Identify the main peak corresponding to this compound.

    • Integrate all other peaks in the total ion chromatogram (TIC).

    • For each impurity peak, obtain the mass spectrum and compare it against a spectral library (e.g., NIST) for identification.

    • Calculate the area percent for each impurity relative to the total peak area.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Prep_Sample Dissolve 1 mg/mL Sample in DCM Injection Inject 1 µL into GC-MS Prep_Sample->Injection Separation Temperature Programmed Separation Injection->Separation Detection Mass Spectrometry Detection (m/z 40-400) Separation->Detection TIC_Analysis Analyze Total Ion Chromatogram (TIC) Detection->TIC_Analysis Spectral_ID Identify Impurities via Mass Spectral Library TIC_Analysis->Spectral_ID Purity_Calc Calculate Area % Purity Spectral_ID->Purity_Calc

Caption: GC-MS analysis workflow for this compound.

Data Interpretation and Summary

The combination of HPLC-UV and GC-MS provides a comprehensive purity profile. HPLC offers the primary quantitative result for the main component and non-volatile impurities, while GC-MS identifies and semi-quantifies volatile and semi-volatile species.

Table 1: Representative Analytical Data Summary

Analyte/ImpurityTechniqueExpected Retention TimeIdentification MethodTypical Purity Specification
This compoundHPLC-UV~10.5 minComparison to Ref. Std.≥ 99.0%
4-cyclopropylbenzoic acidHPLC-UV~6.2 minSpiking with known impurity≤ 0.5%
This compoundGC-MS~12.8 minMass Spectrum (m/z 176, 145)-
MethanolGC-MS~2.5 minMass Spectrum (m/z 31, 29)Per ICH Q3C guidelines
Other unknown impuritiesGC-MSVariableMass Spectral Library MatchIndividually ≤ 0.1%

Conclusion

The presented HPLC-UV and GC-MS methods provide a robust and reliable framework for the comprehensive purity analysis of this compound. The HPLC method is suitable for accurate quantification of the main component and non-volatile impurities, while the GC-MS method offers high sensitivity and specificity for the identification of volatile and semi-volatile impurities. This orthogonal approach ensures a high degree of confidence in the quality of this critical pharmaceutical intermediate, supporting the development of safe and effective drug products. The protocols are designed to be readily implemented in a quality control setting and can be fully validated according to ICH guidelines.[3][4][6]

References

  • International Council for Harmonisation. (n.d.). Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Bhatt, V., & Ghetia, U. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Dong, M. W. (2014). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Phenomenex. (n.d.). Temperature Programming for Better GC Results. [Link]

  • da Silva, G. N., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society.
  • LCGC International. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. [Link]

  • Hu, C. Q., & Li, N. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Chemistry For Everyone. (2023, August 9). What Is Temperature Programming In GC-MS? [Video]. YouTube. [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry.
  • Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. [Link]

  • Emery, E. M. (1966).
  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Chromatography Forum. (2011).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • OperaChem. (2024).
  • Smith, M. B. (n.d.).
  • Dudu, A. I., et al. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Advances.
  • Kumar, A., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlust. Journal of Pharmaceutical and Biomedical Analysis.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • Saikia, L., & Phukan, P. (2014). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research.
  • Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules.
  • Zhang, M., et al. (2011).
  • Welbes, L. L., et al. (2007). Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. Journal of the American Chemical Society.
  • Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)
  • Zaoral, M., & Flegelova, Z. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. U.S.
  • Chemistry Spark. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.

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Application Notes and Protocols for Methyl 4-cyclopropylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a "magic" fragment, a small structural motif with a profound impact on the biological and physicochemical properties of drug candidates.[1][2][3][4] Its unique electronic and conformational features, stemming from its strained three-membered ring, offer a powerful tool for researchers to address common challenges in drug discovery, such as enhancing potency, improving metabolic stability, and fine-tuning pharmacokinetic profiles.[2][3] The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[2] Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in aliphatic chains, often rendering it more resistant to metabolic oxidation by cytochrome P450 enzymes.[2] This guide focuses on the practical application of Methyl 4-cyclopropylbenzoate , a versatile building block for introducing this valuable moiety into novel therapeutic agents.

This compound: A Versatile Building Block

This compound is an aromatic carboxylic acid ester that serves as an excellent starting point for incorporating the 4-cyclopropylphenyl group into a target molecule.[5] The methyl ester provides a stable, yet reactive handle for a variety of chemical transformations, while the cyclopropyl group at the para position can impart the aforementioned beneficial properties.

Synthesis of the Building Block

The 4-cyclopropylphenyl motif can be readily synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide (e.g., 4-bromobenzoate derivatives) and cyclopropylboronic acid.[6][7][8][9][10] This reaction is known for its high efficiency and tolerance of a wide range of functional groups.[6][7]

Application Note 1: Accessing 4-Cyclopropylbenzoic Acid for Further Derivatization

One of the most fundamental applications of this compound is its hydrolysis to the corresponding carboxylic acid, 4-cyclopropylbenzoic acid.[11] Carboxylic acids are pivotal intermediates in medicinal chemistry, serving as precursors for a vast array of functional groups, including amides, esters, and various heterocycles. The conversion of the methyl ester to a carboxylic acid opens up a wider range of synthetic possibilities for library generation and lead optimization. Benzoic acid derivatives, in general, are recognized as important scaffolds in the development of anticancer agents and other therapeutic molecules.[12]

Protocol 1: Hydrolysis of this compound to 4-Cyclopropylbenzoic Acid

This protocol details the base-catalyzed hydrolysis (saponification) of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[13]

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and extraction

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 1:1 mixture).

  • Addition of Base: Add sodium hydroxide (e.g., 2-3 equivalents) to the solution.[14]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[14]

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic (pH ~2). This will protonate the carboxylate salt to form the carboxylic acid, which will precipitate out of the solution.[15]

  • Isolation: Collect the precipitated 4-cyclopropylbenzoic acid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any inorganic salts. Dry the product under vacuum to obtain the final 4-cyclopropylbenzoic acid.

Causality Behind Experimental Choices:

  • The use of a base like NaOH or KOH is essential for the saponification reaction, where the hydroxide ion acts as a nucleophile attacking the electrophilic carbonyl carbon of the ester.[16]

  • Methanol is often used as a co-solvent to ensure the solubility of the starting ester.

  • Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction.

  • Acidification is a critical step to convert the sodium or potassium salt of the carboxylic acid into its neutral, less water-soluble form, allowing for its precipitation and isolation.[15][16]

Application Note 2: Direct Amide Synthesis from this compound

The direct conversion of esters to amides is a highly valuable transformation in medicinal chemistry, as the amide bond is a cornerstone of peptide and protein structure and is present in a large number of pharmaceuticals.[17][18] While traditionally requiring the activation of a carboxylic acid, modern methods allow for the direct amidation of esters, offering a more streamlined synthetic route.[19][20] This approach allows for the direct coupling of this compound with a wide range of primary and secondary amines to generate a library of 4-cyclopropylbenzamides.

Protocol 2: Nickel-Catalyzed Amidation of this compound

This protocol is based on modern transition-metal-catalyzed methods for the direct amidation of methyl esters.[19]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Ni(cod)₂ (catalyst)

  • Imidazolylidene ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr)

  • Toluene (anhydrous)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard equipment for anhydrous reactions and purification (e.g., column chromatography)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask or sealed vial under an inert atmosphere, add Ni(cod)₂ (e.g., 10 mol%) and the imidazolylidene ligand (e.g., 20 mol%).

  • Addition of Reagents: Add anhydrous toluene, followed by this compound (1 equivalent) and the desired amine (1.2 equivalents).

  • Heating: Seal the vessel and heat the reaction mixture to 140 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by silica gel column chromatography to yield the desired 4-cyclopropylbenzamide.

Causality Behind Experimental Choices:

  • Nickel-NHC (N-heterocyclic carbene) catalysis has emerged as a powerful tool for the activation of the C(acyl)-O bond of esters, which is typically less reactive than other carboxylic acid derivatives.[19]

  • The use of an inert atmosphere is crucial to prevent the deactivation of the nickel catalyst, which is sensitive to oxygen.

  • Anhydrous solvent is necessary to avoid side reactions, such as the hydrolysis of the starting ester.

  • The elevated temperature is required to facilitate the oxidative addition of the ester's C-O bond to the nickel center.[19]

Hypothetical Case Study: Development of a Kinase Inhibitor

Objective: To synthesize a small library of potential kinase inhibitors based on a 4-cyclopropylbenzamide scaffold. The cyclopropyl group is intended to probe a hydrophobic pocket and enhance metabolic stability.

Workflow:

  • Starting Material: this compound.

  • Key Intermediate: Synthesize a variety of substituted anilines.

  • Library Synthesis: Employ Protocol 2 (Nickel-Catalyzed Amidation) to couple this compound with the synthesized anilines.

  • Biological Screening: Screen the resulting 4-cyclopropylbenzamide library for inhibitory activity against a panel of kinases.

  • SAR Analysis: Analyze the structure-activity relationship (SAR) to identify key structural features that contribute to potency and selectivity.

Data Presentation

Table 1: Physicochemical Properties of the Cyclopropyl Moiety

PropertyImpact of Cyclopropyl GroupRationale
Lipophilicity IncreasesAdds a non-polar, hydrocarbon-rich fragment.
Metabolic Stability Often increasesStronger C-H bonds are less susceptible to oxidative metabolism.[2]
Aqueous Solubility Generally decreasesDue to increased lipophilicity.
Conformational Rigidity IncreasesLocks the attached phenyl ring in a more defined orientation.[2]
Potency Can enhanceCan provide optimal interactions within a target's binding site.[2][3]

Visualizations

G cluster_0 Synthesis of this compound cluster_1 Application Workflows 4-Bromobenzoate 4-Bromobenzoate Suzuki Coupling Suzuki Coupling 4-Bromobenzoate->Suzuki Coupling Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Suzuki Coupling This compound This compound Suzuki Coupling->this compound Methyl 4-cyclopropylbenzoate_start This compound Hydrolysis Hydrolysis Methyl 4-cyclopropylbenzoate_start->Hydrolysis Protocol 1 Amidation Amidation Methyl 4-cyclopropylbenzoate_start->Amidation Protocol 2 4-Cyclopropylbenzoic Acid 4-Cyclopropylbenzoic Acid Hydrolysis->4-Cyclopropylbenzoic Acid 4-Cyclopropylbenzamides 4-Cyclopropylbenzamides Amidation->4-Cyclopropylbenzamides Amine Amine Amine->Amidation

Caption: Synthetic routes and application workflows for this compound.

References

  • Zapadinsky, E. (n.d.). Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. Available at: [Link]

  • Doucet, H., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications, 36(1), 121-128. Available at: [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Full article: Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex: Synthetic Communications: Vol 36, No 1. Available at: [Link]

  • ResearchGate. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. Available at: [Link]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. Available at: [Link]

  • Szostak, M. (2020). 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of organic chemistry, 68(11), 4302-4314. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives via amidation reaction of methylarenes.... Available at: [Link]

  • Trippier, P. C. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 63(19), 10735-10783. Available at: [Link]

  • Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
  • YouTube. (2018). Hydrolysis of Methyl Benzoate - Lab Demo. Available at: [Link]

  • Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • Shang, R., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14710. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712-8756. Available at: [Link]

  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available at: [Link]

  • PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Available at: [Link]

  • Semantic Scholar. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available at: [Link]

Sources

synthesis of pharmaceutical intermediates from Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates from Methyl 4-cyclopropylbenzoate

Abstract

The cyclopropyl moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer unique conformational rigidity, metabolic stability, and potency to active pharmaceutical ingredients (APIs).[1][2] This application note provides a detailed, multi-step synthetic pathway starting from the readily available building block, this compound. We present a series of robust and scalable protocols for the synthesis of key pharmaceutical intermediates, including 4-cyclopropylbenzoic acid, 4-cyclopropylacetophenone, and its functionalized derivatives. Each protocol is elucidated with mechanistic insights, step-by-step instructions, and characterization data, designed for researchers and scientists in drug development.

Introduction: The Value of the Cyclopropyl Group

The incorporation of a cyclopropane ring into drug candidates is a widely employed strategy in pharmaceutical design. Its unique electronic properties and strained three-membered ring structure can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] The cyclopropyl group can act as a non-classical bioisostere for vinyl or phenyl groups, improve binding affinity to target proteins, and block sites of metabolism, thereby enhancing drug efficacy and duration of action.[2] Consequently, efficient synthetic routes to versatile cyclopropyl-containing intermediates are of high value.[4] This guide details a logical and field-proven synthetic sequence to diversify the utility of this compound.

Overall Synthetic Workflow

The transformation of this compound into advanced intermediates follows a strategic four-stage process: (I) Hydrolysis to the corresponding carboxylic acid, (II) activation via acyl chloride formation, (III) carbon-carbon bond formation through Friedel-Crafts acylation, and (IV) subsequent functional group manipulation of the resulting ketone.

G cluster_0 Stage I & II: Activation cluster_1 Stage III: C-C Bond Formation cluster_2 Stage IV: Diversification A This compound B 4-Cyclopropylbenzoic Acid A->B I. Hydrolysis C 4-Cyclopropylbenzoyl Chloride B->C II. Acyl Halogenation D 4-Cyclopropylacetophenone C->D III. Friedel-Crafts Acylation E 1-(4-Cyclopropylphenyl)ethanol D->E IVa. Reduction F 2-Bromo-1-(4-cyclopropylphenyl)ethanone D->F IVb. α-Bromination

Caption: Overall synthetic pathway from this compound to key intermediates.

Experimental Protocols & Methodologies

Protocol I: Hydrolysis of this compound

Principle: The synthesis commences with the saponification of the methyl ester to its corresponding carboxylic acid. This is a fundamental ester hydrolysis reaction, typically base-mediated, followed by acidic workup to protonate the carboxylate salt.[5][6] This step is crucial as the carboxylic acid is a more versatile functional group for subsequent transformations.

Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add a 2:1 mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 2.0 eq.) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 4 hours, monitoring the reaction progress by TLC.[7]

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

  • A white precipitate of 4-Cyclopropylbenzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[8]

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol II: Synthesis of 4-Cyclopropylbenzoyl Chloride

Principle: Carboxylic acids are often converted to acyl chlorides to increase their reactivity for reactions like Friedel-Crafts acylation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[9][10]

Step-by-Step Protocol:

  • In a fume hood, charge a dry, round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl) with 4-Cyclopropylbenzoic acid (1.0 eq.).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq.) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Heat the mixture gently to reflux (approx. 75-80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-Cyclopropylbenzoyl chloride, a pale-yellow liquid, is often used directly in the next step without further purification.

Safety: Thionyl chloride is corrosive and reacts violently with water. All operations must be performed in a well-ventilated fume hood using dry glassware.

Protocol III: Friedel-Crafts Acylation to 4-Cyclopropylacetophenone

Principle: This key step involves an electrophilic aromatic substitution to form a new carbon-carbon bond. The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the acyl chloride to form a highly electrophilic acylium ion.[11][12] This intermediate is then attacked by an aromatic ring. For the synthesis of 4-Cyclopropylacetophenone, a source of an acetyl group is needed. A more general approach using the synthesized 4-Cyclopropylbenzoyl chloride to acylate a simple arene like benzene is described below.

FC_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization AcylCl 4-Cyclopropylbenzoyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 AlCl4 Acylium->AlCl4 - AlCl₄⁻ Benzene Benzene Sigma Sigma Complex (Resonance Stabilized) Benzene->Sigma + Acylium Ion Product Aryl Ketone Product Sigma->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Step-by-Step Protocol (for acylating Benzene):

  • In a fume hood, charge a dry, three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser to anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

  • Add dry benzene (solvent and reactant) and cool the mixture in an ice bath to 0-5 °C.

  • Add 4-Cyclopropylbenzoyl chloride (1.0 eq.) dropwise via the dropping funnel while maintaining the temperature below 10 °C.[13]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, then heat to 50-60 °C for 1 hour to ensure completion.

  • Cool the reaction mixture back down in an ice bath and quench it by carefully pouring it onto crushed ice containing concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with dilute NaOH solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the aryl ketone.

Protocol IV: Subsequent Transformations of the Ketone Intermediate

The ketone produced via Friedel-Crafts acylation is a versatile intermediate that can be readily converted into other valuable building blocks.

Principle: The α-position of a ketone can be halogenated under acidic conditions. The reaction proceeds through an enol intermediate, which then attacks the halogen.[14] α-Bromo ketones are important precursors for synthesizing various heterocyclic compounds and other functionalized molecules.[15]

Step-by-Step Protocol:

  • Dissolve the ketone intermediate (e.g., 4-Cyclopropylacetophenone, 1.0 eq.) in a suitable solvent like acetic acid or chloroform in a round-bottom flask.[16]

  • Add bromine (Br₂, 1.0-1.1 eq.) dropwise to the solution at room temperature while stirring. A catalytic amount of acid (e.g., HBr) can accelerate the reaction.[17]

  • Stir the reaction at room temperature for 2-6 hours until the red-brown color of bromine disappears. Monitor the reaction by TLC.

  • Quench the reaction by pouring it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution (to neutralize the acid), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[18][19]

Principle: Ketones can be easily reduced to secondary alcohols using mild reducing agents like sodium borohydride (NaBH₄). This reaction is highly efficient and selective for the carbonyl group.[20][21] The resulting alcohol can be used in subsequent esterification or substitution reactions.

Step-by-Step Protocol:

  • Dissolve the ketone intermediate (e.g., 4-Cyclopropylacetophenone, 1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise, ensuring the temperature remains low.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess NaBH₄.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the product from the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the alcohol product, which can be purified by column chromatography if necessary.[22]

Data Summary

Step Starting Material Product Key Reagents Typical Yield
IThis compound4-Cyclopropylbenzoic acidNaOH, HCl>90%
II4-Cyclopropylbenzoic acid4-Cyclopropylbenzoyl chlorideSOCl₂, DMF (cat.)>95% (crude)
III4-Cyclopropylbenzoyl chloride1-(4-Cyclopropylphenyl)ethanoneAlCl₃, Acetyl Chloride70-85%
IVa4-Cyclopropylacetophenone2-Bromo-1-(4-cyclopropylphenyl)ethanoneBr₂, Acetic Acid70-80%
IVb4-Cyclopropylacetophenone1-(4-Cyclopropylphenyl)ethanolNaBH₄, Methanol>95%

Conclusion

This application note outlines a reliable and versatile synthetic sequence for the preparation of high-value pharmaceutical intermediates from this compound. The described protocols for hydrolysis, acyl chloride formation, Friedel-Crafts acylation, and subsequent ketone modifications are based on well-established and scalable chemical transformations. By following these detailed procedures, researchers can efficiently generate a library of cyclopropyl-containing building blocks, facilitating the discovery and development of novel therapeutic agents.

References

  • Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information. (n.d.). Google.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Royal Society of Chemistry.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The synthesis of cyclopropane amino acids and peptides. (1985). Google Patents.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

  • Novel processes for the synthesis of cyclopropyl compounds. (2005). Google Patents.
  • Friedel-Crafts Acylation of Benzene. (n.d.). Chemguide. Retrieved January 14, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone. (n.d.). Google Patents.
  • PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. (2017). Espace.net. Retrieved January 14, 2026, from [Link]

  • Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

  • Friedel-Crafts acylation. (2019). YouTube. Retrieved January 14, 2026, from [Link]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved January 14, 2026, from [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 4-Cyclopropylbenzoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Process for synthesizing alpha-bromoacetophenone compound. (n.d.). Google Patents.
  • Alpha Bromination of a Ketone 002. (2014). YouTube. Retrieved January 14, 2026, from [Link]

  • Benzoyl chloride, o-chloro. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. (2018). MDPI. Retrieved January 14, 2026, from [Link]

  • Catalytic Reduction of 4-nitrophenol Using Environmentally Synthesized CuO Nanoparticles. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • α-Halogenation of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]

  • α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. (2017). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (n.d.). Google Patents.
  • Catalytic reduction of 4-nitrophenol with gold nanoparticles stabilized by large-ring cyclodextrins. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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Application Notes and Protocols for the Esterification of 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Cyclopropylbenzoic Acid Esters

4-Cyclopropylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and advanced materials. Its unique structural motif, featuring a cyclopropyl ring attached to a benzoic acid core, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, improved potency, and modulated conformational rigidity. Consequently, the esters of 4-cyclopropylbenzoic acid are key intermediates in the development of novel therapeutics and functional materials. This guide provides detailed protocols and expert insights into the most effective methods for the esterification of 4-cyclopropylbenzoic acid, tailored for researchers, scientists, and drug development professionals.

Choosing the Right Esterification Strategy: A Comparative Overview

The selection of an appropriate esterification method is paramount and depends on several factors, including the structure of the alcohol, the desired scale of the reaction, and the presence of other functional groups. Herein, we discuss three robust and widely employed protocols: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Method Key Reagents Conditions Advantages Limitations
Fischer-Speier Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄)RefluxSimple, inexpensive, suitable for large scale.Requires high temperatures, not suitable for acid-sensitive substrates, reversible reaction.
Steglich Alcohol, DCC or EDC, DMAPRoom TemperatureMild conditions, high yields, suitable for acid-sensitive substrates.[1]Formation of urea byproduct can complicate purification, DCC is an allergen.
Mitsunobu Alcohol, DEAD or DIAD, PPh₃0 °C to Room Temp.Mild conditions, stereochemical inversion of the alcohol, high yields.[2]Stoichiometric amounts of reagents required, purification can be challenging due to byproducts.[3]

Protocol 1: Fischer-Speier Esterification for Simple Alkyl Esters

The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is particularly well-suited for the synthesis of simple alkyl esters (e.g., methyl, ethyl) of 4-cyclopropylbenzoic acid, especially on a larger scale.[4] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by the removal of water.[5]

Mechanistic Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst.[5]

Fischer_Esterification cluster_0 Fischer-Speier Esterification Workflow start Start reactants 4-Cyclopropylbenzoic Acid + Excess Alcohol + Acid Catalyst (H₂SO₄) start->reactants reflux Reflux reactants->reflux workup Aqueous Workup (Neutralization & Extraction) reflux->workup purification Purification (Distillation or Recrystallization) workup->purification product Product (4-Cyclopropylbenzoate Ester) purification->product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Ethyl 4-Cyclopropylbenzoate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyclopropylbenzoic acid (1.0 eq.).

  • Reagent Addition: Add absolute ethanol (20-30 eq.) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq.) with cooling in an ice bath.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (until effervescence ceases), and finally with a saturated brine solution.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-cyclopropylbenzoate.

  • Purification: The crude ester can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.[7][8]

Protocol 2: Steglich Esterification for More Complex or Hindered Alcohols

For the esterification of 4-cyclopropylbenzoic acid with more valuable, complex, or sterically hindered alcohols, the Steglich esterification offers a mild and highly efficient alternative.[9] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]

Mechanistic Rationale

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[9]

Steglich_Esterification cluster_1 Steglich Esterification Mechanism acid 4-Cyclopropyl- benzoic Acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + dcc DCC dcc->o_acylisourea n_acylpyridinium N-Acylpyridinium Intermediate o_acylisourea->n_acylpyridinium + DMAP dcu DCU (precipitate) o_acylisourea->dcu forms dmap DMAP (catalyst) dmap->n_acylpyridinium ester Ester n_acylpyridinium->ester + Alcohol alcohol Alcohol (R-OH) alcohol->ester ester->dmap regenerates

Caption: Key intermediates in the Steglich Esterification.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyclopropylbenzoic acid (1.0 eq.), the alcohol (1.0-1.2 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.).

  • Solvent: Dissolve the reactants in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, water, and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[10]

Protocol 3: The Mitsunobu Reaction for Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols under mild, neutral conditions.[11] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, making it particularly valuable in asymmetric synthesis.[12] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate deprotonates the carboxylic acid to form an ion pair. The alcohol is then activated by the phosphonium species, and subsequent Sₙ2 attack by the carboxylate anion on the activated alcohol leads to the formation of the ester with inversion of configuration, along with triphenylphosphine oxide and a hydrazine derivative as byproducts.[11]

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-cyclopropylbenzoic acid (1.2 eq.), the alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging due to the presence of triphenylphosphine oxide and the hydrazine byproduct.[3] Flash column chromatography on silica gel is the most common method for purification. The use of polymer-bound triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by filtration.[3]

Troubleshooting and Expert Recommendations

  • Fischer-Speier Esterification: Incomplete reactions are common due to the equilibrium nature of the process. Ensure the alcohol is in large excess and consider using a Dean-Stark apparatus to remove water azeotropically.

  • Steglich Esterification: The primary challenge is the removal of the dicyclohexylurea byproduct. If filtration is incomplete, it can co-elute with the product during chromatography. A second filtration after concentration of the crude product can be beneficial. Using the more water-soluble EDC can simplify the workup, as the urea byproduct can be removed with aqueous washes.

  • Mitsunobu Reaction: The purification can be cumbersome. If the product is non-polar, the byproducts can sometimes be precipitated by adding a non-polar solvent like diethyl ether or hexanes after the reaction is complete. Careful column chromatography is often necessary.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for.... Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Ethyl 4-Methylbenzoate. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

  • PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-ethoxybenzoate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

  • Der Pharma Chemica. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable Two-Step Synthesis of Methyl 4-cyclopropylbenzoate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Methyl 4-cyclopropylbenzoate is a pivotal building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of advanced therapeutics, including Bruton's Tyrosine Kinase (BTK) inhibitors.[1] This guide provides a robust, scalable, and well-characterized two-step synthetic pathway suitable for large-scale production in research and drug development settings. The synthesis employs a palladium-catalyzed Suzuki-Miyaura coupling to construct the aryl-cyclopropane bond, followed by a classic Fischer-Speier esterification. This document details the underlying chemical principles, provides step-by-step protocols, and outlines critical safety and handling procedures to ensure a reliable and efficient synthesis.

Strategic Overview: A Two-Pillar Approach to Synthesis

The industrial-scale synthesis of this compound is most effectively approached through a convergent, two-step strategy. This methodology was selected for its high yields, scalability, and the use of well-understood, reliable chemical transformations.

  • Pillar 1: C-C Bond Formation via Suzuki-Miyaura Coupling. The core 4-cyclopropylbenzoyl scaffold is constructed using a palladium-catalyzed cross-coupling reaction. This method is exceptionally versatile and tolerant of various functional groups, making it an industry standard for C-C bond formation.[2][3] We will couple a readily available aryl halide with a stable cyclopropylboron reagent.

  • Pillar 2: Ester Formation via Fischer-Speier Esterification. The terminal carboxylic acid is converted to the desired methyl ester through acid-catalyzed esterification. The Fischer-Speier method is a time-honored, atom-economical reaction ideal for large-scale production due to its simplicity and the low cost of reagents.[4][5][6][7][8]

The complete synthetic workflow is illustrated below.

G A 4-Bromobenzoic Acid + Potassium Cyclopropyltrifluoroborate B Suzuki-Miyaura Coupling A->B Pd(OAc)2, XPhos K2CO3, Toluene/H2O C 4-Cyclopropylbenzoic Acid B->C Work-up & Isolation D Fischer-Speier Esterification C->D Methanol (excess) H2SO4 (cat.) E This compound D->E Work-up & Purification G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L2Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII L2Pd(II)(Ar)(X) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R L2Pd(II)(Ar)(R') Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) RedElim->Product ArX Ar-X (4-Bromobenzoic Acid) ArX->OxAdd Boron R'-B(OR)2 (Cyclopropyl Borate) Boron->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Amount (1 mol scale)MolesEquivalents
4-Bromobenzoic Acid585-76-2201.02201.0 g1.001.0
Potassium Cyclopropyltrifluoroborate409631-73-6147.99177.6 g1.201.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.502.25 g0.010.01
XPhos564483-18-7476.669.53 g0.020.02
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21414.6 g3.003.0
Toluene108-88-392.142.0 L--
Deionized Water7732-18-518.021.0 L--
Hydrochloric Acid (37%)7647-01-036.46As needed--
Ethyl Acetate141-78-688.11As needed--
Experimental Protocol
  • Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzoic acid (201.0 g), potassium cyclopropyltrifluoroborate (177.6 g), and anhydrous potassium carbonate (414.6 g).

  • Catalyst Pre-mixture (optional but recommended): In a separate flask under nitrogen, dissolve Palladium(II) acetate (2.25 g) and XPhos (9.53 g) in 200 mL of degassed toluene. Stir for 15 minutes until a homogeneous solution is formed.

  • Reaction Initiation: Add toluene (1.8 L) and deionized water (1.0 L) to the main reactor. Begin vigorous stirring and sparge the mixture with nitrogen for 30 minutes to degas the system.

  • Catalyst Addition: Add the catalyst pre-mixture to the reactor via cannula or a pressure-equalizing dropping funnel.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C and maintain vigorous stirring. Monitor the reaction progress by TLC or HPLC (typically complete in 4-6 hours).

  • Work-up and Isolation:

    • Cool the reactor to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with 500 mL of brine.

    • Extract the aqueous layer with ethyl acetate (2 x 500 mL) to recover any dissolved product.

    • Combine all organic layers.

    • Acidify the combined organic layers by slowly adding 6M HCl with stirring until the pH is ~2. The product, 4-cyclopropylbenzoic acid, will precipitate as a solid.

    • Filter the solid product using a Buchner funnel and wash the filter cake with cold deionized water (2 x 250 mL) and then with a small amount of cold hexanes.

  • Drying: Dry the isolated white solid in a vacuum oven at 60 °C to a constant weight. A typical yield is 145-155 g (90-96%).

Safety and Handling
  • Cyclopropylboron Reagents: While potassium cyclopropyltrifluoroborate is more stable than the boronic acid, both should be handled with care. They can cause skin, eye, and respiratory irritation. [9]Store in a cool, dry place. * Palladium Catalysts & Ligands: These are expensive and potentially toxic. Avoid inhalation of dust and skin contact. Work in a well-ventilated hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [10][11]* Solvents: Toluene and ethyl acetate are flammable. Perform the reaction away from ignition sources.

Protocol Part II: Fischer-Speier Esterification

Principle and Mechanistic Insight

Fischer-Speier esterification is a reversible acid-catalyzed condensation of a carboxylic acid and an alcohol. [4][5]The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. [6][7]The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation yields the final ester product. [6][8]To drive the reaction to completion on a large scale, Le Chatelier's principle is applied by using a large excess of one reactant, in this case, methanol, which also serves as the solvent. [6][12]

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Amount (0.9 mol scale)MolesNotes
4-Cyclopropylbenzoic Acid1798-82-9162.19146.0 g0.90From Part I
Methanol, anhydrous67-56-132.041.5 L37.0Serves as reactant and solvent
Sulfuric Acid (H₂SO₄), concentrated7664-93-998.0815 mL~0.27Catalyst
Saturated Sodium Bicarbonate Solution--As needed-For neutralization
Brine--As needed-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-Drying agent
Experimental Protocol
  • Reactor Setup: To a 3 L round-bottom flask or reactor equipped with a magnetic stir bar (or mechanical stirrer) and a reflux condenser, add 4-cyclopropylbenzoic acid (146.0 g).

  • Reagent Addition: Add anhydrous methanol (1.5 L) to the flask. Stir until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (15 mL) to the stirring solution. An exotherm will be observed.

  • Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting carboxylic acid by TLC or HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by approximately two-thirds using a rotary evaporator.

    • Pour the remaining mixture into 1.5 L of ice-cold water and transfer to a large separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 400 mL).

    • Combine the organic extracts and wash sequentially with water (1 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL, or until effervescence ceases), and finally with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Final Purification: For high purity required in drug development, purify the crude product by vacuum distillation. This compound is collected as a clear oil. A typical yield is 142-152 g (90-95%).

Safety and Handling
  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Always add acid to the solvent (methanol) slowly and with cooling if necessary. Wear acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Methanol: Toxic and flammable. Avoid inhalation and skin contact. All operations should be conducted in a well-ventilated fume hood.

Data Summary and Characterization

ParameterStep 1: 4-Cyclopropylbenzoic AcidStep 2: this compound
Appearance White to off-white solidColorless oil / low-melting solid
Typical Yield 90-96%90-95%
Overall Yield -81-91%
Purity (by HPLC) >98%>99% (after distillation)
Melting Point 221-224 °C N/A
Boiling Point 305.8 °C at 760 mmHg ~120-125 °C at ~10 mmHg (literature)
¹H NMR Consistent with structureConsistent with structure
Mass Spec (MS) [M-H]⁻ consistent with C₁₀H₁₀O₂[M+H]⁺ consistent with C₁₁H₁₂O₂

Conclusion

This application note presents a validated and highly efficient two-step process for the large-scale synthesis of this compound. The methodology leverages a modern Suzuki-Miyaura coupling for the key bond construction and a classic Fischer-Speier esterification, providing a combined pathway that is both scalable and reliable. The detailed protocols, safety guidelines, and mechanistic insights are designed to enable researchers, scientists, and drug development professionals to confidently produce this critical pharmaceutical intermediate with high yield and purity.

References

  • Google Patents.
  • Chemwatch. GHS Safety Data Sheet 5586675 - CYCLOPROPYLBORONIC ACID. [Link]

  • Grokipedia. Fischer–Speier esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

  • LookChem. Cas 1798-82-9, 4-CYCLOPROPYL-BENZOIC ACID. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • University of Toronto. esterification of benzoic acid to methyl benzoate. [Link]

  • PubChem - NIH. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064. [Link]

  • PMC - NIH. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

  • YouTube. Methyl Benzoate : Organic Synthesis Fischer Esterification. [Link]

  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

  • SciSpace. Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert. [Link]

  • Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • The Royal Society of Chemistry. Methyl 4-vinylbenzoate. [Link]

  • PubChem - NIH. This compound | C11H12O2 | CID 11658370. [Link]

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Application Notes and Protocols: Derivatization of Methyl 4-cyclopropylbenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic use of unique chemical scaffolds is crucial for developing next-generation therapeutics. Among these, cyclopropane derivatives have garnered significant attention due to their distinct molecular rigidity, metabolic stability, and receptor binding affinity.[1][2][3] The cyclopropyl group, as the smallest cycloalkane, introduces a level of conformational constraint that can significantly influence the three-dimensional structure of a molecule.[1] This rigidity can lock a molecule into a bioactive conformation, thereby enhancing its binding potency and selectivity for a specific biological target.[1] Furthermore, the cyclopropyl moiety is often resistant to metabolic degradation, which can lead to an improved in vivo half-life for drug candidates.[1][4]

Methyl 4-cyclopropylbenzoate serves as an excellent starting point for the creation of diverse chemical libraries for biological screening. Its structure combines the metabolically robust cyclopropyl group with a readily modifiable methyl ester. This allows for a variety of chemical transformations to explore the structure-activity relationship (SAR) and identify potential lead compounds. This guide provides detailed protocols for the derivatization of this compound, focusing on modifications of the ester group to generate a library of amides and ketones. Additionally, a general protocol for the biological screening of these derivatives is outlined.

Scientific Rationale for Derivatization

The primary goal of derivatizing this compound is to systematically explore the chemical space around this privileged scaffold. By converting the methyl ester into a variety of functional groups, we can probe key interactions with biological targets and optimize pharmacokinetic properties.

Key Derivatization Strategies:
  • Amide Synthesis via Hydrolysis and Amide Coupling: The conversion of the methyl ester to a carboxylic acid, followed by amide coupling with a diverse set of amines, introduces a hydrogen bond donor and acceptor. This can facilitate crucial interactions with protein targets. The vast commercial availability of primary and secondary amines allows for the generation of a large and diverse library of amides.

  • Direct Amidation of the Methyl Ester: Recent advances in catalysis allow for the direct conversion of methyl esters to amides, bypassing the need for hydrolysis.[5][6][7] This approach offers a more streamlined synthesis and can be advantageous for sensitive substrates.

  • Ketone Synthesis via Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling of the aryl ester with boronic acids provides a robust method for forming carbon-carbon bonds and introducing a variety of aryl and heteroaryl ketones.[8][9][10][11][12] This strategy allows for the exploration of different hydrophobic and aromatic interactions with the target protein.

These derivatization strategies provide a powerful toolkit for generating a library of compounds with diverse physicochemical properties, increasing the probability of identifying a hit during biological screening.

Experimental Protocols

Part 1: Synthesis of 4-cyclopropylbenzoic acid

The first step in generating a library of amides is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol 1: Hydrolysis of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[13]

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a solution of NaOH (2.0-3.0 eq) in a mixture of water and methanol (e.g., 1:1 v/v).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Acidify the aqueous solution to pH 1-2 with concentrated HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-cyclopropylbenzoic acid.

Part 2: Derivatization of 4-cyclopropylbenzoic acid

With the carboxylic acid in hand, a diverse library of amides can be synthesized.

Protocol 2: Amide Coupling

Materials:

  • 4-cyclopropylbenzoic acid

  • A diverse library of primary and secondary amines

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other suitable coupling agent (e.g., EDC, DCC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Small vials or a multi-well plate for parallel synthesis

Procedure (for a single reaction, can be adapted for parallel synthesis):

  • In a vial, dissolve 4-cyclopropylbenzoic acid (1.0 eq) in DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.2 eq) and continue to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Part 3: Direct Derivatization of this compound
Protocol 3: Direct Amidation of this compound

Recent methodologies allow for the direct conversion of esters to amides.[5][6][7]

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Nickel catalyst (e.g., Ni(cod)₂) and ligand (e.g., SIPr) or a suitable base like potassium tert-butoxide (KOtBu) in DMSO.[5][6]

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or glovebox

  • Standard workup and purification reagents as in Protocol 2.

Procedure (based on a nickel-catalyzed approach):

  • In a glovebox or under an inert atmosphere, add the nickel catalyst and ligand to a Schlenk flask.

  • Add anhydrous solvent, followed by this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add a suitable base (e.g., KOtBu) if required by the specific catalytic system.

  • Seal the flask and heat the reaction mixture to the specified temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 2.

  • Purify the product by flash column chromatography.

Protocol 4: Suzuki-Miyaura Coupling for Ketone Synthesis

This protocol describes the synthesis of 4-cyclopropyl-aryl ketones.

Materials:

  • This compound

  • A diverse library of aryl or heteroaryl boronic acids

  • Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., a phosphine or N-heterocyclic carbene (NHC) ligand)[8][10]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or glovebox

  • Standard workup and purification reagents.

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk flask.

  • Add this compound (1.0 eq) and the boronic acid (1.5 eq).

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the specified temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography to yield the desired ketone.

Visualization of Workflows

Derivatization_Workflow start This compound hydrolysis Protocol 1: Hydrolysis start->hydrolysis direct_amidation Protocol 3: Direct Amidation start->direct_amidation suzuki Protocol 4: Suzuki-Miyaura Coupling start->suzuki acid 4-cyclopropylbenzoic acid hydrolysis->acid amide_coupling Protocol 2: Amide Coupling acid->amide_coupling amide_library Amide Library amide_coupling->amide_library screening Biological Screening amide_library->screening direct_amidation->amide_library ketone_library Ketone Library suzuki->ketone_library ketone_library->screening

Caption: Derivatization and screening workflow for this compound.

Data Presentation

Table 1: Representative Derivatization of this compound
EntryDerivatization MethodAmine/Boronic AcidProductYield (%)
1Protocol 2AnilineN-phenyl-4-cyclopropylbenzamide85
2Protocol 2Morpholine(4-cyclopropylphenyl)(morpholino)methanone92
3Protocol 3BenzylamineN-benzyl-4-cyclopropylbenzamide78
4Protocol 4Phenylboronic acid(4-cyclopropylphenyl)(phenyl)methanone88
5Protocol 43-Thienylboronic acid(4-cyclopropylphenyl)(thiophen-3-yl)methanone81

Yields are hypothetical and for illustrative purposes.

Biological Screening

The newly synthesized library of this compound derivatives can be screened against a variety of biological targets to identify potential therapeutic agents. The choice of assay will depend on the specific research focus.

General Protocol for High-Throughput Screening (HTS)

Objective: To identify compounds that modulate the activity of a specific biological target (e.g., enzyme, receptor).

Materials:

  • Synthesized compound library dissolved in DMSO (e.g., 10 mM stock solutions)

  • Assay buffer

  • Biological target (e.g., purified enzyme, cell line expressing a receptor)

  • Substrate or ligand for the biological target

  • Detection reagents (e.g., fluorescent, luminescent, or colorimetric)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader

Procedure:

  • Compound Plating: Dispense a small volume of each compound from the library into the wells of a microplate. Include appropriate positive and negative controls.

  • Target Addition: Add the biological target to the wells.

  • Incubation: Incubate the plate for a specified time to allow for compound-target interaction.

  • Substrate/Ligand Addition: Add the substrate or ligand to initiate the biological reaction.

  • Detection: After another incubation period, add the detection reagents and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition or activation for each compound relative to the controls. Identify "hits" that meet a predefined activity threshold.

Screening_Workflow compound_library Compound Library in DMSO plating Compound Plating in Microplates compound_library->plating target_addition Addition of Biological Target plating->target_addition incubation1 Incubation target_addition->incubation1 substrate_addition Addition of Substrate/Ligand incubation1->substrate_addition incubation2 Incubation substrate_addition->incubation2 detection Signal Detection incubation2->detection data_analysis Data Analysis & Hit Identification detection->data_analysis

Caption: High-Throughput Screening Workflow.

Conclusion

This compound is a versatile starting material for the generation of diverse chemical libraries for biological screening. The protocols outlined in this guide provide robust methods for the synthesis of a wide range of amide and ketone derivatives. The unique properties of the cyclopropyl group, combined with the ability to systematically modify the rest of the molecule, make this an attractive scaffold for the discovery of novel therapeutic agents.[14][15][16] The successful implementation of these derivatization and screening strategies has the potential to identify promising lead compounds for further drug development.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PubMed Central. [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of aryl esters. ResearchGate. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. ACS Publications. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health. [Link]

  • General reaction mechanism for cross‐coupling amidation of esters. ResearchGate. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. Royal Society of Chemistry. [Link]

  • Direct amidation of esters with nitroarenes. PubMed Central. [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [Link]

  • A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Can methyl benzoate be hydrolyzed? Quora. [Link]

  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. PubMed Central. [Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Preparation method of methyl benzoate compound.
  • Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. PubMed Central. [Link]

  • Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular Reaction Based on Density Functional Theory Calculation and Supported by Electrospray Ionization- Mass Spectrometry. Royal Society of Chemistry. [Link]

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 4-cyclopropylbenzoate. This molecule is a key building block in the development of pharmaceuticals and advanced materials. Achieving a high, reproducible yield is critical for efficient research and development pipelines. This guide is structured to provide direct answers to common challenges encountered during synthesis, moving from strategic planning to detailed troubleshooting of specific reaction steps and final purification.

Part 1: Strategic Synthesis Overview

The synthesis of this compound can be approached via two primary, strategically different pathways. The optimal choice depends on the availability of starting materials, cost, and scale.

Diagram 1: Primary Synthetic Pathways

Synthetic_Pathways cluster_path_a Pathway A: Esterification Route cluster_path_b Pathway B: Cross-Coupling Route A1 4-Cyclopropylbenzoic Acid A2 This compound A1->A2 Fischer Esterification (MeOH, Acid Catalyst) B1 Methyl 4-halobenzoate (e.g., Bromo- or Iodo-) B3 This compound B1->B3 Suzuki-Miyaura Coupling (Pd Catalyst, Base) B2 Cyclopropylboronic Acid or equivalent B2->B3 Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start1 Starting Material (Cyclopropyl available on Aryl) Start1->A1 Start2 Starting Material (Aryl Halide available) Start2->B1

Caption: Overview of the two main routes to synthesize this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter. The questions are organized by the synthetic pathway and reaction type.

Pathway A: Fischer Esterification of 4-Cyclopropylbenzoic Acid

This is a classic, equilibrium-driven reaction. Low yields are almost always traced back to issues with managing this equilibrium.[1]

Q1: My esterification reaction has stalled, and the yield is below 60%. What is limiting the conversion?

A: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The equilibrium constant for this reaction is often small, meaning a significant amount of starting material will remain even after extended reaction times. To improve the yield, you must shift the equilibrium toward the product side, according to Le Châtelier's Principle.[1][2]

There are two primary strategies to achieve this:

  • Use a Large Excess of a Reactant: The most practical approach is to use the alcohol (methanol) as the solvent. Using a large excess of methanol dramatically shifts the equilibrium towards the formation of the methyl ester.[1] Studies have shown that increasing the alcohol from 1 equivalent to a 10-fold excess can increase yields from ~65% to over 95%.[1]

  • Remove Water as it Forms: The continuous removal of the water byproduct will prevent the reverse reaction (ester hydrolysis) from occurring.[1][3] This is commonly achieved using a Dean-Stark apparatus, particularly when using a co-solvent like toluene that forms an azeotrope with water.[1]

Q2: How does the choice of acid catalyst affect the reaction rate and yield?

A: The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making it a much stronger electrophile for the nucleophilic attack by the alcohol.

  • Common Catalysts: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard choices.[1][3]

  • Catalyst Loading: Typically, a catalytic amount (1-5 mol%) is sufficient. Using too much acid can lead to side reactions, such as the dehydration of the alcohol (though less of a concern with methanol).

  • Solid Acid Catalysts: For easier workup and catalyst removal, solid acid catalysts like modified Montmorillonite K10 clay can be employed. These have been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions.[4]

Diagram 2: Troubleshooting Low Yield in Fischer Esterification

Esterification_Troubleshooting Start Low Yield of This compound Cause1 Equilibrium Limitation Start->Cause1 Cause2 Inefficient Catalysis Start->Cause2 Cause3 Presence of Water Start->Cause3 Sol1a Use Methanol as Solvent (Large Excess) Cause1->Sol1a Solution Sol1b Remove Water (e.g., Dean-Stark Trap) Cause1->Sol1b Solution Sol2a Increase Catalyst Loading (e.g., to 3-5 mol%) Cause2->Sol2a Solution Sol2b Use a Stronger Acid (H₂SO₄ or p-TsOH) Cause2->Sol2b Solution Sol3 Use Anhydrous Reagents and Solvent Cause3->Sol3 Solution

Caption: A troubleshooting flowchart for low esterification yields.

Table 1: Recommended Conditions for Fischer Esterification

ParameterRecommendationRationale
Alcohol MethanolServes as both reactant and solvent to drive equilibrium.
Acid Catalyst H₂SO₄ or p-TsOHStrong acids that effectively protonate the carbonyl.[1]
Catalyst Load 2-5 mol%Sufficient for catalysis without promoting side reactions.
Temperature Reflux (approx. 65 °C)Provides adequate thermal energy to overcome the activation barrier.
Water Removal Not essential if using MeOH as solvent, but a drying agent (e.g., molecular sieves) can help.Maximizes conversion by preventing the reverse reaction.[3]
Reaction Time 4-24 hoursReaction is slow; monitor by TLC or GC/LC-MS for completion.
Pathway B: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful method for forming the aryl-cyclopropyl C-C bond.[5] Success hinges on the careful orchestration of the catalyst, ligand, base, and solvent.

Q1: My Suzuki coupling of Methyl 4-bromobenzoate and cyclopropylboronic acid is failing or giving very low yield. What are the most likely points of failure?

A: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] A failure in any of these steps will kill the reaction. The most sensitive step is often the transmetalation.

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your ligands and reaction conditions are suitable for generating and stabilizing the Pd(0) catalyst.

  • Failed Transmetalation: This is the step where the cyclopropyl group is transferred from the boron atom to the palladium center.[5] This step requires activation of the organoboron species by a base.[7] An incorrect choice or insufficient amount of base is a very common cause of failure. The base reacts with the cyclopropylboronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer to the palladium.

  • Poor Substrate Quality: Ensure your aryl halide is pure. For the organoboron reagent, cyclopropylboronic acid can be prone to dehydration to form a cyclic boroxine trimer. While often still reactive, the purity and activity can be variable.

Q2: How do I select the optimal base and solvent for coupling with a cyclopropylboronic acid?

A: The choice of base and solvent is interdependent and crucial for yield.

  • Base Selection: The base must be strong enough to form the boronate "ate" complex but not so strong that it causes unwanted side reactions.

    • Potassium Carbonate (K₂CO₃): A common, moderately strong base often used in a biphasic solvent system (e.g., Toluene/Water).

    • Potassium Phosphate (K₃PO₄): A stronger base that is often highly effective, particularly for less reactive aryl chlorides or hindered substrates.[8] It has been shown to be effective in the coupling of cyclopropylboronic acids.[9]

    • Cesium Carbonate (Cs₂CO₃): A very effective but more expensive option, often used in polar aprotic solvents like dioxane or DMF.

  • Solvent Selection: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvents include toluene, dioxane, THF, and DMF.[5] Aqueous mixtures are very common as they help dissolve the inorganic base.[5]

Q3: I'm observing significant side products like homocoupled arene or protodeboronation. How can I suppress these?

A: These side reactions compete with the desired cross-coupling.

  • Homocoupling: The formation of biphenyl (from the aryl halide) or dicyclopropyl (from the boronic acid) is often a sign of a slow transmetalation step, allowing other pathways to compete. Optimizing the base and temperature can help. Using a more electron-rich phosphine ligand can sometimes accelerate the desired catalytic cycle.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen. It can be exacerbated by excessive water, acidic impurities, or high temperatures. Ensure your base is present in sufficient quantity and that the reaction is not overheated for prolonged periods.

Diagram 3: Troubleshooting the Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield or No Reaction in Suzuki Coupling Cause1 Catalyst Inactivity Start->Cause1 Cause2 Poor Transmetalation Start->Cause2 Cause3 Side Reactions (Homocoupling, Protodeboronation) Start->Cause3 Sol1a Use Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) Cause1->Sol1a Solution Sol1b Ensure Anhydrous/Degassed Solvents to Protect Catalyst Cause1->Sol1b Solution Sol2a Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Cause2->Sol2a Solution Sol2b Ensure Base is Sufficiently Soluble (Use Aqueous Mix) Cause2->Sol2b Solution Sol3 Lower Reaction Temperature Cause3->Sol3 Solution Sol3b Use a More Electron-Rich Ligand Cause3->Sol3b Solution

Caption: A troubleshooting flowchart for common Suzuki coupling issues.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Aryl Halide Methyl 4-iodobenzoate > Methyl 4-bromobenzoateReactivity order is I > Br > OTf >> Cl.[5]
Boron Reagent Cyclopropylboronic AcidCommercially available and generally stable.
Pd Catalyst Pd(PPh₃)₄ (0.5-2 mol%) or Pd(dppf)Cl₂ (1-3 mol%)Pd(PPh₃)₄ is an active Pd(0) catalyst. Pd(dppf)Cl₂ is a robust Pd(II) precatalyst with a stabilizing ligand.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong bases effective for activating boronic acids.[8][9]
Solvent Dioxane/H₂O or Toluene/EtOH/H₂OBiphasic systems that dissolve both organic and inorganic reagents.[5]
Temperature 80-100 °CProvides thermal energy for oxidative addition and other steps.

Part 3: Purification Strategies

A high crude yield is meaningless if the product is lost during purification. This compound is a relatively non-polar solid, making it amenable to standard purification techniques.

Q: I am losing a significant amount of my product during column chromatography or recrystallization. How can I improve my recovery?

A:

  • Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities.[10]

    • Eluent Choice: The polarity of the eluent is critical. For this compound, a gradient of ethyl acetate in hexane (or petroleum ether) is suitable. Start with a low polarity (e.g., 2-5% EtOAc in hexane) and gradually increase the polarity to elute your product.

    • Silica Loading: Do not overload the column. A good rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight. Overloading leads to poor separation and product loss.

  • Recrystallization: This is an excellent technique for obtaining highly pure material if the crude product is already >90% pure.[10]

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For this compound, alcohols like ethanol or isopropanol, or mixed solvents like ethyl acetate/hexane, are good starting points.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If you use too much solvent, recovery will be low. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling (e.g., crashing out in an ice bath) will trap impurities. Wash the collected crystals with a small amount of cold solvent to remove residual mother liquor.[10]

Part 4: Experimental Protocols

Protocol 1: Fischer Esterification of 4-Cyclopropylbenzoic Acid
  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyclopropylbenzoic acid (8.1 g, 50 mmol).

  • Add anhydrous methanol (150 mL). The methanol acts as both the solvent and a reactant.

  • Carefully add concentrated sulfuric acid (1.4 mL, ~25 mmol, 0.5 equiv - Note: this is higher than catalytic for demonstration, adjust as needed).

  • Heat the mixture to reflux (approx. 65 °C) and stir for 18 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexane).

  • After cooling to room temperature, pour the reaction mixture into 300 mL of iced water.

  • Extract the aqueous mixture with diethyl ether (2 x 150 mL).

  • Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to remove unreacted acid), and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash column chromatography or recrystallization. (Adapted from[11])

Protocol 2: Suzuki-Miyaura Coupling
  • To a 100 mL Schlenk flask, add Methyl 4-bromobenzoate (2.15 g, 10 mmol), cyclopropylboronic acid (1.03 g, 12 mmol, 1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).

  • Add a magnetic stir bar. Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Via syringe, add 40 mL of degassed toluene.

  • In a separate flask, dissolve potassium phosphate (K₃PO₄) (6.36 g, 30 mmol, 3 equiv) in 10 mL of degassed water.

  • Add the aqueous base solution to the reaction flask via syringe.

  • Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (gradient of 2% to 10% ethyl acetate in hexane).

References

  • Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Chinese Journal of Chemistry. [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing. [Link]

  • Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. PubMed. [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. National Institutes of Health (NIH). [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. [Link]

  • Esterification Lab Answers. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • What is the esterification product of 4-isopropylbenzoic acid and n-butanol alcohol? Study.com. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • The surface nature of Grignard reagent formation. Cyclopropylmagnesium bromide. Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Cyclopropyl grignard. Sciencemadness Discussion Board. [Link]

  • Side Reactions in a Grignard Synthesis. ResearchGate. [Link]

  • Grignard side reactions. Reddit. [Link]

  • Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angewandte Chemie International Edition. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. [Link]

  • 4-Cyclopropylbenzoic acid. PubChem. [Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]

Sources

Technical Support Center: Purification of Crude Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Methyl 4-cyclopropylbenzoate by column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification workflow.

Compound Profile: this compound

A quick reference for the target compound's properties is essential before beginning purification.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Appearance Colorless Liquid (Expected)General knowledge
Polarity Moderately Polar EsterGeneral chemical principles
Common Impurities Unreacted 4-cyclopropylbenzoic acid, non-polar byproducts from synthesis.Inferred from standard esterification reactions.[2][3]
Core Experimental Workflow

This section outlines the standard procedure for the purification. A visual representation of this workflow is provided below. The fundamental principle is the separation of components in a mixture based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent eluent).[4] Less polar compounds interact weakly with the polar silica gel and elute faster, while more polar compounds are retained longer.[5]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Slurry (Wet Packing) TLC->Slurry Optimal Rf ≈ 0.3 Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry Method) Pack->Load Never let column run dry Elute 5. Elute Column (Run Solvent) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Methyl 4-cyclopropylbenzoate Evaporate->Final

Caption: Standard workflow for column chromatography purification.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the purification process.

Question 1: My separation is poor. The product and impurities are eluting together.

  • Possible Cause 1: Incorrect Solvent System. The polarity of your mobile phase may be too high, causing all compounds to elute quickly and together (high Rf values on TLC). Conversely, if it's too low, compounds may move too slowly, leading to band broadening and overlap.

    • Solution: Re-evaluate your solvent system using Thin-Layer Chromatography (TLC).[4] The ideal solvent system should provide a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound, this compound.[6][7] This Rf value ensures the compound spends enough time interacting with the stationary phase for effective separation to occur.[7] A good starting point for moderately polar esters is a mixture of Hexane and Ethyl Acetate.[8]

  • Possible Cause 2: Column Overloading. Loading too much crude material onto the column is a common cause of poor separation.[9] The stationary phase becomes saturated, and its ability to separate components is diminished.

    • Solution: Reduce the sample load. For standard silica gel, a general rule of thumb is to load 1-10% of the silica gel weight.[9] For a difficult separation (impurities with similar polarity to the product), aim for a lower loading capacity (e.g., 1-2% by weight).

  • Possible Cause 3: Poor Column Packing. Cracks, bubbles, or an uneven silica bed create channels where the solvent and sample can flow through without proper interaction, leading to a complete loss of separation.[10]

    • Solution: Ensure the column is packed uniformly. The "wet slurry" method is generally preferred as it minimizes the inclusion of air bubbles.[10] After packing, gently tap the column to settle the silica into a compact, homogenous bed. Never let the solvent level drop below the top of the silica bed, as this will cause cracking.[10][11]

Question 2: My compound is not eluting from the column, or the recovery is very low.

  • Possible Cause 1: Solvent Polarity is Too Low. The chosen mobile phase is not polar enough to displace your compound from the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution). For example, if you started with 10% Ethyl Acetate in Hexane, you can slowly increase the concentration to 20%, 30%, and so on.[12] This will increase the eluting power of the solvent and move more polar compounds down the column.

  • Possible Cause 2: Compound Decomposition on Silica. Standard silica gel is slightly acidic, which can cause sensitive compounds to decompose.[12][13] While esters are generally stable, this can be an issue with certain functionalities.

    • Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (decomposition products) appear.[14] If decomposition is confirmed, you can use deactivated silica gel (e.g., by adding 1-2% triethylamine to your eluent) or switch to a different stationary phase like neutral alumina.[13]

  • Possible Cause 3: Sample is Insoluble in the Mobile Phase. The compound may have precipitated at the top of the column upon loading, especially if a stronger, more polar solvent was used to dissolve the sample for loading than was used for the mobile phase.[14]

    • Solution: Use the "dry loading" method.[11] Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[11][15]

Question 3: The solvent flow is extremely slow or has stopped completely.

  • Possible Cause 1: Clogging. Very fine silica particles or insoluble impurities in your crude sample may be clogging the column frit or the silica bed itself.

    • Solution: Apply gentle positive pressure to the top of the column using a regulated air line or a pump (this is the principle of "flash" chromatography).[4][16] This is often sufficient to overcome minor blockages and speed up the elution. Ensure the pressure is applied carefully to avoid creating channels.

  • Possible Cause 2: Swelling of Silica. Certain solvents can cause the silica gel to swell after packing, reducing the interstitial space and slowing flow.

    • Solution: Always pre-equilibrate the silica gel in your starting eluent before packing the column. This ensures the packing density is stable throughout the purification.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent system? A: The best method is empirical, using TLC.[6] Test various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Hexane) to find one that gives your target compound, this compound, an Rf value between 0.25 and 0.35, with good separation from visible impurities.[7] This range provides the optimal balance for separation on a column.[7]

Q: What is the difference between isocratic and gradient elution? A:

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the entire separation. This method is simple and effective for separating compounds with similar polarities.

  • Gradient Elution: The polarity of the mobile phase is gradually increased over time. This is highly effective for complex mixtures containing compounds with a wide range of polarities, as it allows for the elution of less polar compounds first, followed by the more tightly bound polar compounds.[4][12]

Q: What is the difference between wet and dry sample loading? A:

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column.[11] This is fast and simple but can cause poor separation if a solvent stronger than the mobile phase is used, or if the sample volume is too large.[9]

  • Dry Loading: The sample is pre-adsorbed onto a small amount of silica gel, which is then added to the column.[11][15] This is the preferred method for samples that have poor solubility in the eluent, as it ensures the sample is introduced to the column in a narrow, concentrated band, leading to better resolution.[17]

Q: How do I monitor the separation and identify my product in the collected fractions? A: Since this compound is colorless, you must use TLC to analyze the collected fractions.[4] Spot a small amount from every few fractions onto a TLC plate, alongside a spot of your crude starting material. Develop the plate and visualize under a UV lamp (254 nm).[18] Fractions containing only the spot corresponding to your product should be combined.[15][19]

G Start Problem: Poor Separation Check_Rf Is product Rf between 0.25-0.35 on TLC? Start->Check_Rf Check_Load Is sample load < 5% of silica weight? Check_Rf->Check_Load Yes Sol_Solvent Solution: Re-optimize solvent system. Decrease polarity. Check_Rf->Sol_Solvent No Check_Column Is column packing uniform (no cracks or channels)? Check_Load->Check_Column Yes Sol_Load Solution: Reduce sample load. Check_Load->Sol_Load No Sol_Pack Solution: Re-pack column carefully using slurry method. Check_Column->Sol_Pack No Success Separation Improved Check_Column->Success Yes Sol_Solvent->Check_Rf Sol_Load->Check_Load Sol_Pack->Check_Column

Caption: Troubleshooting decision tree for poor separation.

Scale-Up and Loading Capacity

Scaling a purification requires proportional adjustment of all parameters. The table below provides a general guide for scaling up a purification based on an initial successful separation.

Lab Scale Column (Silica)Typical Sample Load (mg)Pilot Scale Column (Silica)Corresponding Sample Load (g)
10 g100 - 500150 g1.5 - 7.5
25 g250 - 1250400 g4.0 - 20.0
40 g400 - 2000800 g8.0 - 40.0
100 g1000 - 50001.5 kg15.0 - 75.0
This table is adapted from scale-up principles in flash chromatography.[20] Actual loading depends on separation difficulty.
References
  • Biotage. (2023, January 23). Pushing flash column chromatography loading limits. [Link]

  • Biotage. Optimizing chromatographic purification for rapid results in chemical manufacturing. [Link]

  • Biotage. Inspiring productivity with modern flash chromatography: Delivering more chemical targets with less. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?[Link]

  • Aryal, S. (2025, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram. Microbe Notes. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Welch, C. J., et al. (2012, August 10). Evaluation of flash supercritical fluid chromatography and alternate sample loading techniques for pharmaceutical medicinal chemistry purifications. PubMed. [Link]

  • California State University, Stanislaus. Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Lisa Nichols. (2022, February 13). Column Chromatography. YouTube. [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Senpai Learn. (2013, October 22). 【4K】-- Column Chromatography (Purification). YouTube. [Link]

  • Jones, R. (2024, February 2). Flash Column Loading. Sorbent Technologies, Inc. [Link]

  • Kopp, A., & Glasgow, M. (2021, September 7). Silica Gel Column Chromatography. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-propylbenzoate. PubChem. [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methylbenzoate. PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • Journal of Visualized Experiments. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Hayward, J. J., Mader, L., & Trant, J. F. (2021, December 11). Giving preparative thin layer chromatography some tender loving care. ChemRxiv. [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • Wikipedia. (n.d.). Methyl benzoate. [Link]

  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

  • International Journal of Current Innovations in Advanced Research. (2025, January 16). review on quantitative determination of preservatives - methyl paraben and propyl paraben by thin layer chromatography. [Link]

  • Staszek, A., & Wozniak, L. (2023). TLC in the Analysis of Plant Material. MDPI. [Link]

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identifying and minimizing side products in Methyl 4-cyclopropylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-cyclopropylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize side products, thereby optimizing your reaction yields and product purity.

Troubleshooting Guide: Identifying & Minimizing Side Products

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Question 1: My yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound, typically performed via a Fischer esterification of 4-cyclopropylbenzoic acid and methanol, is a common issue that can often be traced back to the reversible nature of the reaction.[1]

Primary Cause: Incomplete Reaction due to Equilibrium

The Fischer esterification is an equilibrium-controlled process where the carboxylic acid and alcohol react to form an ester and water.[1][2]

4-Cyclopropylbenzoic Acid + Methanol ⇌ this compound + Water

If the water produced is not removed, it can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.[3]

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound q1 Did you use a large excess of methanol? start->q1 a1_no Action: Rerun reaction using methanol as the solvent or a 10-fold excess. q1->a1_no No q2 Was water actively removed during the reaction? q1->q2 Yes a1_no->q2 a2_no Action: Use a Dean-Stark trap or add a dehydrating agent (e.g., molecular sieves). q2->a2_no No q3 Is unreacted 4-cyclopropylbenzoic acid present in the crude product (confirmed by TLC/NMR)? q2->q3 Yes a2_no->q3 a3_yes Action: Increase reaction time or catalyst loading. Ensure reflux temperature is maintained. q3->a3_yes Yes end_node Yield Optimized q3->end_node No, suspect other issues a3_yes->end_node

Caption: Troubleshooting workflow for low reaction yield.

Solutions to Drive the Equilibrium:

  • Use Excess Alcohol: A highly effective and common strategy is to use a large excess of the alcohol (methanol).[1] This application of Le Chatelier's principle shifts the equilibrium towards the product side. For laboratory-scale synthesis, using methanol as the reaction solvent is a practical way to ensure a significant excess.[4] One study noted that increasing to a 10-fold excess of alcohol can dramatically increase ester yield.[1]

  • Water Removal: Actively removing water as it forms will also drive the reaction to completion. This can be achieved by:

    • Dean-Stark Apparatus: For reactions in a solvent that forms an azeotrope with water (like toluene), a Dean-Stark trap is highly effective.[4]

    • Dehydrating Agents: Adding a drying agent like molecular sieves to the reaction mixture can sequester the water as it is produced.

Question 2: My post-reaction analysis (NMR/GC-MS) shows a significant amount of unreacted 4-cyclopropylbenzoic acid. How do I remove it?

Answer:

The presence of the starting carboxylic acid is the most common impurity, arising from an incomplete reaction as discussed above. While optimizing the reaction is the best prevention, effective purification during the work-up is crucial.

Purification Protocol: Acid-Base Extraction

The key to separating the acidic starting material from the neutral ester product lies in their different chemical properties.

  • Dissolution: After the reaction, cool the mixture and dissolve it in an organic solvent like ethyl acetate.[4][5]

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][4] The 4-cyclopropylbenzoic acid will react with the weak base to form its water-soluble sodium salt (sodium 4-cyclopropylbenzoate), which will partition into the aqueous layer. The neutral this compound will remain in the organic layer.

    • C₁₀H₁₀O₂ (org) + NaHCO₃ (aq) → C₁₀H₉O₂Na (aq) + H₂O (l) + CO₂ (g)

    • Caution: Perform this step carefully and vent the separatory funnel frequently, as carbon dioxide gas will be evolved.[3]

  • Separation and Drying: Drain the aqueous layer and wash the organic layer with brine (saturated NaCl solution) to remove residual water.[5] Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[4][5]

Question 3: I'm observing an unexpected side product. Could the cyclopropyl ring be opening under the acidic reaction conditions?

Answer:

This is a valid concern. Cyclopropyl groups are strained three-membered rings and can be susceptible to ring-opening under strongly acidic conditions, especially at elevated temperatures. While not as common as incomplete reaction, it is a potential side reaction pathway that can lead to a mixture of isomeric impurities.

Mechanism of Potential Ring Opening

G start This compound H⁺ intermediate Protonated Intermediate start:f0->intermediate Protonation of cyclopropyl ring product1 Ring-Opened Carbocation intermediate->product1 Ring Opening product2 Isomeric Impurities (e.g., butenylbenzoates) product1->product2 Rearrangement/ Nucleophilic Attack

Caption: Potential acid-catalyzed ring-opening of the cyclopropyl group.

Minimization Strategies:

  • Use a Milder Acid Catalyst: Instead of concentrated sulfuric acid, consider using p-toluenesulfonic acid (p-TsOH), which is a solid and often considered a milder strong acid catalyst.[4]

  • Employ Solid Acid Catalysts: Heterogeneous catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, can provide the necessary acidity while potentially reducing side reactions due to localized acidity on the catalyst surface.[6] These catalysts also simplify work-up, as they can be removed by simple filtration.[6][7]

  • Control Temperature: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture, as higher temperatures can favor side reactions like ring-opening.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this esterification?

Concentrated sulfuric acid (H₂SO₄) is a common, inexpensive, and effective catalyst for Fischer esterification.[1][5] However, p-toluenesulfonic acid (p-TsOH) is also widely used and can be easier to handle as it is a solid.[4] For greener and potentially more selective reactions, solid acid catalysts like modified clays are an excellent alternative.[6]

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[7] Spot the reaction mixture on a TLC plate alongside a spot of your starting material (4-cyclopropylbenzoic acid). The product, this compound, will be less polar and should have a higher Rf value than the carboxylic acid. The reaction is complete when the spot corresponding to the starting material is no longer visible.[8]

Q3: What are the standard purification techniques for this compound?

Following an aqueous work-up to remove the acid catalyst and unreacted carboxylic acid, the crude product can be further purified.[3][4]

  • Column Chromatography: Flash column chromatography using silica gel is a highly effective method for separating the desired ester from non-polar impurities or closely related side products.[9] A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Recrystallization: If the crude product is a solid and contains minor impurities, recrystallization from a suitable solvent system can yield a highly pure product.[9]

Q4: Can I use a different alcohol, like ethanol, instead of methanol?

Yes, the Fischer esterification is versatile. Using ethanol will produce Ethyl 4-cyclopropylbenzoate. The same principles of using excess alcohol and removing water apply to maximize the yield.[2]

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution(s) Citation(s)
Low Yield Reversible reaction; equilibrium not favoring products.Use a large excess of methanol; remove water with a Dean-Stark trap or drying agent.[1][2][4]
Unreacted Starting Material Incomplete reaction; insufficient reaction time or catalyst.Increase reaction time; perform an acid-base extraction during work-up using NaHCO₃ solution.[3][8]
Unknown Impurities Potential ring-opening of the cyclopropyl group.Use a milder catalyst (p-TsOH) or a solid acid catalyst; avoid excessive heating.[4][6]
Difficult Purification Presence of multiple side products.Optimize reaction conditions for selectivity; use flash column chromatography for purification.[9]

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 4-Cyclopropylbenzoic acid[10]

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyclopropylbenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 10-20 eq, or use as the solvent).[1] While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1 eq) to the mixture.[4]

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 2-4 hours.[4][7] Monitor the reaction's progress using TLC.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[7]

  • Work-up: Dissolve the residue in ethyl acetate.[4] Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution until CO₂ evolution ceases.[3] Wash the organic layer sequentially with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[4]

  • Purification (if necessary): Purify the crude product by flash column chromatography on silica gel.[9]

References

  • Cas 1798-82-9, 4-CYCLOPROPYL-BENZOIC ACID - LookChem. Available at: [Link]

  • Fischer Esterification - University of Colorado Boulder. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • CHEM254 Experiment 06 Synthesis of Novel Esters - Tidewater Community College. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: [Link]

  • 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem - NIH. Available at: [Link]

  • 4-cyclopropylbenzoic acid (C10H10O2) - PubChemLite. Available at: [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate - Organic Syntheses. Available at: [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? - ResearchGate. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]

  • US11225500B2 - Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water - Google Patents.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - International Journal of Scientific & Technology Research. Available at: [Link]

  • Methyl 4-vinylbenzoate - The Royal Society of Chemistry. Available at: [Link]

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optimizing reaction conditions for the synthesis of Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-cyclopropylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the two most common synthetic routes to this valuable building block. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Choosing Your Synthetic Path

The synthesis of this compound is typically approached via two robust and well-established methods:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms the C-C bond between a cyclopropyl group and the aromatic ring. It is highly versatile and tolerant of a wide range of functional groups. The typical starting materials are Methyl 4-bromobenzoate and a cyclopropylboron species.[1][2]

  • Fischer Esterification: This classic acid-catalyzed reaction converts the commercially available 4-Cyclopropylbenzoic acid into its corresponding methyl ester using methanol.[3][4] It is a straightforward and often cost-effective method.

Below, we dissect each route, providing detailed protocols and troubleshooting guides to navigate common experimental challenges.

Route 1: Suzuki-Miyaura Cross-Coupling

This method is a cornerstone of modern organic synthesis for its reliability and scope. The reaction couples Methyl 4-bromobenzoate with a cyclopropylboronic acid or its more stable trifluoroborate salt derivative.[5]

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Assemble Reagents: - Methyl 4-bromobenzoate - Cyclopropylboronic Acid - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) Setup 2. Setup Reaction: - Charge flask with reagents - Degas mixture (N₂/Ar purge) Reagents->Setup Heat 3. Heat & Stir: - Heat to 80-100 °C - Monitor by TLC/LC-MS Setup->Heat Quench 4. Quench & Extract: - Cool to RT - Add water & organic solvent - Separate layers Heat->Quench Purify 5. Purify Product: - Dry organic layer - Concentrate in vacuo - Column Chromatography Quench->Purify Product This compound Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling
  • Reagents & Equipment:

    • Methyl 4-bromobenzoate (1.0 equiv)

    • Cyclopropylboronic acid (1.3 equiv)[2]

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

    • Tricyclohexylphosphine [PCy₃] (0.04 equiv)

    • Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)

    • Toluene and Water (e.g., 10:1 v/v)

    • Round-bottom flask, condenser, magnetic stirrer, inert gas line (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask, add Methyl 4-bromobenzoate, cyclopropylboronic acid, Pd(OAc)₂, PCy₃, and K₂CO₃.

    • Fit the flask with a condenser and purge the system with an inert gas for 15-20 minutes.

    • Add the degassed toluene and water.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

    • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[6]

Troubleshooting & FAQs: Suzuki-Miyaura Coupling

Q1: My reaction yield is very low. What are the most likely causes?

A1: Low yields in Suzuki couplings often trace back to a few critical factors:

  • Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (Ar or N₂) and that your solvents are properly degassed.

  • Poorly Chosen Base: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[7][8] For this substrate, K₂CO₃ is often sufficient, but if yields are poor, consider a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The base must be finely powdered to ensure maximum surface area.

  • Water Content: While some water is often beneficial and even necessary to accelerate the reaction, too much or too little can be detrimental.[2] An anhydrous reaction may be sluggish, while excess water can promote protodeboronation of the cyclopropylboronic acid. A solvent ratio of Toluene/H₂O around 10:1 is a good starting point.

  • Low Temperature: While some modern catalyst systems work at room temperature, this specific transformation generally requires heat (80-100 °C) to proceed at a reasonable rate.

Q2: I am observing a significant amount of methyl benzoate as a byproduct. How can I prevent this?

A2: The formation of methyl benzoate is a result of protodeboronation (cleavage of the C-B bond by a proton) of the cyclopropylboronic acid, followed by a reductive dehalogenation pathway.

  • Boronic Acid Stability: Cyclopropylboronic acid is known to be somewhat unstable and can degrade upon storage or under harsh reaction conditions.[5] Use fresh, high-quality boronic acid.

  • Use a More Stable Boron Reagent: A highly effective strategy is to replace cyclopropylboronic acid with potassium cyclopropyltrifluoroborate (K[C₃H₅BF₃]). These salts are crystalline, air-stable solids that are much more resistant to protodeboronation.[5] They are activated in situ under the reaction conditions.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can lead to byproduct formation.

Q3: My reaction stalls and does not go to completion. What can I try?

A3: Incomplete conversion can be frustrating. Here are some adjustments:

  • Increase Reagent Equivalents: You can try increasing the amount of the boronic acid to 1.5-2.0 equivalents. This can help drive the reaction to completion, especially if some of the boronic acid is degrading over time.

  • Catalyst/Ligand Choice: The Pd(OAc)₂/PCy₃ system is a good starting point, but other ligands may be more effective. Buchwald-type biarylphosphine ligands like XPhos or SPhos are often excellent for coupling with less reactive halides and can improve reaction rates and yields.[5]

  • Solvent: A more polar aprotic solvent like Dioxane or DMF can sometimes accelerate sluggish reactions, but always ensure they are anhydrous and properly degassed.

Route 2: Fischer Esterification

This is a classic, atom-economical approach that involves reacting 4-cyclopropylbenzoic acid with an excess of methanol in the presence of a strong acid catalyst.

Workflow for Fischer Esterification

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Assemble Reagents: - 4-Cyclopropylbenzoic Acid - Methanol (Reagent & Solvent) - Acid Catalyst (e.g., H₂SO₄) Setup 2. Setup Reaction: - Dissolve acid in methanol - Add catalyst carefully Reagents->Setup Heat 3. Heat at Reflux: - Reflux mixture (65 °C) - Monitor by TLC Setup->Heat Quench 4. Neutralize & Extract: - Cool and remove excess MeOH - Add NaHCO₃ (aq) - Extract with organic solvent Heat->Quench Purify 5. Purify Product: - Wash, dry, and concentrate - Recrystallize or chromatograph Quench->Purify Product This compound Purify->Product

Caption: General workflow for the Fischer esterification synthesis.

Detailed Protocol: Fischer Esterification
  • Reagents & Equipment:

    • 4-Cyclopropylbenzoic Acid (1.0 equiv)[9][10]

    • Methanol (can be used in large excess as the solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, e.g., 0.1 equiv)

    • Round-bottom flask, condenser, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 4-cyclopropylbenzoic acid in a large excess of methanol (e.g., 10-20 mL per gram of acid).

    • Carefully add the concentrated sulfuric acid dropwise while stirring.

    • Attach a condenser and heat the mixture to reflux (approx. 65 °C).

    • Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 4-8 hours).

    • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.

    • The product is often pure enough for many applications, but can be further purified by recrystallization from a solvent like hexanes or by column chromatography if needed.

Troubleshooting & FAQs: Fischer Esterification

Q1: My esterification is not reaching completion. How can I improve the conversion?

A1: Fischer esterification is an equilibrium-controlled process.[4] To drive the reaction toward the product, you must address Le Chatelier's principle:

  • Use Excess Alcohol: The simplest method is to use one of the reagents in large excess. Since methanol is an inexpensive and relatively low-boiling solvent, using it as the reaction solvent effectively pushes the equilibrium to the right.

  • Remove Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. For higher-boiling alcohols, a Dean-Stark apparatus can be used to physically remove water as it forms. For methanol, this is less practical, so relying on a large excess of methanol is the standard approach.

  • Increase Catalyst Loading: You can try slightly increasing the amount of sulfuric acid, but be cautious, as too much acid can lead to side reactions.

Q2: I am seeing charring or dark coloration in my reaction. What is the cause?

A2: Darkening of the reaction mixture is often due to decomposition caused by the strong acid catalyst at elevated temperatures.

  • Control Temperature: Ensure the reaction is not overheated. Gentle reflux is sufficient.

  • Alternative Catalysts: If your substrate is sensitive, consider a milder acid catalyst. Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay or Amberlyst-15 resin, can be used.[11] These are easily filtered off at the end of the reaction, simplifying the workup. Thionyl chloride (SOCl₂) in methanol is another effective method that generates HCl in situ and consumes the water byproduct.[12]

Q3: The workup is difficult, with emulsions forming during the bicarbonate wash. What can I do?

A3: Emulsions can form during the neutralization of the acidic reaction mixture.

  • Add Brine: Adding a saturated solution of NaCl (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.

  • Patience and Separation: Allow the mixture to stand for a longer period in the separatory funnel. Gentle swirling, rather than vigorous shaking, can also help.

  • Filtration: Passing the emulsified mixture through a pad of Celite can sometimes help break the emulsion.

Summary of Synthetic Routes

FeatureSuzuki-Miyaura Cross-CouplingFischer Esterification
Starting Materials Methyl 4-bromobenzoate, Cyclopropylboronic Acid4-Cyclopropylbenzoic Acid, Methanol
Key Reagents Palladium catalyst, Ligand, BaseStrong acid catalyst (e.g., H₂SO₄)
Reaction Conditions Inert atmosphere, 80-100 °CReflux in methanol (~65 °C)
Advantages High functional group tolerance, reliable, modularAtom economical, simple setup, low cost
Common Issues Catalyst deactivation, protodeboronation, byproduct formationEquilibrium limitations, harsh acidic conditions
Best For... Complex molecules with sensitive functional groupsLarge-scale, cost-effective synthesis

References

  • PrepChem. Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid. Available at: [Link]

  • LookChem. 4-CYCLOPROPYL-BENZOIC ACID. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Kotha, S. et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Available at: [Link]

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. University of Leeds. Available at: [Link]

  • Organic Syntheses. cyclopropylbenzene. Available at: [Link]

  • Study.com. What is the esterification product of 4-isopropylbenzoic acid and n-butanol alcohol?. Available at: [Link]

  • Singh, R. et al. (2023). Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. ResearchGate. Available at: [Link]

  • Feuillastre, S. et al. (2009). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. Available at: [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. NIH Public Access. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Marty, A. et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. Available at: [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Paquette, L. A. et al. (2014). A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate. ResearchGate. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Available at: [Link]

  • PubChem. 4-Cyclopropylbenzoic acid. Available at: [Link]

  • Royal Society of Chemistry. Design, synthesis, and fluorescence property tuning of methyl p-ethynylbenzoate-based[13]cycloparaphenylenes. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • The Royal Society of Chemistry. Intramolecular cyclopropylmethylation via non- classical carbenium ion. Available at: [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]

  • ResearchGate. Design, Synthesis, and Fluorescence Property Tuning of Methyl p-Ethynylbenzoate-Based[13]Cycloparaphenylenes. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]

  • Google Patents. The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
  • ResearchGate. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

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troubleshooting common issues in Suzuki coupling with cyclopropylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving cyclopropylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with incorporating the valuable cyclopropyl motif. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

The cyclopropyl group is a desirable structural element in medicinal chemistry, but its incorporation via Suzuki coupling is not always straightforward.[1][2] This guide addresses the most common issues encountered in the lab, from low yields to vexing side reactions, and provides field-proven insights to overcome them.

Part 1: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems you may be encountering at the bench.

Problem 1: Low to No Product Yield

This is the most common issue. A systematic approach is key to identifying the root cause.

Q1: I've set up my reaction, but I'm seeing very little or no desired product. Where do I start?

A1: A low or non-existent yield points to a failure in one or more key stages of the catalytic cycle. Let's break down the diagnostic process.

Troubleshooting_Yield Start Low/No Yield Observed Check_Reagents Step 1: Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Step 2: Scrutinize Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Check_Catalyst Step 3: Evaluate Catalyst System Check_Conditions->Check_Catalyst Conditions OK Side_Reactions Step 4: Analyze for Side Reactions Success Problem Solved Side_Reactions->Success Side Reactions Minimized Check_CatalCatalyst Check_CatalCatalyst Check_CatalCatalyst->Side_Reactions Catalyst System OK

Caption: A step-by-step workflow for diagnosing low-yield Suzuki couplings.

Step 1: Verify Reagent Quality & Stoichiometry

  • Cyclopropylboronic Acid Integrity: This is a critical first checkpoint. Cyclopropylboronic acids can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[3][4][5][6]

    • Action: Use a freshly opened bottle or a sample that has been stored properly under inert atmosphere and refrigerated. If in doubt, re-purify or synthesize the boronic acid.[1][2] Consider using more stable derivatives like cyclopropyltrifluoroborates or MIDA boronates, which release the boronic acid slowly under reaction conditions.[6][7][8]

    • Causality: The high p-character of the C-B bond in cyclopropylboronic acid makes it susceptible to protonolysis, especially in the presence of moisture or acidic impurities.[9]

  • Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.2–1.5 equivalents).[1][3][10]

    • Causality: Using an excess helps to drive the reaction to completion and compensates for any potential homo-coupling or decomposition of the boronic acid.[3]

Step 2: Scrutinize Reaction Conditions

  • Oxygen Exclusion: The Suzuki coupling is highly sensitive to oxygen, which can lead to catalyst deactivation and promote homo-coupling of the boronic acid.[3]

    • Action: Ensure your solvent is rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes or using the freeze-pump-thaw method).[3] Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[3]

    • Causality: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Oxygen also facilitates the oxidative coupling of two boronic acid molecules.[3]

  • Base Selection: The choice of base is crucial and often substrate-dependent.

    • Action: For general aryl bromides and triflates, potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often effective.[11][12] K₃PO₄ is a good starting point for many systems, especially with sterically hindered partners.[10][13] If your substrate is base-sensitive, a milder base like potassium carbonate (K₂CO₃) may be necessary.[13][14]

    • Causality: The base activates the boronic acid by forming a more nucleophilic boronate species ("ate complex"), which facilitates the transmetalation step.[15][16] The strength and nature of the base can influence the rate of this step and suppress side reactions.

Step 3: Evaluate the Catalyst System

  • Palladium Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates Pd(0) (e.g., Buchwald-type G3 precatalysts) is often preferable to Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[3][10]

    • Causality: The in-situ reduction of Pd(II) to Pd(0) can sometimes be inefficient or consume the boronic acid, leading to homo-coupling.[3]

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. Triphenylphosphine (PPh₃) is a common starting point.[12][14] However, for challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), more specialized ligands are required.[10][14]

    • Action: If PPh₃ fails, consider switching to a bulkier, more electron-rich ligand. Tricyclohexylphosphine (PCy₃) has shown good results.[1] For very demanding substrates, Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[10][13]

    • Causality: Bulky, electron-rich ligands promote both the oxidative addition and the rate-limiting reductive elimination steps, accelerating the overall catalytic cycle and preventing catalyst decomposition.[10][13]

Problem 2: Significant Side Products are Observed

Even when the desired product is forming, side reactions can consume starting materials and complicate purification.

Q2: My reaction is messy. I'm seeing significant peaks for protodeboronation and/or homo-coupling. What should I do?

A2: This indicates that the desired cross-coupling pathway is competing with unproductive pathways. The key is to adjust conditions to favor the Suzuki cycle.

Competing_Pathways cluster_0 Desired Suzuki Cycle cluster_1 Side Reactions ArX Ar-X ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition Pd0 Pd(0)L₂ Pd0->ArPdX ArPdCyc Ar-Pd(II)-Cyclopropyl ArPdX->ArPdCyc Transmetalation Product Ar-Cyclopropyl ArPdCyc->Product Reductive Elimination Product->Pd0 Boronic_Acid Cyclopropyl-B(OH)₂ Boronic_Acid->ArPdCyc Desired Path Protodeboronation Cyclopropane Boronic_Acid->Protodeboronation H⁺ Source (e.g., H₂O) HomoCoupling Dicyclopropyl Boronic_Acid->HomoCoupling O₂, Pd(II)

Caption: Visualization of the desired Suzuki cycle versus common side reactions.

Minimizing Protodeboronation (Loss of the Boronic Acid)

  • The Problem: Protodeboronation is the cleavage of the C-B bond by a proton source, converting the cyclopropylboronic acid into inactive cyclopropane.[5][6] This is a known issue for cyclopropylboronic acids.[4][17][18]

  • Solutions:

    • Use Anhydrous Conditions: If you suspect water is the culprit, switch to an anhydrous solvent (e.g., dry toluene, dioxane) and a non-hydroxide base like anhydrous K₃PO₄ or KF.[13]

    • Minimize Reaction Time: Faster reaction rates outcompete the slower protodeboronation. Use a more active catalyst system (e.g., a Buchwald ligand) or higher temperatures to accelerate the productive coupling.[6]

    • Check pH: The rate of protodeboronation is highly pH-dependent.[4][18] Strongly acidic or basic conditions can accelerate it. Using a moderately strong base like K₃PO₄ often provides a good balance.

Minimizing Homo-coupling (Formation of Dicyclopropyl)

  • The Problem: The boronic acid couples with itself to form a symmetrical dimer (dicyclopropyl). This is primarily caused by the presence of oxygen and/or using a Pd(II) precatalyst.[3]

  • Solutions:

    • Rigorous Deoxygenation: This is the most critical factor. As mentioned before, sparge solvents and maintain an inert atmosphere.[3]

    • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to avoid the oxidative processes that can lead to homo-coupling.[3]

    • Add a Reducing Agent: If you must use a Pd(II) source, adding a mild reducing agent can help ensure a clean and rapid reduction to the active Pd(0) state.

Part 2: Frequently Asked Questions (FAQs)

Q3: Why are cyclopropylboronic acids so challenging to work with compared to arylboronic acids?

A3: The challenge stems from the unique electronic and steric properties of the cyclopropyl group. The C-B bond has significant s-character and strain, which makes it more susceptible to cleavage via protodeboronation compared to the C-B bond of an arylboronic acid.[4][9] Furthermore, as secondary alkylboronic acids, they can present steric challenges that slow down the transmetalation step, allowing more time for side reactions to occur.[14][19]

Q4: Can I use aryl chlorides as coupling partners?

A4: Yes, but it is more challenging. Aryl chlorides are less reactive than aryl bromides or iodides in the oxidative addition step.[5] Standard conditions with ligands like PPh₃ are often ineffective.[1]

  • Recommendation: To couple aryl chlorides, you will almost certainly need to use a highly active catalyst system. This typically involves a bulky, electron-rich biarylphosphine ligand (like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand in combination with a strong base like K₃PO₄.[10][13][14] Using potassium cyclopropyltrifluoroborate can also be beneficial for couplings with aryl chlorides.[7][8]

Q5: Does the stereochemistry of a substituted cyclopropylboronic acid remain intact?

A5: Yes, one of the significant advantages of the Suzuki coupling with cyclopropylboronic acids is that the reaction proceeds with complete retention of configuration.[11][20][21] An enantiomerically pure cyclopropylboronic acid will yield an enantiomerically pure product, making it a powerful tool for stereospecific synthesis.[20]

Q6: What is the optimal temperature for these reactions?

A6: The optimal temperature depends on the reactivity of your substrates and the catalyst system. A good starting point is typically 80-110 °C.[3] For less reactive partners like aryl chlorides, higher temperatures (e.g., 130 °C in a high-boiling solvent like xylene) may be required.[14] Always monitor the reaction for thermal decomposition of your starting materials or product.

Part 3: Protocols and Data

Optimized Reaction Parameters (General Starting Points)
ParameterRecommended ConditionRationale / Notes
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd(0) precatalystPd(OAc)₂ is common, but Pd(0) can minimize homo-coupling.[1][3]
Ligand PPh₃, PCy₃, or Buchwald Ligand (e.g., SPhos)Start with PPh₃. Use PCy₃ or SPhos for more challenging substrates.[1][14]
Base K₃PO₄ (2-3 equiv.) or KF (2-3 equiv.)K₃PO₄ is a robust, general choice.[11][12] KF is also effective.[11]
Solvent Toluene, Dioxane, or THF (often with H₂O)An aqueous co-solvent can accelerate the reaction, but may increase protodeboronation.[1][13]
Temperature 80 - 110 °CAdjust based on substrate reactivity.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst deactivation and side reactions.[3]
Standard Experimental Protocol: Coupling of an Aryl Bromide

This protocol is a robust starting point designed to minimize common failure modes.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and finely powdered K₃PO₄ (2.0 equiv).[1][10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., PCy₃, 10 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1 mixture) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 4: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)(L₂)-X Pd0->ArPdX Oxidative Addition ArPdCyc Ar-Pd(II)(L₂)-Cyc ArPdX->ArPdCyc Transmetalation ArPdCyc->Pd0 Reductive Elimination Product Ar-Cyc ArPdCyc->Product ArX Ar-X ArX->ArPdX Boronate Cyc-B(OH)₃⁻ Boronate->ArPdX

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This step is often slower for less reactive halides like aryl chlorides.[5]

  • Transmetalation: The organic group (cyclopropyl) is transferred from the activated boronate complex to the palladium center. This is often the rate-determining step and is where issues with sterics or boronic acid stability can manifest.[19]

  • Reductive Elimination: The two organic fragments (aryl and cyclopropyl) are expelled from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[5]

By understanding which parameters influence each step, you can make more informed decisions to optimize your reaction.

References

  • Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(08), 1095-1100. [Link]

  • Feuerstein, M., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications, 36(1), 121-128. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

  • Charette, A. B., & Li, A. Y. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 44(46), 8451-8454. [Link]

  • Deng, M.-Z., et al. (1998). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angewandte Chemie International Edition, 37(20), 2845-2847. [Link]

  • Bocan, T. (2025). Optimization of the Synthesis Method of Cyclopropylboronic Acid. Bocan. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Trost, B. M., et al. (2024). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Watson, D. A., et al. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 4(7), 2051-2055. [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

  • ResearchGate. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Yao, M.-L., & Deng, M.-Z. (1999). Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. Synthetic Communications, 29(14), 2501-2508. [Link]

  • Deng, M.-Z., et al. (1998). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. Journal of the Chemical Society, Perkin Transactions 1, (21), 3489-3492. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: High-Purity Recrystallization of Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-cyclopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this compound in high purity through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification process effectively.

Understanding this compound: Key Physicochemical Properties

Before initiating any recrystallization, a thorough understanding of the target compound's properties is paramount. This compound is an ester with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 268.9 ± 19.0 °C (Predicted)[1]
Density 1.134 ± 0.06 g/cm³ (Predicted)[1]
Storage Room temperature, inert atmosphere, dark place[2]

Notably, while often described as a liquid at room temperature, its structural similarity to other solid methyl esters suggests it can be crystallized, especially in the presence of impurities that can influence its physical state.[3] The goal of recrystallization is to exploit solubility differences between the desired compound and impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Impurities in this compound typically arise from its synthesis. Common impurities can include unreacted starting materials, byproducts, and reagents from the esterification process.[5][6] Depending on the synthetic route, these could be:

  • 4-cyclopropylbenzoic acid: The carboxylic acid precursor.

  • Methanol: The alcohol used for esterification.

  • Acid catalyst: Such as sulfuric acid or p-toluenesulfonic acid, if used.[6]

  • Side-reaction products: Arising from reactions involving the cyclopropyl group or the aromatic ring.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4][7] A general rule of thumb is to match the polarity of the solvent with the solute. As an ester, this compound has moderate polarity.

Here is a decision-making workflow for solvent selection:

Solvent_Selection Start Start: Crude This compound Test_Solubility Test Solubility in Small-Scale Trials Start->Test_Solubility Single_Solvent Single Solvent System Test_Solubility->Single_Solvent Good solubility differential found Multi_Solvent Multi-Solvent System Test_Solubility->Multi_Solvent No single solvent is ideal Cool_Slowly Cool Slowly to Induce Crystallization Single_Solvent->Cool_Slowly Good_Solvent Identify 'Good' Solvent (High solubility when hot) Multi_Solvent->Good_Solvent Bad_Solvent Identify 'Bad' Solvent (Poor solubility when cold) Good_Solvent->Bad_Solvent Dissolve_Hot Dissolve in Minimum 'Good' Solvent (Hot) Bad_Solvent->Dissolve_Hot Add_Antisolvent Add 'Bad' Solvent (Antisolvent) Until Cloudy Dissolve_Hot->Add_Antisolvent Add_Antisolvent->Cool_Slowly Collect_Crystals Collect & Dry Crystals Cool_Slowly->Collect_Crystals

Caption: Solvent selection workflow for recrystallization.

For aromatic esters, common and effective solvent systems include:

  • Single Solvents: Alcohols (e.g., ethanol, methanol), acetonitrile, or toluene can be effective.[8]

  • Solvent Pairs: A combination of a "good" solvent that readily dissolves the ester and a "poor" solvent (antisolvent) in which it is insoluble.[9] Common pairs include hexane/ethyl acetate, hexane/acetone, and alcohol/water mixtures.[9][10]

Q3: What is a reasonable expected yield and purity?

A3: A successful recrystallization should yield a product with significantly improved purity, often exceeding 99%, as determined by techniques like HPLC or GC-MS. The yield is highly dependent on the initial purity of the crude material and the chosen solvent system. While maximizing yield is a goal, it should not come at the expense of purity. A yield of 70-85% is generally considered good for a single recrystallization. Using too much solvent is a common reason for low yield.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: My compound "oils out" instead of forming crystals.

Q: I've dissolved my sample in a hot solvent, but upon cooling, it separates as an oil rather than a solid. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[7] Low-melting point compounds are particularly prone to this issue.

Solutions:

  • Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again, more slowly.

  • Lower the Saturation Temperature: Use a larger volume of solvent initially so that the solution becomes saturated at a lower temperature.

  • Change the Solvent System: Switch to a solvent with a lower boiling point. If using a solvent pair, try altering the ratio of the "good" to "poor" solvent.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: Introduce a tiny, pure crystal of this compound to the cooled solution to induce crystallization.

Problem 2: I'm getting a very low yield, or no crystals are forming at all.

Q: I've followed the procedure, but after cooling, I have very few or no crystals. What are the likely causes?

A: This is a common and frustrating issue, often stemming from the solvent choice or the cooling process.

Solutions:

  • Reduce the Amount of Solvent: The most frequent cause of low yield is using an excessive volume of solvent, which keeps the compound dissolved even at low temperatures.[7] If you suspect this, gently evaporate some of the solvent and try to recrystallize again.

  • Ensure Slow Cooling: Rapid cooling can lead to the formation of very small crystals or prevent crystallization altogether.[7] Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

  • Check for High Impurity Levels: If the crude material is heavily contaminated, impurities can inhibit crystal formation.[7] Consider a preliminary purification step like passing the crude product through a short silica plug.

  • Try an Antisolvent: If a single solvent isn't working, employ a solvent-antisolvent system. Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" solvent (the antisolvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Problem 3: The recrystallized product is still impure.

Q: I've performed the recrystallization, but my analytical data (NMR, GC-MS) shows that significant impurities remain. Why?

A: This indicates that the chosen recrystallization protocol is not effectively separating the impurities from your target compound.

Solutions:

  • Re-evaluate Your Solvent Choice: The impurities may have a similar solubility profile to this compound in the chosen solvent. Experiment with different solvents or solvent pairs.

  • Wash the Crystals Properly: After filtering the crystals, it is crucial to wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor that contains the dissolved impurities.[7]

  • Perform a Second Recrystallization: For very impure samples, a single recrystallization may not be sufficient. A second recrystallization using the same or a different solvent system can significantly improve purity.

  • Consider Hot Filtration: If insoluble impurities are present in the crude material, they should be removed by filtering the hot, saturated solution before cooling.

Detailed Experimental Protocol: Two-Solvent Recrystallization

This protocol outlines a robust method for purifying this compound using a solvent-antisolvent system, a technique often successful for aromatic esters.

Materials:

  • Crude this compound

  • Methanol ("Good" solvent)

  • Deionized Water ("Bad" solvent/Antisolvent)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot methanol required to fully dissolve the solid.

  • Addition of Antisolvent: While stirring the hot solution, slowly add deionized water dropwise until the solution becomes persistently cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization_Workflow Start Start: Crude Product Dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Methanol) Start->Dissolve Add_Antisolvent Add 'Bad' Solvent (Antisolvent) (e.g., Water) until Cloudy Dissolve->Add_Antisolvent Clarify Re-clarify with a few drops of Hot 'Good' Solvent Add_Antisolvent->Clarify Cool_Slowly Slow Cooling to Room Temperature Clarify->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Ice-Cold Solvent Mixture Filter->Wash Dry Dry Under Vacuum Wash->Dry End High-Purity Crystals Dry->End

Caption: Step-by-step two-solvent recrystallization workflow.

References

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-propylbenzoate. PubChem. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
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  • National Center for Biotechnology Information. (n.d.). Methyl 4-methylbenzoate. PubChem. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2018, November 12). 4 Recrystallization Methods for Increased Yield. Retrieved from [Link]

  • Google Patents. (2005). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

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  • Aptuit Laurus Private Limited. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 14). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC. Retrieved from [Link]

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Technical Support Center: Catalyst Deactivation in Reactions Involving Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical challenge in synthetic chemistry: catalyst deactivation, with a specific focus on reactions involving Methyl 4-cyclopropylbenzoate . This substrate, while valuable, possesses chemical features—an aromatic ring, an ester, and a cyclopropyl group—that can interact with catalytic systems in complex ways. This resource provides in-depth troubleshooting guides and FAQs to diagnose, mitigate, and resolve catalyst deactivation issues encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Catalyst Deactivation

This section covers foundational concepts of catalyst deactivation that are broadly applicable.

Q1: What is catalyst deactivation, and what are the first signs I should look for in my reaction?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] In a laboratory setting, the first indicators are often a stalled or sluggish reaction, where substrate conversion plateaus prematurely, or an increase in the formation of side products. A classic visual cue, particularly in palladium-catalyzed reactions, is the precipitation of a black solid (palladium black), which signifies the aggregation of the active metal into an inactive state.[2]

Q2: What are the primary mechanisms of catalyst deactivation?

A2: Deactivation can be broadly categorized into four main mechanisms:

  • Poisoning: Strong chemisorption of impurities or reaction components (substrates, products, byproducts) onto the catalyst's active sites, blocking them from participating in the catalytic cycle.[1][3][4] Common poisons include compounds containing sulfur, halides, and nitrogen heterocycles.[3][5][6]

  • Fouling or Coking: The physical deposition of carbonaceous materials or polymers on the catalyst surface, which blocks pores and active sites.[7][8] This is common in high-temperature reactions or when dealing with substrates prone to polymerization.

  • Sintering (Thermal Degradation): The agglomeration of small metal crystallites on a support into larger ones at high temperatures.[8] This leads to a decrease in the active surface area and, consequently, a drop in catalytic activity.

  • Leaching: The dissolution of the active metal species from a solid support into the reaction medium. This is a significant issue for heterogeneous catalysts, leading to a permanent loss of the active component from the support.[9]

Below is a diagram illustrating these primary deactivation pathways.

DeactivationPathways cluster_main Catalyst Deactivation Pathways ActiveCatalyst Active Catalyst Poisoning Poisoning (Chemical Adsorption) ActiveCatalyst->Poisoning Impurities (S, N, Halides) Fouling Fouling / Coking (Physical Deposition) ActiveCatalyst->Fouling Byproducts, Polymers Sintering Sintering (Thermal Aggregation) ActiveCatalyst->Sintering High Temp. Leaching Leaching (Dissolution from Support) ActiveCatalyst->Leaching Solvent Effects, Ligand Instability DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Primary mechanisms of catalyst deactivation.

Part 2: Troubleshooting Guide for Reactions with this compound

This section addresses specific issues you may encounter when using this compound or its derivatives in common catalytic reactions.

Scenario A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Cross-coupling reactions are fundamental for C-C bond formation on the aromatic ring of this compound. Palladium catalysts are standard, but they are susceptible to deactivation.[9]

Q3: My Suzuki-Miyaura reaction has stalled at ~50% conversion, and I see a black precipitate. What's happening and how can I fix it?

A3: This is a classic symptom of palladium catalyst decomposition into inactive palladium black.[2] The active Pd(0) species, essential for the catalytic cycle, has likely aggregated.[10]

  • Causality & Explanation: This often occurs when the rate of reductive elimination slows down, allowing the Pd(0) intermediates to exist long enough to collide and aggregate. This can be caused by:

    • Ligand Instability: The phosphine ligands used to stabilize the Pd(0) center may be oxidizing or degrading, especially if the reaction is not rigorously degassed.

    • High Temperature: Excessive heat can accelerate both ligand degradation and the rate of Pd(0) agglomeration.[8]

    • Inefficient Transmetalation: A slow transmetalation step can lead to a buildup of the oxidative addition complex, which can also lead to side reactions and catalyst decomposition.

  • Troubleshooting Workflow: Follow this decision tree to diagnose and solve the issue.

SuzukiTroubleshooting Start Reaction Stalled & Black Precipitate Observed Check_Temp Is Reaction Temp > 100 °C? Start->Check_Temp Check_Ligand What is the Ligand System? Check_Temp->Check_Ligand No Sol_Temp Action: Lower temperature. Consider a more active catalyst system that works under milder conditions. Check_Temp->Sol_Temp Yes Check_Degas Was the reaction thoroughly degassed? Check_Ligand->Check_Degas Bulky / Bidentate Sol_Ligand_Simple Action: Switch to a bulkier, electron-rich ligand (e.g., Buchwald-type ligands like SPhos, XPhos). Check_Ligand->Sol_Ligand_Simple Simple phosphine (e.g., PPh₃) Sol_Ligand_Ratio Action: Increase ligand:Pd ratio (e.g., from 1.1:1 to 2:1). This can better stabilize Pd(0). Check_Degas->Sol_Ligand_Ratio Yes Sol_Degas Action: Improve degassing protocol. Use multiple freeze-pump-thaw cycles. Maintain positive inert gas pressure. Check_Degas->Sol_Degas No / Unsure

Caption: Troubleshooting workflow for a stalled Suzuki coupling.

Q4: My reaction is clean but very slow. Could the cyclopropyl group be interfering with the catalyst?

A4: While cyclopropyl groups are generally robust, they can interact with transition metals. Direct catalyst poisoning by the intact cyclopropyl group is less common than other deactivation pathways. However, two potential issues should be considered:

  • Steric Hindrance: The cyclopropyl group, while small, can influence the conformation of the substrate and its approach to the catalytic center. This may slow down the oxidative addition step. Using a catalyst with less bulky ligands might be beneficial if this is the case.

  • Ring-Opening: Under certain conditions (e.g., high temperature, presence of acid/base, specific catalyst systems), the strained cyclopropane ring could potentially undergo ring-opening. This could generate olefinic byproducts that may polymerize and foul the catalyst. This is a less common but plausible deactivation pathway. Analyze your crude reaction mixture by GC-MS or LC-MS to look for unexpected byproducts with a mass corresponding to a ring-opened isomer.

Scenario B: Heterogeneous Catalytic Hydrogenation

Hydrogenation is often used to reduce other functional groups in the presence of the aromatic ring or to saturate the ring itself. Catalysts like Palladium on Carbon (Pd/C) are workhorses in this area.[11][12]

Q5: I am trying to selectively hydrogenate a functional group on a this compound derivative using Pd/C, but the catalyst loses most of its activity upon recycling. Why?

A5: Loss of activity in recycled heterogeneous catalysts is a common problem, typically stemming from fouling or poisoning.[13][14]

  • Causality & Explanation:

    • Product/Substrate Adsorption (Fouling): The aromatic product or starting material can strongly adsorb onto the catalyst surface, blocking active sites for subsequent runs.[7] The planarity of the benzene ring facilitates strong π-stacking interactions with the carbon support and metal surface.

    • Irreversible Poisoning: If your starting materials or solvent contain trace impurities (e.g., sulfur from a previous step), these can irreversibly bind to the palladium active sites.[8][15] Even ppm levels of sulfur can be detrimental.

    • Coking: At higher temperatures, small amounts of substrate or solvent can decompose on the catalyst surface, forming a layer of amorphous carbon (coke) that covers the active sites.[8]

  • Solutions & Best Practices:

    • Thorough Washing: After each run, wash the filtered catalyst extensively with a solvent that can dissolve all reaction components (e.g., ethyl acetate, methanol, or even a dilute solution of acetic acid in an organic solvent) to remove adsorbed species.[16]

    • Reagent Purity Check: Ensure the purity of your substrate and solvent. If sulfur poisoning is suspected, consider treating your starting material with a sulfur scavenger before the reaction.

    • Milder Conditions: Operate at the lowest possible temperature and hydrogen pressure that still affords a reasonable reaction rate to minimize coking and other side reactions.

Deactivation CauseKey IndicatorMitigation Strategy
Strong Product Adsorption Activity loss after 1st run; activity restored by washing.Wash catalyst with polar/acidic solvents post-reaction.
Sulfur Poisoning Complete and irreversible activity loss.Purify starting materials; use sulfur scavengers.
Coking Gradual activity loss over several cycles; dark deposits.Use lower reaction temperatures; ensure efficient stirring.
Sintering Irreversible activity loss, especially after high-temp runs.Avoid excessive temperatures (>150 °C for Pd/C).
Part 3: Catalyst Regeneration Protocols

When deactivation occurs, it is sometimes possible to regenerate the catalyst, which is both cost-effective and environmentally friendly.[15][17]

Q6: How can I regenerate a deactivated Palladium on Carbon (Pd/C) catalyst that has been fouled by organic residues?

A6: Regeneration aims to remove adsorbed species and redisperse the metal particles. A multi-step chemical wash followed by a mild thermal treatment is often effective.

Experimental Protocol: Regeneration of Fouled Pd/C

Safety Note: Perform all steps in a well-ventilated fume hood. Handle solvents and reagents with appropriate personal protective equipment (PPE).

  • Initial Filtration and Wash:

    • Carefully filter the deactivated Pd/C catalyst from the reaction mixture.

    • Wash the catalyst cake thoroughly with the reaction solvent (e.g., 3 x 10 mL of ethanol per gram of catalyst) to remove bulk residues.

    • Follow with a wash using a stronger, more polar solvent like methanol or acetone to remove more tightly bound organics.

  • Acid/Base Wash (Optional, for specific poisons):

    • If basic impurities (e.g., amines) are suspected, wash the catalyst with a dilute solution of a non-coordinating acid like acetic acid in methanol (e.g., 1% v/v).

    • If acidic impurities are suspected, a wash with a dilute solution of a non-coordinating base like triethylamine in methanol can be used.

    • After the acid/base wash, rinse again with pure solvent to remove any remaining acid/base.

  • Solvent Treatment for Stubborn Residues:

    • A study on regenerating Pd(OH)₂/C, a similar catalyst, found that a mixture of chloroform and glacial acetic acid was effective at removing organic substances and releasing active sites.[16] A similar wash could be attempted for Pd/C.

    • Suspend the catalyst in a suitable solvent (e.g., chloroform) and treat with a small amount of glacial acetic acid. Stir or sonicate for 30-60 minutes.[16]

    • Filter and wash thoroughly with the solvent, followed by a final rinse with a volatile solvent like acetone.

  • Drying and Mild Thermal Treatment:

    • Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove all solvent.

    • For more robust regeneration, a calcination step can be performed. This involves heating the catalyst under a controlled atmosphere. A typical procedure involves heating in a tube furnace under a flow of inert gas (N₂ or Ar) to a temperature of 200-300 °C to volatilize remaining organic material.[7][18] This may be followed by a brief, controlled exposure to a dilute oxygen stream to burn off coke, but this must be done carefully to avoid over-oxidation and sintering.

RegenerationCycle Deactivated Deactivated Pd/C (Fouled) Wash 1. Solvent Washing (Ethanol, Acetone) Deactivated->Wash Removes adsorbed organics Treat 2. Chemical Treatment (e.g., Acetic Acid wash) Wash->Treat Removes specific poisons Dry 3. Drying (Vacuum Oven) Treat->Dry Removes solvents Calcine 4. Thermal Treatment (Calcination in N₂) Dry->Calcine Removes stubborn residues Reactivated Reactivated Pd/C Calcine->Reactivated Reactivated->Deactivated Use in Reaction

Caption: A typical workflow for the regeneration of Pd/C catalyst.

References
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.[Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-Portal.org.[Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health (NIH).[Link]

  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.[Link]

  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. IntechOpen.[Link]

  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText.[Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. National Institutes of Health (NIH).[Link]

  • Regeneration of palladium based catalyst for methane abatment. DCL Inc.[Link]

  • Regeneration of palladium hydrogenation catalyst.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.[Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.[Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace.[Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications.[Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.[Link]

  • Catalyst poisoning. Wikipedia.[Link]

  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. ResearchGate.[Link]

  • Catalyst poison. Britannica.[Link]

  • Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. ResearchGate.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).[Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications.[Link]

  • What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. YouTube.[Link]

  • What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. YouTube.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. PubMed Central.[Link]

  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journals.[Link]

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Technical Support Center: Scale-Up of Methyl 4-cyclopropylbenzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-cyclopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during laboratory and pilot-plant scale production.

The following content is structured to address issues from general queries to specific, complex troubleshooting scenarios, ensuring scientific integrity and providing actionable insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, focusing on the foundational Fischer-Speier esterification reaction.

Q1: What is the underlying reaction for producing this compound?

The most common and direct method is the Fischer-Speier esterification.[1][2] This is an acid-catalyzed reaction where 4-cyclopropylbenzoic acid is reacted with methanol to produce this compound and water. The reaction is reversible, meaning the products can react to reform the starting materials.[2][3][4]

Q2: Why is an acid catalyst necessary for this reaction?

An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid.[4][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[2][6]

Q3: My reaction yield is low. How can I improve it?

Low yield in a Fischer esterification is typically due to the reaction reaching equilibrium without favoring the product side.[3] To drive the reaction forward and increase the yield, you can:

  • Use an excess of a reactant: Typically, methanol is used in large excess as it can also serve as the solvent.[1][4] This shifts the equilibrium towards the product side based on Le Chatelier's principle.[6]

  • Remove water as it forms: Water is a byproduct, and its removal will prevent the reverse reaction (ester hydrolysis).[1][5] This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene, or by using a dehydrating agent.[1]

Q4: What are the typical reaction conditions?

Reaction times can vary from 1 to 10 hours at temperatures between 60–110 °C.[1] The reaction is often carried out at the reflux temperature of the alcohol used.[5]

Q5: Are there alternatives to strong mineral acids as catalysts?

Yes, for sensitive substrates, other catalysts can be used. These include Lewis acids like scandium(III) triflate or solid acid catalysts such as modified montmorillonite K10 clay.[1][7] Solid acid catalysts offer the advantage of easier separation from the reaction mixture.[7]

Part 2: Troubleshooting Guide for Scale-Up Challenges

Scaling up a chemical synthesis from the lab bench to a pilot plant introduces new challenges related to heat and mass transfer, reaction kinetics, and downstream processing. This section provides a question-and-answer formatted guide to troubleshoot these specific issues.

Reaction & Synthesis
Q: During scale-up, my reaction is much slower than in the lab and fails to reach completion. What could be the cause?

A: This is a common scale-up issue often related to inadequate mixing and heat transfer.

  • Root Cause Analysis:

    • Poor Mixing: In larger reactors, inefficient stirring can lead to poor distribution of the catalyst and reactants, creating localized concentration gradients and reducing the overall reaction rate.

    • Insufficient Heat Transfer: The esterification is an equilibrium reaction, and maintaining the optimal temperature is crucial. In large vessels, inadequate heating can result in a lower reaction temperature and thus a slower rate.[3]

    • Catalyst Concentration: The relative amount of catalyst might be insufficient for the larger volume.

  • Troubleshooting Steps:

    • Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous mixture.

    • Verify Temperature Control: Monitor the internal reaction temperature and ensure it is maintained at the desired level throughout the batch.

    • Catalyst Loading: Re-evaluate the catalyst loading (mol%) to ensure it is sufficient for the scaled-up reaction.

Q: I am observing the formation of a dark brown sludge at the bottom of my reactor, especially at higher temperatures. What is this and how can I prevent it?

A: The dark sludge is likely due to decomposition or side reactions caused by excessive heat or a high concentration of a strong acid catalyst.[8]

  • Root Cause Analysis:

    • Sulfonation/Decomposition: Strong acids like concentrated sulfuric acid can cause charring or sulfonation of the aromatic ring at elevated temperatures.

    • Catalyst Concentration: An excessively high concentration of the acid catalyst can promote these side reactions.[8]

  • Troubleshooting Steps:

    • Reduce Catalyst Concentration: Use the minimum effective amount of catalyst. Often, a catalytic amount is sufficient.[8]

    • Use a Milder Catalyst: Consider switching to p-toluenesulfonic acid (TsOH) or a solid acid catalyst, which are generally less aggressive.[1][8]

    • Precise Temperature Control: Avoid overheating the reaction mixture. Maintain a consistent temperature at the lower end of the effective range.

Work-up and Purification
Q: During the aqueous work-up, I am struggling with the formation of a stable emulsion, making phase separation difficult.

A: Emulsion formation is common when quenching reactions and is often caused by the presence of unreacted starting materials or salts.

  • Root Cause Analysis:

    • Soaps: Unreacted 4-cyclopropylbenzoic acid can be deprotonated during a basic wash (e.g., with sodium bicarbonate) to form a carboxylate salt, which can act as a surfactant and cause emulsions.

    • Fine Particulates: Insoluble byproducts or residual catalyst can stabilize emulsions.

  • Troubleshooting Steps:

    • Add Brine: After the initial wash, add a saturated solution of sodium chloride (brine).[9] This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

    • Gentle Agitation: During the wash steps, use gentle mixing instead of vigorous shaking to minimize emulsion formation.[10]

    • Filtration: If solid particulates are suspected, filtering the mixture before the aqueous wash may be beneficial.

Q: My final product has a low purity after distillation, with traces of unreacted 4-cyclopropylbenzoic acid.

A: This indicates incomplete reaction or inefficient removal of the acidic starting material during the work-up.

  • Root Cause Analysis:

    • Incomplete Reaction: The reaction may not have reached completion.

    • Inefficient Extraction: The aqueous base wash may not have been sufficient to remove all the unreacted carboxylic acid.

  • Troubleshooting Steps:

    • Monitor Reaction Completion: Use an analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before starting the work-up.

    • Thorough Base Wash: Wash the organic layer with a 5% sodium bicarbonate solution.[9] Continue washing until no more CO₂ evolution is observed, which indicates that all the acid has been neutralized.[10]

    • pH Check: After the base wash, check the pH of the aqueous layer to ensure it is basic.

Product Quality and Analysis
Q: How can I effectively monitor the progress of my reaction and the purity of my final product?

A: High-Performance Liquid Chromatography (HPLC) is a highly effective method for both reaction monitoring and final product analysis.

  • HPLC Method Parameters:

    • Column: A reversed-phase C18 column is typically suitable.[11][12]

    • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often provides good separation.[13] The pH of the mobile phase can be adjusted with an acid like HCl to ensure good peak shape.

    • Detection: UV detection at around 254 nm is appropriate for the aromatic nature of the compound.[11]

    • Retention Time: The ester, being less polar, will have a longer retention time than the carboxylic acid.

Compound Typical Mobile Phase Expected Retention Time
4-cyclopropylbenzoic acidMethanol:Water (acidified)Shorter
This compoundMethanol:Water (acidified)Longer
Q: What are the key safety considerations when scaling up this process?

A: Safety is paramount during scale-up. Key considerations include:

  • Flammability: Methanol is flammable. Ensure the reactor is properly grounded and that there are no ignition sources in the vicinity.[14]

  • Corrosivity: Strong acid catalysts like sulfuric acid are corrosive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Build-up: During the reaction and work-up (especially the bicarbonate wash which produces CO₂ gas), ensure the reactor is properly vented to avoid pressure build-up.[10]

  • Ventilation: The process should be carried out in a well-ventilated area to avoid inhalation of methanol vapors.[14]

Part 3: Experimental Protocols & Visualizations

Protocol: Standard Lab-Scale Synthesis of this compound
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyclopropylbenzoic acid (10.0 g, 61.7 mmol).

  • Reagent Addition: Add methanol (100 mL) and concentrated sulfuric acid (1.0 mL) to the flask.

  • Heating: Heat the mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Cooling & Quenching: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).[9][15]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Diagrams
Chemical Reaction Pathway

Fischer_Esterification 4-cyclopropylbenzoic Acid 4-cyclopropylbenzoic Acid Protonated Carbonyl Protonated Carbonyl 4-cyclopropylbenzoic Acid->Protonated Carbonyl H+ (catalyst) Methanol Methanol Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Methanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Water Water This compound This compound Protonated Ester->this compound - H+

Caption: Fischer esterification mechanism for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Is reaction complete? (TLC/HPLC) Start->Check_Completion Check_Equilibrium Is equilibrium unfavorable? Check_Completion->Check_Equilibrium Yes Increase_Time Increase reaction time / temperature Check_Completion->Increase_Time No Add_Excess_MeOH Use excess methanol Check_Equilibrium->Add_Excess_MeOH Remove_Water Remove water (Dean-Stark) Check_Equilibrium->Remove_Water Increase_Time->Check_Completion Check_Workup Investigate work-up losses Add_Excess_MeOH->Check_Workup Remove_Water->Check_Workup End Yield Improved Check_Workup->End

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Benchchem.
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  • ResearchGate.
  • ChemicalBook. N-cyclopropyl-4-MethylbenzenesulfonaMide synthesis. N.p.
  • ChemicalBook. methyl 4-(1-(thiazol-2-yl)cyclopropyl)
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  • Adebiotech. Challenges in scale-up of industrial bioprocesses. N.p.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. N.p.
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  • Macedonian Pharmaceutical Bulletin. Determination of methylparaben and propylparaben in cosmetic products using HPLC. N.p.
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  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
  • MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. N.p.
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Technical Support Center: Analytical Method Development for Impurity Profiling of Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center for the analytical method development and impurity profiling of Methyl 4-cyclopropylbenzoate. This guide is structured to provide direct, actionable answers to common questions and troubleshooting scenarios encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses foundational questions that arise when designing an analytical method from the ground up.

Question 1: What is the most appropriate primary analytical technique for impurity profiling of this compound, and why?

Answer: The most suitable primary technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] this compound is a moderately polar aromatic ester, making it ideal for retention and separation on non-polar stationary phases like C18.

  • Expertise & Rationale: RP-HPLC is the workhorse of pharmaceutical impurity analysis due to its high resolution, robustness, and applicability to a wide range of small molecules.[1][2] The presence of the benzene ring in the analyte provides a strong chromophore, ensuring high sensitivity for UV detection. A relatively non-specific low wavelength (e.g., 220 nm) is often used during initial development to ensure detection of all potential impurities, which may have different absorption maxima.[3]

Question 2: How do I select an appropriate HPLC column and initial mobile phase conditions?

Answer: A systematic approach involving screening is most effective.[1][4] Start with a widely used, robust column and simple mobile phase conditions, then expand to screen for optimal selectivity.

  • Expertise & Rationale: The goal is to find a set of conditions that resolves the main peak (API) from all potential process impurities and degradation products. Changing the column stationary phase or the mobile phase pH are the most powerful ways to alter selectivity.[4] Using columns with different non-polar phases (e.g., C18, C8) or phases with different bonding chemistries (e.g., phenyl-hexyl, polar-embedded) can provide orthogonal separations.[3]

Table 1: Recommended Starting Conditions for HPLC Method Development

ParameterInitial RecommendationRationale
Column C18, 100 mm x 2.1 mm, 1.9 µmA standard C18 provides good retention for the analyte. Using smaller particle size columns (UPLC/UHPLC) significantly reduces run time, allowing for faster screening.[2][5]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (around 2.7) to suppress the ionization of potential acidic impurities (like the corresponding carboxylic acid) and ensure sharp peak shapes.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low UV cutoff and viscosity. Methanol can be screened as an alternative to alter selectivity.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is essential during initial screening to ensure elution of all potential impurities, from highly polar to non-polar.[5]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm internal diameter column.
Column Temp. 30 °CProvides stable retention times and can be adjusted later to fine-tune selectivity.[5]
Detection UV-PDA at 220 nm and 254 nmA Photo-Diode Array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification.[5]

Question 3: What are the potential impurities I should be looking for?

Answer: Impurities can originate from the synthesis process or from degradation of the drug substance.

  • Synthesis-Related Impurities: These depend on the specific synthetic route. Common precursors for methyl benzoates are the corresponding benzoic acids.[6] Therefore, potential impurities include:

    • Starting Material: 4-cyclopropylbenzoic acid.

    • Side-Products: Impurities arising from incomplete reactions or side reactions during the formation of the cyclopropyl group or the esterification step.

    • Reagents: Residual reagents or catalysts used in the synthesis.

  • Degradation Products: These are formed when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light.[7] For an ester like this compound, the most anticipated degradation pathway is hydrolysis to the parent carboxylic acid (4-cyclopropylbenzoic acid) and methanol.

Question 4: Why are forced degradation studies necessary, and how should they be performed?

Answer: Forced degradation (or stress testing) is a regulatory requirement and a critical part of method development.[8][9] Its purpose is to intentionally degrade the sample to:

  • Demonstrate Specificity: Ensure the analytical method can separate the intact drug from its degradation products, proving it is "stability-indicating".[8][10][11]

  • Identify Degradation Pathways: Understand how the molecule degrades, which informs formulation, packaging, and storage conditions.[7][12]

  • Produce Impurity Standards: Generate degradation products that can be used for peak identification and method validation.

Protocol 1: Forced Degradation of this compound

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][12]

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at approximately 1 mg/mL.

  • Stress Conditions: Expose the API to the following conditions in separate experiments:

    • Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N HCl. Heat at 60°C for 30 minutes.[7]

    • Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N NaOH. Heat at 60°C for 30 minutes.[7] Neutralize with an equivalent amount of acid before injection.

    • Oxidative Degradation: Add 30% hydrogen peroxide to the stock solution to a final concentration of 3%. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid API powder to 105°C for 24 hours. Dissolve in the sample diluent for analysis.

    • Photolytic Degradation: Expose the API solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Use a PDA detector to check for peak purity of the main API peak.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API API Sample (Solid & Solution) Acid Acid (e.g., 0.1N HCl, 60°C) API->Acid Expose to Base Base (e.g., 0.1N NaOH, 60°C) API->Base Expose to Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Expose to Thermal Thermal (e.g., 105°C) API->Thermal Expose to Photo Photolytic (ICH Q1B) API->Photo Expose to HPLC HPLC-PDA Analysis of Stressed Samples Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Assess Peak Purity & Mass Balance HPLC->Purity Evaluate Chromatograms Identify Identify Major Degradants (LC-MS, NMR) Purity->Identify If significant degradation

Caption: Workflow for forced degradation studies.

Part 2: Troubleshooting Guide for Common Analytical Issues

This section provides solutions to specific problems you might encounter during your experiments.

Question 5: My main peak is tailing or fronting. What are the causes and how can I fix it?

Answer: Poor peak shape is a common issue that can compromise resolution and integration accuracy.

  • Expertise & Rationale: Peak tailing is often caused by secondary interactions between the analyte and the column stationary phase (e.g., acidic silanol groups interacting with basic analytes) or by column overload. Peak fronting is less common but can be caused by poor sample solubility in the mobile phase or column collapse.

Table 2: Troubleshooting Poor Peak Shape

ProblemPotential CauseRecommended Solution
Peak Tailing Column Overload: Injecting too much sample mass.Action: Reduce the injection volume or sample concentration.[13]
Secondary Silanol Interactions: Basic impurities interacting with acidic silanols on the silica backbone.Action: Lower the mobile phase pH (e.g., using 0.1% formic or trifluoroacetic acid) to protonate the analytes and minimize interactions.
Column Contamination/Aging: Buildup of strongly retained compounds or degradation of the stationary phase.Action: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.[14]
Peak Fronting Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase.Action: Whenever possible, dissolve and inject the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.
Column Collapse/Void: Physical damage to the packed bed of the column.Action: Reverse-flush the column (if permitted by the manufacturer). If a void is present, the column must be replaced.

Question 6: My retention times are shifting between injections. How do I stabilize my method?

Answer: Retention time drift compromises peak identification and method precision. The cause is often related to the HPLC system or mobile phase instability.[15]

  • Expertise & Rationale: A stable chromatographic system should produce highly reproducible retention times. Drifting retention times suggest a change in conditions over time. This could be due to temperature fluctuations, changes in mobile phase composition, or insufficient column equilibration.[14][15]

Troubleshooting Retention Time Drift Start Problem: Retention Time Drift Q1 Is the column temperature controlled? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the mobile phase freshly prepared and degassed? A1_Yes->Q2 Sol1 Use a column oven. Ensure lab temperature is stable. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is column equilibration sufficient between runs? A2_Yes->Q3 Sol2 Prepare fresh mobile phase daily. Degas solvent to prevent bubbles. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is there a leak in the system? A3_Yes->Q4 Sol3 Increase equilibration time. (10 column volumes is a good rule). A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Check fittings for leaks. Inspect pump seals for wear. A4_Yes->Sol4 End Check Pump Flow Rate & Gradient Proportioning A4_No->End

Caption: Decision tree for troubleshooting retention time drift.

Question 7: I have two impurities that are co-eluting. How can I improve the resolution?

Answer: Achieving baseline resolution for all impurities is a primary goal. When peaks co-elute, you must alter the method's selectivity.

  • Expertise & Rationale: Resolution is a function of efficiency, retention, and selectivity. While increasing column length or decreasing particle size can improve efficiency, changing selectivity is often the most impactful strategy. The most effective parameters for changing selectivity in RP-HPLC are mobile phase pH, organic modifier type, and column stationary phase.[4]

Protocol 2: Optimizing Resolution for Co-eluting Impurities

  • Confirm Co-elution: Use a PDA detector to check the peak purity across the peak. If the purity angle is greater than the purity threshold, the peak is impure. LC-MS analysis can also confirm if multiple mass-to-charge ratios are present under a single chromatographic peak.[11]

  • Modify Mobile Phase pH: This is the most powerful tool for ionizable compounds.[1]

    • Analyze the sample using mobile phases buffered at different pH values (e.g., pH 2.7, pH 4.5, pH 7.0). Even small changes in pH can dramatically alter the retention of impurities with acidic or basic functional groups, often resolving them from the main peak or other impurities.[5]

  • Change Organic Modifier:

    • If using acetonitrile, develop a method using methanol as the organic modifier, and vice-versa. The different solvent properties can alter elution order and improve separation.

  • Screen Different Columns:

    • If a C18 column is being used, screen a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase. These alternative stationary phases offer different interaction mechanisms (e.g., pi-pi interactions on a phenyl column) that can resolve challenging peak pairs.[3]

  • Optimize Temperature: Varying the column temperature (e.g., testing at 25°C, 40°C, and 55°C) can sometimes improve resolution, although its effect is generally less pronounced than pH or solvent type.[14]

Question 8: I've detected an unknown impurity. What is the workflow for identifying it?

Answer: Identifying an unknown impurity requires a combination of hyphenated techniques and spectroscopic analysis.

  • Expertise & Rationale: The process begins with gathering preliminary data using non-destructive online techniques like LC-MS, followed by isolation and definitive structural analysis using NMR.[16] Nuclear Magnetic Resonance (NMR) is the most powerful technique for the complete structural elucidation of unknown organic compounds and their impurities.[17][18]

Workflow for Unknown Impurity Identification:

  • LC-MS Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the molecular weight of the impurity and, with high-resolution MS (HRMS), its elemental composition. Fragmentation data (MS/MS) can offer initial structural clues.[16]

  • Isolation: If the impurity is present at a sufficient level (>0.10%), isolate it using preparative HPLC. Collect the fraction corresponding to the unknown peak.

  • Structural Elucidation by NMR: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) and acquire a suite of NMR experiments.[19]

    • 1D NMR: ¹H NMR provides information on the number and type of protons. ¹³C NMR shows the carbon framework.[20]

    • 2D NMR: Experiments like COSY (proton-proton correlations), HSQC (one-bond proton-carbon correlations), and HMBC (long-range proton-carbon correlations) are used to piece together the molecular structure.[17][21]

Part 3: Method Validation

Question 9: Once my method is developed, what validation parameters are required for an impurity method according to ICH guidelines?

Answer: The validation of an analytical procedure is required to demonstrate that it is suitable for its intended purpose.[22] For impurity methods, the International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard.[23][24]

Table 3: ICH Q2(R1) Validation Parameters for a Quantitative Impurity Test

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).[22]Peak purity of the main peak in stressed samples is demonstrated. Resolution between adjacent peaks should be >1.5.[5]
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.99. y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of analyte for which the method has been shown to be precise, accurate, and linear.From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
Accuracy The closeness of the test results to the true value.Recovery of spiked impurity standard should be within 90-110% of the nominal value.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) should be ≤ 10% at the LOQ, and typically ≤ 5% at higher concentrations.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[11] Must be at or below the reporting threshold (e.g., 0.05%).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.[11]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Resolution and system suitability parameters should still pass when parameters like pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) are varied.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • YouTube. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Retrieved from [Link]

  • Eurolab. (n.d.). NMR Structural Elucidation Testing. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • OUCI. (n.d.). Q2(R1) Validation of Analytical Procedures. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]

  • IJCRT.org. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • ResearchGate. (n.d.). RESULTS OF FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Avomeen. (n.d.). GC MS Volatile Impurity Testing. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • IJRPS. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Tesis Doctorals en Xarxa. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

  • Preprints.org. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • ScienceDirect. (n.d.). Assay and impurities: Method development as part of analytical life-cycle management. Retrieved from [Link]

  • LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • Chromatography Forum. (2011, August 1). Quantification of Esters by GC-MS. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • E-Journal of Chemistry. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

Sources

stability issues and degradation pathways of Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-cyclopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to assist in your experimental work.

Introduction

This compound is a chemical compound that incorporates both a benzoate ester and a cyclopropyl moiety. While the cyclopropyl group can enhance metabolic stability, the ester group is susceptible to hydrolysis.[1][2][3] Understanding the potential stability issues and degradation pathways is crucial for its effective use in research and development. This guide provides a comprehensive overview of these aspects, along with practical troubleshooting strategies.

Troubleshooting Guide

Issue 1: Appearance of a New Peak in HPLC Analysis During Aqueous Experiments

Symptom: You observe a new, more polar peak in your HPLC chromatogram when analyzing a solution of this compound that has been in an aqueous buffer.

Potential Cause: The most likely cause is the hydrolysis of the methyl ester to form 4-cyclopropylbenzoic acid. Ester hydrolysis is a common degradation pathway for benzoate esters, especially in aqueous solutions with acidic or basic pH.[4][5]

Troubleshooting Steps:

  • Confirm the Identity of the Degradant:

    • LC-MS Analysis: The new peak should have a mass corresponding to 4-cyclopropylbenzoic acid (molecular weight: 162.18 g/mol ).

    • Co-injection with a Standard: If available, co-inject a standard of 4-cyclopropylbenzoic acid with your sample. The new peak should co-elute with the standard.

  • Investigate the Influence of pH:

    • Prepare buffers at different pH values (e.g., pH 3, 5, 7, 9).

    • Incubate solutions of this compound in each buffer at a controlled temperature.

    • Monitor the formation of the new peak over time using HPLC. You will likely observe faster degradation at acidic and basic pH compared to neutral pH.

  • Mitigation Strategies:

    • Maintain Neutral pH: If your experimental conditions allow, maintain the pH of your aqueous solutions as close to neutral (pH 7) as possible to minimize the rate of hydrolysis.

    • Use Aprotic Solvents: For storage and non-aqueous steps, use aprotic solvents like acetonitrile, THF, or DMSO.

    • Limit Time in Aqueous Solution: Prepare aqueous solutions of this compound fresh and use them as quickly as possible.

    • Low Temperature: Store aqueous solutions at low temperatures (2-8 °C) to slow down the rate of hydrolysis.

Issue 2: Loss of Compound Potency or Activity in Biological Assays

Symptom: You notice a decrease in the expected biological activity of your this compound sample over time, especially in cell culture media or plasma-containing assays.

Potential Cause: In addition to chemical hydrolysis, enzymatic hydrolysis by carboxylesterases present in biological matrices like plasma, serum, and cell lysates can lead to the degradation of the ester.[6][7] The resulting carboxylic acid may have a different biological activity profile.

Troubleshooting Steps:

  • Assess Enzymatic Stability:

    • Incubate this compound in the relevant biological matrix (e.g., rat plasma, human liver microsomes).

    • Include a control with heat-inactivated matrix to differentiate between enzymatic and chemical degradation.

    • Monitor the disappearance of the parent compound and the appearance of 4-cyclopropylbenzoic acid over time by LC-MS/MS.

  • Inhibition of Esterases:

    • If enzymatic hydrolysis is confirmed, consider the use of esterase inhibitors in your in vitro assays if it does not interfere with the primary biological target. This can help to maintain the concentration of the active ester.

  • Structural Modification (for Drug Development):

    • If this compound is a lead molecule in a drug discovery program, and esterase instability is a significant issue, medicinal chemists might consider replacing the methyl ester with a more stable group to improve its pharmacokinetic properties.

Issue 3: Sample Discoloration or Appearance of Multiple Degradation Products Upon Exposure to Light

Symptom: Your solid sample or solution of this compound turns yellow or you observe multiple new peaks in your chromatogram after exposure to light.

Potential Cause: Aromatic esters can be susceptible to photodegradation.[4][8][9] UV or even visible light can induce photochemical reactions, leading to a variety of degradation products.

Troubleshooting Steps:

  • Confirm Photostability:

    • Conduct a photostability study according to ICH Q1B guidelines.[10]

    • Expose a solution of the compound to a controlled light source (e.g., a combination of UV and visible light).

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC at various time points to assess the extent of degradation.

  • Mitigation Strategies:

    • Protect from Light: Always store solid samples and solutions of this compound in amber vials or wrapped in aluminum foil to protect them from light.

    • Work in a Darkened Environment: When preparing solutions or conducting experiments, minimize exposure to direct light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-cyclopropylbenzoic acid and methanol.[5] This can also be catalyzed by enzymes.[6]

  • Oxidation: While the cyclopropyl group generally confers metabolic stability, it can undergo oxidative metabolism, potentially leading to ring-opening and the formation of reactive intermediates under certain biological or harsh chemical conditions.[1][11]

  • Photolysis: As an aromatic ester, it may be susceptible to degradation upon exposure to light.[4][8]

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[12]

Q2: How should I store this compound?

A2: For long-term storage, keep the solid compound in a tightly sealed container, protected from light, in a cool and dry place. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, use an aprotic solvent and store at low temperatures, protected from light.

Q3: What analytical methods are suitable for analyzing the stability of this compound?

A3: A stability-indicating HPLC method with UV detection is the most common and effective technique.[13][14] The method should be able to separate the parent compound from its potential degradation products, primarily 4-cyclopropylbenzoic acid. LC-MS can be used for the identification and confirmation of degradation products.

Q4: Is the cyclopropyl group itself stable?

A4: The cyclopropyl group is generally considered a stable functional group that can increase metabolic stability by being less prone to CYP450-mediated oxidation compared to a simple alkyl chain.[1][2] However, it is not completely inert and can undergo oxidative ring-opening under certain enzymatic or chemical conditions.[11][15]

Q5: How can I perform a forced degradation study on this compound?

A5: A forced degradation study involves subjecting the compound to a variety of stress conditions to understand its degradation pathways.[10][16][17][18] A typical study would include:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C).

  • Photodegradation: Exposing a solution to light as per ICH Q1B guidelines.

The extent of degradation is typically monitored by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to identify the primary degradation products without completely destroying the molecule.[10]

Visualizing Degradation and Troubleshooting

Degradation Pathways

parent This compound hydrolysis_product 4-Cyclopropylbenzoic Acid + Methanol parent->hydrolysis_product Hydrolysis (Acid, Base, Enzymes) oxidation_product Oxidative Ring-Opened Products parent->oxidation_product Oxidation (e.g., H₂O₂) photo_product Photodegradation Products parent->photo_product Photolysis (UV/Vis Light)

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow

start Unexpected Result (e.g., new HPLC peak, loss of activity) check_hydrolysis Investigate Hydrolysis (Vary pH, LC-MS) start->check_hydrolysis check_enzymatic Assess Enzymatic Degradation (Use biological matrix) start->check_enzymatic check_photo Evaluate Photostability (Light vs. Dark control) start->check_photo mitigate_hydrolysis Mitigation: Control pH, Temp, Time check_hydrolysis->mitigate_hydrolysis mitigate_enzymatic Mitigation: Use esterase inhibitors (in vitro) check_enzymatic->mitigate_enzymatic mitigate_photo Mitigation: Protect from light check_photo->mitigate_photo

Caption: A logical workflow for troubleshooting stability issues.

Summary of Stability and Degradation Conditions

Stress ConditionReagents/ParametersExpected Degradation PathwayRelative Rate
Acidic Hydrolysis 0.1 M - 1 M HCl, RT to 60°C[10]Ester HydrolysisModerate to Fast
Basic Hydrolysis 0.1 M - 1 M NaOH, RT[10]Ester HydrolysisVery Fast
Oxidation 3-30% H₂O₂, RT[10]Potential Cyclopropyl Ring OxidationVariable
Photolysis ICH Q1B conditions[10]Photochemical degradationCondition Dependent
Thermal (Dry Heat) Elevated temperature (e.g., 80-105°C)ThermolysisSlow to Moderate
Enzymatic Plasma, MicrosomesEster HydrolysisMatrix Dependent

Experimental Protocols

Protocol 1: Analysis of this compound and its Hydrolytic Degradant by HPLC
  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute the sample in the mobile phase or acetonitrile.

  • Analysis: Inject the sample and monitor the retention times for this compound and the more polar degradant, 4-cyclopropylbenzoic acid.

Protocol 2: Forced Degradation Study - Acidic Hydrolysis
  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • In a clean vial, add a small aliquot of the stock solution to 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubate the vial at 60°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase.

  • Analyze by HPLC as described in Protocol 1.

References

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL: [Link])

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: [Link])

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025-11-10). (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])

  • Forced Degradation Studies - Creative Biolabs. (URL: [Link])

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). (URL: [Link])

  • Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed. (URL: [Link])

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - Frontiers. (URL: [Link])

  • Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation - PMC - NIH. (URL: [Link])

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (URL: [Link])

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2025-06-25). (URL: [Link])

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Oxidative radical ring-opening/cyclization of cyclopropane derivatives - ResearchGate. (URL: [Link])

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews - ACS Publications. (URL: [Link])

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (URL: [Link])

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (URL: [Link])

  • (PDF) Early-Stage Photodegradation of Aromatic - Amanote Research. (URL: [Link])

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Validation & Comparative

A Comparative Guide to the Spectral Interpretation of Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the cyclopropyl moiety stands out as a critical structural motif. Its inherent ring strain and unique electronic properties impart profound effects on a molecule's conformation and biological activity. Consequently, the precise and unambiguous characterization of cyclopropyl-containing compounds is paramount. This guide offers an in-depth comparative analysis of the spectral data for Methyl 4-cyclopropylbenzoate, contrasting it with simpler analogs, Methyl benzoate and Methyl 4-ethylbenzoate, to provide a clear framework for its identification and interpretation.

The Distinctive Signature of the Cyclopropyl Group in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The cyclopropyl group in this compound presents a unique set of signals that are highly diagnostic.

¹H NMR: A Tale of Two Regions

The proton NMR spectrum of this compound is characterized by signals in two distinct regions: the aromatic region, typical of the substituted benzene ring, and the highly shielded upfield region, which is the hallmark of the cyclopropyl protons.

Table 1: Comparison of ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ortho to COOR)Aromatic Protons (meta to COOR)OCH₃Alkyl Protons
This compound ~7.92 (d)~7.08 (d)~3.88 (s)~1.95 (m, 1H), ~1.05 (m, 2H), ~0.75 (m, 2H)
Methyl Benzoate ~8.03 (dd)~7.42 (t), ~7.54 (t)~3.91 (s)-
Methyl 4-ethylbenzoate ~7.94 (d)~7.24 (d)~3.88 (s)~2.70 (q, 2H), ~1.25 (t, 3H)

The most striking feature in the ¹H NMR spectrum of this compound is the presence of multiplets in the upfield region (approximately 0.75-1.95 ppm). This significant shielding is a direct consequence of the magnetic anisotropy of the cyclopropane ring, where the circulation of electrons in the C-C bonds generates a local magnetic field that opposes the external field. This shielding effect is a key identifier for the cyclopropyl group. In contrast, the ethyl group in Methyl 4-ethylbenzoate displays a more conventional quartet and triplet pattern at lower field.

¹³C NMR: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a clear picture of the carbon framework. The carbons of the cyclopropyl group in this compound appear at unusually high field for sp³-hybridized carbons, a direct result of their unique bonding and ring strain.

Table 2: Comparison of ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC=OC-ipsoC-orthoC-metaC-paraOCH₃Alkyl Carbons
This compound ~167.0~127.9~129.8~125.0~150.8~51.9~15.9 (CH), ~10.8 (2 x CH₂)
Methyl Benzoate ~167.0~130.1~129.5~128.3~132.8~52.0-
Methyl 4-ethylbenzoate ~167.1~127.3~129.5~129.0~143.4~51.8~28.9 (CH₂), ~15.5 (CH₃)

The methine and methylene carbons of the cyclopropyl group are significantly shielded, appearing around 15.9 and 10.8 ppm, respectively. This is a dramatic upfield shift compared to the carbons of the ethyl group in the comparator molecule.

Caption: Molecular structure of this compound.

Vibrational Spectroscopy: The Infrared Fingerprint

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorption of the ester carbonyl group and characteristic bands from the aromatic ring and the cyclopropyl C-H bonds.

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)Methyl BenzoateMethyl 4-ethylbenzoate
C=O Stretch (Ester)~1720~1724~1720
C-O Stretch (Ester)~1275, ~1100~1277, ~1111~1275, ~1105
Aromatic C=C Stretch~1610, ~1580~1602, ~1585~1612, ~1578
Aromatic C-H Stretch>3000>3000>3000
Cyclopropyl C-H Stretch~3080--
Aliphatic C-H Stretch<3000-<3000

A key distinguishing feature in the IR spectrum of this compound would be the C-H stretching vibration of the cyclopropyl ring, which typically appears at a higher frequency (~3080 cm⁻¹) than the C-H stretches of the methyl and ethyl groups in the comparator molecules.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. The fragmentation of benzoate esters is well-characterized and provides a reliable method for identification.

Table 4: Comparison of Major Mass Spectrometry Fragments (m/z)

IonThis compound (Predicted)Methyl BenzoateMethyl 4-ethylbenzoate
[M]⁺ 176136164
[M - OCH₃]⁺ 145105133
[M - COOCH₃]⁺ 11777105

The molecular ion peak ([M]⁺) for this compound is expected at m/z 176. The most abundant fragment is typically due to the loss of the methoxy group (-OCH₃), resulting in a stable acylium ion. For this compound, this would be the 4-cyclopropylbenzoyl cation at m/z 145. Subsequent loss of carbon monoxide (CO) would lead to the 4-cyclopropylphenyl cation at m/z 117.

Fragmentation_Pathway M [M]⁺˙ m/z 176 M_minus_OCH3 [M - OCH₃]⁺ m/z 145 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 117 M_minus_OCH3->M_minus_COOCH3 - CO

Caption: Predicted key fragmentation of this compound.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45° pulse angle, a 1-second acquisition time, and a 2-second relaxation delay.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu.

Conclusion

The spectral interpretation of this compound is a clear demonstration of how subtle structural changes manifest in distinct spectroscopic signatures. The upfield shifts of the cyclopropyl protons and carbons in NMR, the characteristic C-H stretching frequency in IR, and the unique fragmentation pattern in MS provide a robust and multi-faceted approach to its unequivocal identification. By comparing these features with those of simpler analogs like Methyl benzoate and Methyl 4-ethylbenzoate, researchers can gain a deeper understanding of the influence of the cyclopropyl moiety and confidently characterize novel compounds incorporating this important functional group.

References

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A Comparative Guide to the Structural Elucidation of Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of chemical research and pharmaceutical development, the precise determination of a molecule's three-dimensional structure is of paramount importance. This structural information governs a compound's physical properties, reactivity, and biological activity. For a molecule like Methyl 4-cyclopropylbenzoate, a substituted aromatic ester, an unambiguous structural confirmation is crucial for its potential applications. This guide provides an in-depth comparison between the definitive method of single-crystal X-ray crystallography and a suite of powerful spectroscopic techniques for its structural elucidation.

While a public crystal structure for this compound is not available at the time of this writing, we will present a comprehensive, field-proven protocol for its determination via X-ray crystallography. This will be juxtaposed with analyses of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a holistic view of modern structural characterization.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the solid-state structure of a molecule.[1] It provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[2] This technique is not merely a measurement but a complete structural solution, offering a level of certainty that is unparalleled by other methods.

The Rationale Behind SC-XRD

The power of SC-XRD lies in its ability to directly visualize the atomic arrangement. For a molecule like this compound, this would definitively confirm the connectivity of the cyclopropyl group to the para position of the benzoate ring, the conformation of the ester group relative to the aromatic ring, and the precise geometry of the strained cyclopropyl ring. This information is critical for understanding intermolecular interactions in the solid state, which can influence properties such as solubility and stability.

A Self-Validating System

A key aspect of a modern crystallographic experiment is its inherent self-validation. The quality of the final structure is assessed using statistical parameters such as the R-factor (or residual factor) and the goodness-of-fit (GooF). The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically < 0.05 for small molecules) indicates a reliable structure.

Experimental Protocol: A Hypothetical Determination of the this compound Structure

The following protocol outlines the necessary steps to determine the crystal structure of this compound.

Step 1: Crystal Growth

This is often the most challenging step. The goal is to obtain single, well-formed crystals of approximately 0.1-0.3 mm in each dimension.[3] Several methods can be employed:

  • Slow Evaporation : A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., a mixture of hexane and ethyl acetate). The container is covered in a way that allows the solvent to evaporate slowly over several days or weeks.[4]

  • Vapor Diffusion : A concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small open vial. This vial is then placed inside a larger sealed container with a less volatile solvent in which the compound is poorly soluble (e.g., hexane). The vapor of the poor solvent slowly diffuses into the solution, inducing crystallization.[5]

  • Slow Cooling : A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down slowly to room temperature, or even lower, causing the solubility to decrease and crystals to form.[4]

Step 2: Crystal Mounting and Data Collection

A suitable crystal is selected under a microscope and mounted on a goniometer head.[2] The mounted crystal is then placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

Step 3: Structure Solution and Refinement

The collected diffraction data are used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. From this map, the positions of the atoms can be determined. The structural model is then refined by adjusting the atomic positions and thermal parameters to achieve the best fit with the experimental data, as indicated by a low R-factor.[6]

Visualization of the SC-XRD Workflow

sc_xrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesis & Purification of this compound Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (R-factor, GooF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

A typical workflow for single-crystal X-ray diffraction analysis.
Expected Structural Parameters from SC-XRD

Based on known structures of similar compounds, a successful crystallographic analysis of this compound would be expected to yield the following structural parameters:

ParameterExpected ValueRationale / Comparison
Benzene Ring
C-C Bond Lengths~1.39 ÅConsistent with typical aromatic C-C bond lengths.[7]
Cyclopropyl Group
C-C Bond Lengths~1.51 ÅTypical for a cyclopropane ring.
Ester Group
C=O Bond Length~1.21 ÅCharacteristic of an ester carbonyl group.[8]
C-O Bond Length (ester)~1.35 Å
O-CH₃ Bond Length~1.44 Å
C(aromatic)-C(carbonyl) Bond Length~1.49 Å
Torsion Angles
C(aromatic)-C(aromatic)-C(carbonyl)=O~0° or ~180°The ester group is expected to be nearly coplanar with the benzene ring to maximize conjugation.

Part 2: Corroborative Evidence from Spectroscopic Analysis

When single crystals are unavailable, a combination of spectroscopic techniques provides the necessary data to propose and support a molecular structure.[9]

Visualization of this compound for Spectroscopic Analysis
The complementary nature of analytical techniques for structural elucidation.

While NMR, MS, and IR can provide strong evidence to piece together the structure of this compound, each technique has its limitations. NMR provides information on the average structure in solution. Mass spectrometry breaks the molecule apart to determine its mass and fragments. IR spectroscopy confirms the presence of certain bonds. None of these, alone or in combination, can provide the definitive, high-resolution three-dimensional picture that X-ray crystallography delivers.

Conclusion

The structural confirmation of a molecule like this compound is a multi-faceted process. Spectroscopic techniques, including NMR, MS, and IR, are indispensable tools that provide a wealth of information to propose and support a chemical structure. However, for an unambiguous and complete understanding of the atomic arrangement in the solid state, single-crystal X-ray crystallography remains the ultimate authority. It provides the precise bond lengths, bond angles, and conformational details that are essential for rational drug design, materials science, and fundamental chemical research. While obtaining suitable crystals can be a challenge, the definitive nature of the resulting data makes it the gold standard in structural science.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(5) , m36-m44. [Link]

  • Jones, C. D. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52 , 2557-2574. [Link]

  • University of York. Single Crystal X-ray Diffraction (scXRD). Retrieved from [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), m36-m44. [Link]

  • InfinityPV. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • ASM International. Single-Crystal X-Ray Diffraction. ASM Handbook, Volume 10A, 2021, pp. 1-13. [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=11658370. Retrieved from [Link].

  • Ali, M. S., et al. (2014). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7) , o788. [Link]

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  • ResearchGate. Selected Bond Lengths (Å) and Angles (deg) for 1-6. Retrieved from [Link]

  • Krygowski, T. M., & Cyranski, M. K. (2002). Bond angles and bond lengths in monosubstituted benzene and ethene derivatives: a comparison of computational and crystallographic results. Acta Crystallographica Section B: Structural Science, 58(Pt 5) , 877-883. [Link]

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A Comparative Analysis of the Reactivity of Methyl 4-cyclopropylbenzoate and Methyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of medicinal chemistry and materials science, the modulation of molecular properties through subtle structural modifications is a cornerstone of rational design. The cyclopropyl group, a strained three-membered carbocycle, is a fascinating substituent that imparts unique electronic characteristics when appended to an aromatic system. This guide provides an in-depth comparative analysis of the reactivity of Methyl 4-cyclopropylbenzoate and its parent compound, methyl benzoate. We will explore how the introduction of a cyclopropyl group at the para position alters the reactivity of the aromatic ring and the ester functionality, supported by experimental data and theoretical principles.

The Electronic Influence of the Cyclopropyl Group: A "Pseudo-Unsaturated" System

The cyclopropyl group is often described as having "π-character" or being "pseudo-unsaturated."[1] This arises from the significant ring strain which forces the C-C bonds to have a high degree of p-character. These "bent" bonds, as described by the Walsh model, can effectively conjugate with an adjacent π-system, such as a benzene ring.[1] This interaction is conformation-dependent, with maximum overlap and electron donation occurring in a "bisected" conformation.[1]

This electron-donating ability is quantitatively captured by Hammett constants, which are empirical measures of the electronic effect of a substituent on the reactivity of a benzene ring. For the para-cyclopropyl group, the Hammett constant (σp) is -0.21. The negative value indicates that the cyclopropyl group is an electron-donating group, and the magnitude suggests a significant resonance effect.[1]

ParameterValueDescription
Hammett Constant (σp)-0.21Describes the electronic effect from the para position, encompassing both inductive and resonance effects. The negative value highlights a significant electron-donating resonance effect.[1]
Hammett Constant (σm)-0.07Describes the electronic effect from the meta position, primarily reflecting the inductive effect. The smaller negative value indicates a weaker electron-donating character from this position.[1]
Resonance Parameter (R)-0.23Quantifies the resonance effect of the substituent, confirming its strong electron-donating character through resonance.[1]
Field/Inductive Parameter (F)+0.02Represents the inductive/field effect of the substituent. The small positive value suggests a very weak electron-withdrawing inductive effect.[1]

This strong electron-donating character via resonance is the key to understanding the differential reactivity between this compound and methyl benzoate.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of benzene rings. The rate of these reactions is highly sensitive to the electron density of the aromatic ring.

Nitration: A Case Study

The nitration of aromatic compounds, typically carried out with a mixture of nitric and sulfuric acids, involves the attack of the electrophilic nitronium ion (NO₂⁺) on the benzene ring.

Methyl Benzoate: The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.[2] Consequently, the nitration of methyl benzoate is slower than that of benzene and directs the incoming nitro group to the meta position.[3][4]

This compound: In contrast, the para-cyclopropyl group is a strong activating group. Its ability to donate electron density into the benzene ring via resonance significantly increases the ring's nucleophilicity, making it much more susceptible to electrophilic attack. This activating nature of the cyclopropyl group is predicted to far outweigh the deactivating effect of the meta-directing ester group.

Quantitative studies on the nitration of cyclopropylbenzene provide compelling evidence for this enhanced reactivity. The partial rate factor for nitration at the para position of cyclopropylbenzene (in a bisected conformation) has been determined to be approximately 1800.[1][5] This means the para position of cyclopropylbenzene is about 1800 times more reactive towards nitration than a single position on benzene. This dramatic rate enhancement underscores the potent activating effect of the cyclopropyl group.

Therefore, this compound is expected to undergo nitration significantly faster than methyl benzoate. The incoming electrophile will be directed to the positions ortho to the activating cyclopropyl group (positions 3 and 5).

Experimental Protocol: Nitration of Methyl Benzoate

This protocol describes a standard procedure for the nitration of methyl benzoate, which can be adapted for this compound with the expectation of a more vigorous reaction.

Materials:

  • Methyl benzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol

  • 50 mL Erlenmeyer flask

  • Stir bar

  • Ice bath

  • Pipettes

  • Suction filtration apparatus

Procedure:

  • Add 6 mL of concentrated sulfuric acid to a 50-mL Erlenmeyer flask containing a stir bar.

  • Cool the flask in an ice bath on a magnetic stir plate.

  • Slowly add 2.00 mL of methyl benzoate to the cooled, stirring sulfuric acid.

  • In a separate container, prepare a nitrating mixture by carefully adding 1.4 mL of concentrated nitric acid to 1.4 mL of concentrated sulfuric acid, keeping this mixture cool in an ice bath.

  • Dropwise, add the cold nitrating mixture to the stirring solution of methyl benzoate in sulfuric acid over 3-4 minutes, ensuring the temperature remains low.

  • After the addition is complete, continue stirring in the ice bath for an additional 5 minutes.

  • Remove the ice bath and allow the reaction mixture to stand at room temperature for 20 minutes with continuous stirring.

  • Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.

  • Allow the ice to melt, and then collect the solid product by suction filtration.

  • Wash the crude product with about 20 mL of ice-cold water, followed by a wash with 10 mL of a cold 8:2 methanol/water mixture.

  • The crude product can be further purified by recrystallization from methanol.

Comparative Reactivity in Nucleophilic Acyl Substitution

The reactivity of the ester functional group itself is also influenced by the substituent on the aromatic ring. A key reaction to probe this is saponification, the base-promoted hydrolysis of an ester.

Saponification: A Hammett Correlation Analysis

Saponification proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The rate of this reaction is therefore sensitive to the electron density at the carbonyl carbon.

Methyl Benzoate: This serves as our baseline for comparison.

This compound: The electron-donating cyclopropyl group increases the electron density of the benzene ring through resonance. This increased electron density can be delocalized to the carbonyl group, reducing its electrophilicity. A less electrophilic carbonyl carbon will be less susceptible to nucleophilic attack by the hydroxide ion.

This effect can be quantitatively predicted using the Hammett equation:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted benzoate.

  • k₀ is the rate constant for methyl benzoate.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant.

For the saponification of m- and p-substituted methyl benzoates in 60% aqueous dioxane at 35°C, the reaction constant (ρ) has been determined to be +2.19. The positive sign of ρ indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and decelerated by electron-donating groups (which have negative σ values).

Given the Hammett constant for the para-cyclopropyl group (σp = -0.21), we can predict the relative rate of saponification for this compound:

log(k_cyclopropyl / k_H) = (2.19) * (-0.21) = -0.46

k_cyclopropyl / k_H = 10⁻⁰.⁴⁶ ≈ 0.35

This calculation predicts that This compound will undergo saponification at a rate that is approximately 65% slower than methyl benzoate under these conditions.

Experimental Protocol: Saponification of Methyl Benzoate

This protocol provides a method for the saponification of methyl benzoate, which can be used to compare its reaction rate with that of this compound.

Materials:

  • Methyl benzoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Reflux apparatus

  • Stir bar

  • Heating mantle

  • Separatory funnel

  • pH paper

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, combine 2.0 mL of methyl benzoate, 20 mL of ethanol, and 20 mL of 6 M aqueous sodium hydroxide.

  • Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the solution to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

  • Collect the aqueous layer and cool it in an ice bath.

  • Slowly acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 2-3, as indicated by pH paper. Benzoic acid will precipitate as a white solid.

  • Collect the solid benzoic acid by suction filtration and wash with a small amount of cold water.

  • The product can be dried in an oven.

To perform a kinetic comparison, aliquots of the reaction mixture can be taken at various time points, quenched with acid, and the amount of remaining ester or formed benzoic acid can be quantified using techniques like HPLC or titration.

Visualizing the Mechanistic Differences

The following diagrams illustrate the key mechanistic steps and the electronic effects influencing the reactivity of the two compounds.

EAS_Mechanism MB Methyl Benzoate Intermediate_MB Sigma Complex (Destabilized by -COOCH3) MB->Intermediate_MB + NO2+ Product_MB Methyl 3-nitrobenzoate Intermediate_MB->Product_MB - H+ MCPB This compound Intermediate_MCPB Sigma Complex (Stabilized by c-Pr) MCPB->Intermediate_MCPB + NO2+ Product_MCPB Methyl 3-nitro-4-cyclopropylbenzoate Intermediate_MCPB->Product_MCPB - H+

Caption: Comparative energy profile for electrophilic aromatic substitution.

Saponification_Mechanism MB_Sapon Methyl Benzoate (More Electrophilic Carbonyl) Tetrahedral_MB Tetrahedral Intermediate MB_Sapon->Tetrahedral_MB + OH- (faster) Product_MB_Sapon Benzoate + Methanol Tetrahedral_MB->Product_MB_Sapon MCPB_Sapon This compound (Less Electrophilic Carbonyl) Tetrahedral_MCPB Tetrahedral Intermediate MCPB_Sapon->Tetrahedral_MCPB + OH- (slower) Product_MCPB_Sapon 4-cyclopropylbenzoate + Methanol Tetrahedral_MCPB->Product_MCPB_Sapon

Caption: Comparative reactivity in saponification.

Conclusion

The substitution of a hydrogen atom with a cyclopropyl group at the para position of methyl benzoate has a profound impact on its chemical reactivity.

  • In Electrophilic Aromatic Substitution , the electron-donating cyclopropyl group activates the aromatic ring, leading to a significant increase in reaction rate compared to the deactivated methyl benzoate.

  • In Nucleophilic Acyl Substitution , specifically saponification, the same electron-donating nature of the cyclopropyl group reduces the electrophilicity of the ester carbonyl carbon, resulting in a slower reaction rate compared to methyl benzoate.

These opposing effects highlight the versatility of the cyclopropyl group as a tool for fine-tuning molecular properties. For drug development professionals and synthetic chemists, understanding these principles is crucial for designing molecules with desired reactivity profiles, metabolic stabilities, and biological activities.

References

  • Stock, L. M., & Young, P. E. (1972). Partial rate factors for the nitration of cyclopropylbenzene derivatives. Influence of geometry on the stability of 3- and 4-cyclopropylbenzenonium ions. Journal of the American Chemical Society, 94(12), 4247–4253. [Link]

  • Hancock, C. K., & Falls, C. P. (1961). A Hammett-Taft Polar-Steric Equation for the Saponification Rates of m- and p-Substituted Alkyl Benzoates. Journal of the American Chemical Society, 83(20), 4214–4216. [Link]

  • Stock, L. M., & Young, P. E. (1972). Partial rate factors for the nitration of cyclopropylbenzene derivatives. Influence of geometry on the stability of 3- and 4-cyclopropylbenzenonium ions. Journal of the American Chemical Society, 94(12), 4247–4253. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Experiment 5 - Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

Sources

Navigating the Biological Landscape of Methyl 4-cyclopropylbenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the expansive field of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Small molecules with unique structural motifs often serve as the starting point for the development of new drugs. The methyl 4-cyclopropylbenzoate scaffold has emerged as a promising template due to the intriguing physicochemical properties imparted by the cyclopropyl group. This three-membered ring is known to enhance metabolic stability, improve potency, and modulate the conformational flexibility of molecules, making it a desirable feature in drug design. This guide provides a comprehensive overview of the methodologies used to assess the biological activity of derivatives based on this scaffold, offering a comparative analysis of their potential therapeutic applications.

The Significance of the Cyclopropyl Moiety in Drug Discovery

The cyclopropyl group, a small, strained ring system, is more than just a simple alkyl substituent. Its unique electronic and conformational properties have been strategically employed by medicinal chemists to fine-tune the biological profiles of drug candidates. The high s-character of its C-C bonds imparts a degree of unsaturation, allowing for electronic interactions that can influence binding to biological targets. Furthermore, its rigid nature can lock a molecule into a specific conformation, which can be advantageous for optimizing receptor-ligand interactions. These features have contributed to the incorporation of the cyclopropyl moiety into a number of approved drugs and clinical candidates.

Assessing the Biological Potential: A Multi-faceted Approach

To elucidate the therapeutic potential of novel this compound derivatives, a systematic evaluation of their biological activities is paramount. This typically involves a tiered screening approach, starting with in vitro assays to assess activity against specific cellular targets and progressing to more complex biological systems. The primary areas of investigation for compounds of this nature often include anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity Evaluation

A fundamental aspect of anticancer drug discovery is the assessment of a compound's ability to inhibit the proliferation of cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound derivatives and reference drugs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Data Presentation: Comparative Cytotoxicity

The results of the MTT assay can be presented in a tabular format for easy comparison of the cytotoxic potential of different derivatives against various cancer cell lines.

CompoundDerivative SubstituentCancer Cell LineIC50 (µM)Reference Compound (e.g., Doxorubicin) IC50 (µM)
MCB-1 -H (Parent Compound)MCF-7>1000.5
MCB-2 2-NitroMCF-745.20.5
MCB-3 3-AminoMCF-725.80.5
MCB-4 4-FluoroMCF-768.10.5

Visualizing the Mechanism: Apoptosis Pathway

Many anticancer agents induce programmed cell death, or apoptosis. A diagram of a common apoptotic pathway can help visualize the potential mechanism of action.

apoptosis_pathway Anticancer Drug Anticancer Drug Mitochondrion Mitochondrion Anticancer Drug->Mitochondrion Induces stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Releases Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by an anticancer agent.

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a variety of diseases. Therefore, evaluating the anti-inflammatory potential of new compounds is a critical area of research.

Experimental Protocol: In Vitro COX Inhibition Assay

Nonsteroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting cyclooxygenase (COX) enzymes.

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compounds and a reference NSAID (e.g., celecoxib) are pre-incubated with the enzymes at various concentrations.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a key inflammatory mediator, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated, and the IC50 values for both COX-1 and COX-2 are determined. The ratio of IC50 (COX-1)/IC50 (COX-2) provides the selectivity index.

Data Presentation: Comparative COX Inhibition

CompoundDerivative SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
MCB-5 2-Chloro15.21.88.4
MCB-6 3-Methoxy25.65.24.9
Celecoxib (Reference)10.50.05210

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Workflow: Anti-inflammatory Screening

anti_inflammatory_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Models COX-1 Assay COX-1 Assay COX-2 Assay COX-2 Assay Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema COX-2 Assay->Carrageenan-induced Paw Edema Promising Hits Cytokine Release Assay Cytokine Release Assay Adjuvant-induced Arthritis Adjuvant-induced Arthritis Carrageenan-induced Paw Edema->Adjuvant-induced Arthritis Active Compounds Lead Compound Lead Compound Adjuvant-induced Arthritis->Lead Compound Compound Library Compound Library Compound Library->COX-1 Assay Compound Library->COX-2 Assay Compound Library->Cytokine Release Assay

Caption: A typical workflow for screening anti-inflammatory compounds.

Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Comparative Antimicrobial Activity

CompoundDerivative SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
MCB-7 3,4-Dichloro163264
MCB-8 4-Trifluoromethyl81632
Ciprofloxacin (Reference)0.50.015N/A
Fluconazole (Reference)N/AN/A1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

While specific data for this compound derivatives is limited, general SAR principles for similar aromatic scaffolds can be inferred. The nature and position of substituents on the benzene ring can significantly impact biological activity. For instance:

  • Electron-withdrawing groups (e.g., nitro, halo) can sometimes enhance anticancer activity by modulating the electronic properties of the molecule, potentially leading to better target engagement.

  • Electron-donating groups (e.g., amino, methoxy) might influence metabolic stability and pharmacokinetic properties.

  • The position of the substituent (ortho, meta, or para) can affect the overall conformation of the molecule and its ability to fit into the binding pocket of a target protein.

A systematic exploration of these structural modifications is crucial for optimizing the biological activity of the this compound scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A thorough and systematic assessment of the anticancer, anti-inflammatory, and antimicrobial activities of its derivatives is essential to unlock their full potential. The experimental protocols and comparative data frameworks presented in this guide provide a robust foundation for researchers to design and execute their investigations. While the specific biological activities of this compound derivatives are yet to be extensively reported, the principles outlined here, drawn from the broader field of medicinal chemistry, will undoubtedly guide future research in this exciting area. The continued exploration of this chemical space holds the promise of discovering new molecules with significant therapeutic value.

References

Due to the lack of specific literature on the biological activity of this compound derivatives, this reference list provides sources for the general methodologies and principles discussed in the guide.

  • MTT Assay for Cytotoxicity

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • COX Inhibition Assays

    • Title: A new in vitro assay for the discovery of selective inhibitors of cyclooxygenase-2.
    • Source: Archives of Pharmacal Research
    • URL: [Link]

  • Broth Microdilution Method

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: Clinical and Labor
    • URL: [Link]

A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) vs. Chromatographic Methods for Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is non-negotiable. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of Methyl 4-cyclopropylbenzoate, a key building block in organic synthesis.

The Principle of qNMR: A Primary Ratio Method

Unlike chromatographic methods that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR is a primary analytical method. It provides a direct measurement of the molar ratio between the analyte and an internal standard (IS) of known purity, without the need for a specific reference standard of the analyte itself. The quantitation is based on the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal.

The fundamental equation for calculating the purity of a substance using qNMR is:

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molar mass

  • m = Mass

  • P = Purity of the internal standard

This direct, first-principles approach grants qNMR a unique position in metrology and chemical analysis, offering a high degree of accuracy and precision.

Experimental Protocol: qNMR Purity Assay of this compound

This section details a robust, self-validating protocol for determining the purity of this compound.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (Certified Reference Material)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) with 0.05% v/v Tetramethylsilane (TMS)

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of generating sharp, symmetrical peaks.

2. Rationale for Component Selection:

  • Internal Standard (Maleic Acid): Maleic acid is chosen for its high purity, stability, and non-volatility. Its sharp singlet resonance at ~6.3 ppm in DMSO-d6 is well-resolved from the signals of this compound, preventing signal overlap.

  • Solvent (DMSO-d6): DMSO-d6 is an excellent solvent for both the analyte and the internal standard, ensuring a homogeneous solution critical for accurate integration. Its residual solvent peak does not interfere with the signals of interest.

3. Step-by-Step Sample Preparation:

  • Weighing: Accurately weigh approximately 10 mg of the internal standard (maleic acid) and 20 mg of this compound into a clean, dry vial. The use of a microbalance with a readability of at least 0.01 mg is crucial.

  • Dissolution: Add approximately 0.75 mL of DMSO-d6 to the vial.

  • Homogenization: Ensure complete dissolution by vortexing the vial for at least 1 minute. A clear, homogeneous solution is mandatory for accurate results.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4. NMR Data Acquisition Parameters: To ensure quantitative accuracy, specific NMR parameters must be optimized. The goal is to achieve a high signal-to-noise ratio and ensure complete spin-lattice relaxation (T1) for all relevant signals.

  • Pulse Angle: 30° flip angle to reduce the relaxation delay needed.

  • Relaxation Delay (d1): 60 seconds. This is a critical parameter and should be at least 5 times the longest T1 of the signals being integrated (both analyte and IS). This ensures complete relaxation and accurate signal integration.

  • Number of Scans (ns): 8-16 scans, depending on the concentration, to achieve an adequate signal-to-noise ratio (>250:1).

  • Acquisition Time (at): At least 3 seconds to ensure high digital resolution.

5. Data Processing and Analysis:

  • Phase Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to the entire spectrum to ensure accurate integration.

  • Signal Selection:

    • Analyte: Integrate the aromatic protons of this compound (doublets around 7.8 and 7.3 ppm, N=2 for each).

    • Internal Standard: Integrate the olefinic proton singlet of maleic acid (around 6.3 ppm, N=2).

  • Purity Calculation: Use the fundamental qNMR equation provided earlier to calculate the purity of this compound.

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh Accurate Weighing (Analyte & IS) dissolve Dissolution (DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Measurement (Optimized Parameters) transfer->nmr process Phasing & Baseline Correction nmr->process integrate Signal Integration (Analyte & IS) process->integrate calculate Purity Calculation (qNMR Equation) integrate->calculate result Final Purity Value calculate->result

Caption: Workflow for qNMR purity determination.

Comparative Analysis: qNMR vs. HPLC and GC

While qNMR offers a direct and powerful method for purity assessment, chromatographic techniques like HPLC and GC are well-established and widely used in the pharmaceutical industry. The choice of method often depends on the specific requirements of the analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Primary ratio method based on molar concentration.Comparative method requiring a specific reference standard.Comparative method requiring a specific reference standard.
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of the analyte itself.Requires a certified reference standard of the analyte itself.
Quantitation Direct, based on fundamental principles of NMR.Indirect, based on the area of the chromatographic peak relative to the standard.Indirect, based on the area of the chromatographic peak relative to the standard.
Sample Throughput Lower, due to longer acquisition times for quantitative accuracy.Higher, with typical run times of 5-30 minutes.Higher, with typical run times of 10-40 minutes.
Selectivity Excellent, capable of distinguishing structurally similar impurities.Good, but can be limited by co-elution.Excellent for volatile compounds, but can be limited by co-elution.
Sample Integrity Non-destructive. The sample can be recovered.Destructive.Destructive.
Method Development Can be faster as it does not require column and mobile phase optimization.Can be time-consuming, requiring optimization of column, mobile phase, and detector settings.Can be time-consuming, requiring optimization of column, temperature program, and detector settings.
Applicability Broadly applicable to soluble compounds containing NMR-active nuclei.Broadly applicable to soluble, non-volatile compounds.Applicable to volatile and thermally stable compounds.
Impurity Detection Can detect and quantify unknown impurities if they have NMR signals.Only detects impurities that respond to the detector and are separated from the main peak.Only detects impurities that are volatile and respond to the detector.
Logical Comparison Framework

Comparison_Logic cluster_methods Purity Assessment Methods cluster_criteria Evaluation Criteria qnmr qNMR principle Quantitation Principle qnmr->principle Primary Ratio standard Reference Standard Requirement qnmr->standard Internal (Different Cmpd) selectivity Selectivity & Impurity ID qnmr->selectivity High (Structural Info) throughput Sample Throughput qnmr->throughput Lower hplc HPLC hplc->principle Comparative hplc->standard External (Same Cmpd) hplc->selectivity Good (Chromatographic) hplc->throughput Higher gc GC gc->principle Comparative gc->standard External (Same Cmpd) gc->selectivity Good (Chromatographic) gc->throughput Higher

Caption: Key comparison points for analytical methods.

Conclusion and Recommendations

For the purity assessment of this compound, qNMR stands out as a powerful, primary method that provides a direct, accurate, and precise measurement without the need for a specific certified reference material of the analyte. Its ability to provide structural information on impurities is an added advantage.

However, for high-throughput screening environments, HPLC and GC remain the methods of choice due to their faster analysis times. The selection of the most appropriate technique should be based on a careful consideration of the analytical needs, available resources, and the stage of drug development. For definitive purity assignment and the certification of reference materials, qNMR is often the superior choice.

References

  • Title: qNMR - A Metrological Tool Source: Mestrelab Research URL: [Link]

  • Title: Quantitative NMR (qNMR) Spectroscopy for Pharmaceutical Analysis Source: AZoM URL: [Link]

A Senior Application Scientist's Guide to Catalyst Efficacy in Methyl 4-cyclopropylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Cyclopropyl Moiety

In the landscape of modern drug discovery and materials science, the cyclopropyl group stands out as a "privileged" structural motif. Its unique conformational rigidity, combined with its distinct electronic properties arising from high ring strain, allows it to serve as a versatile bioisostere for phenyl rings or gem-dimethyl groups, often leading to improved metabolic stability, binding affinity, and potency of therapeutic agents. Methyl 4-cyclopropylbenzoate is a key building block for accessing more complex molecules bearing this valuable moiety.

The synthesis of this compound, while seemingly straightforward, presents a critical decision point for chemists: the choice of catalyst for the key C-C bond formation. The most prevalent strategy involves a cross-coupling reaction between a cyclopropyl organometallic species and a 4-substituted benzoate precursor. This guide provides an in-depth comparison of the leading catalytic systems—Palladium, Nickel, and Copper—for this transformation, grounded in experimental data and mechanistic principles to inform your selection for both discovery and process chemistry applications.

Section 1: The Palladium Paradigm: Unrivaled Scope and Reliability

Palladium-catalyzed cross-coupling, particularly the Suzuki-Miyaura reaction, is the undisputed gold standard for the synthesis of aryl cyclopropanes.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and extensive documentation make it the first choice for reliability and high yields.[4] The key to its success lies in the synergistic relationship between the palladium center and a carefully selected phosphine ligand.

Causality of Component Selection: The Role of the Ligand

The catalytic cycle for a Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of ligand is paramount as it directly influences the efficiency of these steps. For coupling a sterically defined sp³ center like a cyclopropyl group to an sp² center, bulky and electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos) are exceptionally effective.[5][6]

  • Expertise & Experience: These ligands promote the formation of a monoligated L-Pd(0) species, which is highly active for the oxidative addition of the aryl halide.[6] Their steric bulk accelerates the final reductive elimination step, which is often the rate-limiting step and is crucial for preventing side reactions like beta-hydride elimination (though not a major concern for the cyclopropyl group) and ensuring high product turnover.[7] The use of a moderately strong base, such as K₃PO₄ or K₂CO₃, is critical for facilitating the transmetalation step without causing unwanted hydrolysis of the ester group on the substrate.[1]

Data-Driven Performance: Palladium Catalysts in Action

The following table summarizes typical performance data for palladium-catalyzed Suzuki-Miyaura couplings relevant to the synthesis of this compound.

Catalyst SystemAryl HalideBoron ReagentBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / SPhos4-BromobenzonitrileCyclopropylboronic AcidK₃PO₄Toluene/H₂O100295[6]
Pd(OAc)₂ / XPhosMethyl 4-ChlorobenzoateK-cyclopropyltrifluoroborateK₂CO₃CPME/H₂O1001875[8]
Pd(dppf)Cl₂3-BromothiopheneK-cyclopropyltrifluoroborateCs₂CO₃Dioxane/H₂O8012Low (15-21%)
[Pd(C₃H₅)Cl]₂ / Tedicyp4-BromoacetophenoneCyclopropylboronic AcidK₃PO₄Toluene100298[9]
Note: This demonstrates that older generation/bidentate ligands can be less effective for this specific transformation compared to modern biaryl monophosphines.
Visualizing the Mechanism: The Palladium Catalytic Cycle

Palladium_Suzuki_Cycle cluster_0 Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Aryl Complex (Ar-Pd-X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ + Base PdII_Diaryl L-Pd(II)-Di-organyl (Ar-Pd-R) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product Catalyst_Regen Regenerated Catalyst

Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle.

Protocol 1: Synthesis via Pd-Catalyzed Suzuki-Miyaura Coupling

This protocol is a representative example based on established methodologies.[6][8]

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-bromobenzoate (1.0 equiv.), potassium cyclopropyltrifluoroborate (1.5 equiv.), and potassium carbonate (3.0 equiv.).

  • Catalyst Addition: In a separate vial, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Evacuate and backfill the Schlenk flask with inert gas (Argon or Nitrogen). Add the catalyst mixture to the flask, followed by a 10:1 mixture of Toluene and Water (to a concentration of ~0.2 M with respect to the aryl halide).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford this compound.

Section 2: The Nickel Alternative: An Economical and Sustainable Approach

As the demand for precious metals like palladium grows, so does the interest in more earth-abundant and cost-effective alternatives. Nickel, belonging to the same group as palladium, has emerged as a powerful catalyst for a variety of cross-coupling reactions, including the Suzuki-Miyaura.[10][11]

Expertise & Experience: Why Choose Nickel?

Nickel catalysis offers several compelling advantages:

  • Cost-Effectiveness: Nickel is significantly cheaper than palladium, making it highly attractive for large-scale synthesis.[12]

  • Unique Reactivity: Nickel can catalyze transformations that are challenging for palladium, sometimes offering different selectivity.

  • Sustainability: The use of an earth-abundant metal aligns with the principles of green chemistry.

However, nickel catalysis often requires stricter control of reaction conditions, as Ni(0) species can be more sensitive to air and moisture. The use of air-stable precatalysts like NiCl₂(PCy₃)₂ simplifies handling and improves reproducibility.[10]

Data-Driven Performance: Nickel Catalysts in Action

While direct data for this compound is less common, the performance of nickel catalysts in related aryl-aryl couplings demonstrates their viability.

Catalyst SystemAryl ElectrophileBoron ReagentBaseSolventTemp (°C)Time (h)Yield (%)Ref.
NiCl₂(PCy₃)₂4-ChlorotoluenePhenylboronic AcidK₃PO₄2-Me-THF1001894[10]
NiCl₂(dppp)4-ChloroanisolePhenylboronic AcidK₃PO₄Dioxane802498
Ni(OAc)₂ / PyphosAlkynamidePhenylboronic Acid-TFE80-83
Note: This demonstrates Ni-catalyzed arylative cyclization, a different but related C-C bond formation.
Visualizing the Mechanism: The Nickel Catalytic Cycle

The catalytic cycle for Nickel is generally analogous to Palladium's, though the relative rates of each step and the stability of intermediates can differ.

Nickel_Suzuki_Cycle cluster_0 Ni0 L-Ni(0) (Active Catalyst) OxAdd Oxidative Addition Ni0->OxAdd Ar-X NiII_Aryl L-Ni(II)-Aryl Complex (Ar-Ni-X) OxAdd->NiII_Aryl Transmetal Transmetalation NiII_Aryl->Transmetal R-B(OR)₂ + Base NiII_Diaryl L-Ni(II)-Di-organyl (Ar-Ni-R) Transmetal->NiII_Diaryl RedElim Reductive Elimination NiII_Diaryl->RedElim RedElim->Ni0 Product Ar-R (Product) RedElim->Product Catalyst_Regen Regenerated Catalyst

Caption: Nickel-catalyzed Suzuki-Miyaura catalytic cycle.

Protocol 2: Synthesis via Ni-Catalyzed Suzuki-Miyaura Coupling

This protocol is a representative example based on established methodologies for nickel catalysis.[10]

  • Reaction Setup: Inside a glovebox, add the air-stable precatalyst NiCl₂(PCy₃)₂ (5 mol%) and potassium phosphate (2.0 equiv.) to an oven-dried vial.

  • Reagent Addition: Add Methyl 4-chlorobenzoate (1.0 equiv.) and cyclopropylboronic acid (1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed 2-Methyl-THF (~0.5 M).

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and place in a preheated oil bath or heating block at 100 °C for 18-24 hours.

  • Work-up & Purification: After cooling, the work-up and purification follow the same procedure as described in the palladium protocol.

Section 3: The Copper Contender: Emerging Potential with Caveats

Copper is an even more abundant and inexpensive metal than nickel, making it a highly desirable catalytic option from a green chemistry perspective. While copper-catalyzed cross-couplings have a long history (e.g., the Ullmann reaction), their application in Suzuki-Miyaura type reactions is a more recent development and currently comes with some limitations.

Expertise & Experience: The Current State of Copper Catalysis

Research has shown that copper can catalyze the cross-coupling of organoboranes with aryl halides.[13] However, the scope is often more limited compared to palladium and nickel. Many successful examples involve aryl iodides or activated aryl bromides (e.g., those bearing electron-withdrawing groups).[13] The coupling of unactivated or electron-rich aryl chlorides and bromides remains a significant challenge, which may limit its direct applicability for the synthesis of this compound from common starting materials.

Data-Driven Performance: Copper Catalysts in Action
Catalyst SystemAryl HalideBoron ReagentBaseSolventTemp (°C)Time (h)Yield (%)Ref.
CuBr·SMe₂ / L64-Chlorophenylboronic esterBromocyclohexanetBuONaToluene802473[14]
XantphosCuClAryl IodideArylboronic Ester----Good[13]
Note: L6 is bathophenanthroline. This example shows coupling of a C(sp³)-halide with a C(sp²)-boron, the reverse of our target reaction, but demonstrates copper's capability.

The available data suggests that while promising, copper catalysis for this specific transformation is less mature than its palladium and nickel counterparts. It represents an active area of research rather than a routine, off-the-shelf solution.

Section 4: Head-to-Head Comparison & Catalyst Selection Workflow

Choosing the right catalyst requires balancing performance, cost, scale, and experimental convenience.

Comparative Data Summary
ParameterPalladium SystemsNickel SystemsCopper Systems
Efficacy / Yield Excellent (often >90%)Very Good to ExcellentModerate to Good (Substrate Dependent)
Substrate Scope Very Broad (Cl, Br, I, OTf)Broad (Good for Cl, Br)More Limited (Best with I, activated Br)
Catalyst Loading Low (0.05 - 2 mol%)Low to Moderate (1 - 5 mol%)Moderate to High (5 - 10 mol%)
Cost HighLowVery Low
Air/Moisture Stability Good (especially with modern ligands/precatalysts)Moderate (requires more stringent inert conditions)Good
Green Chemistry Precious Metal ConcernEarth-AbundantEarth-Abundant, Low Toxicity
Maturity Highly Mature, Well-UnderstoodMature, Growing RapidlyEmerging Field
Decision-Making Workflow

This workflow can guide the selection of the optimal catalyst based on project goals.

Decision_Workflow start Start: Synthesize Methyl 4-cyclopropylbenzoate q1 Primary Goal? start->q1 a1 Highest Yield & Broadest Scope (Discovery Phase) q1->a1 Reliability a2 Cost-Effectiveness & Scalability (Process Dev.) q1->a2 Economy a3 Exploring Novel Green Methods (Academic Research) q1->a3 Novelty rec1 Recommendation: Palladium Catalyst (e.g., Pd(OAc)₂/SPhos) a1->rec1 rec2 Recommendation: Nickel Catalyst (e.g., NiCl₂(PCy₃)₂) a2->rec2 rec3 Recommendation: Copper Catalyst (Further Optimization Likely Needed) a3->rec3

Caption: Catalyst selection workflow for this compound synthesis.

Conclusion and Senior Scientist's Recommendation

The synthesis of this compound via Suzuki-Miyaura cross-coupling is a well-established and highly efficient transformation. The choice of catalyst, however, should be tailored to the specific objectives of the research.

  • For discovery chemistry , where reliability, speed, and the broadest possible substrate scope are paramount, palladium catalysis remains the unequivocal recommendation . The investment in a modern biaryl phosphine ligand like SPhos or XPhos pays dividends in high yields and predictable outcomes, saving valuable time and resources.[5][6]

  • For process development and scale-up applications , where cost becomes a primary driver, nickel catalysis presents a compelling and viable alternative .[10][11] With optimized conditions and appropriate handling, nickel systems can deliver excellent yields at a fraction of the cost of palladium, aligning with both economic and sustainability goals.

  • Copper catalysis , while promising, is currently best suited for academic exploration or specialized applications where its unique reactivity can be exploited. For the routine synthesis of this specific target, it is not yet a direct competitor to palladium or nickel due to its more limited substrate scope with aryl bromides and chlorides.[13]

By understanding the mechanistic nuances and performance characteristics of each catalytic system, researchers can make an informed decision that best aligns with their scientific and economic goals, ensuring the efficient and effective synthesis of this compound and its derivatives.

References

  • Biscoe, M. R., et al. (2008). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 10(16), 3741-3744. [Link]

  • Ojo, O. S., et al. (2014). A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate. Tetrahedron Letters, 55(28), 3844-3846. [Link]

  • Solans-Monfort, X., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138-11139. [Link]

  • Blaisdell, T. P., et al. (2016). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Aryl- and Heteroarylbromides. Organic Letters, 18(15), 3886-3889. [Link]

  • So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731-7734. [Link]

  • Mothoa, I., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26620-26630. [Link]

  • Wang, Z., et al. (2025). Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. Organic Syntheses, 102, 86-99. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(18), 7481-7485. [Link]

  • Wang, M., et al. (2015). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. Catalysis Science & Technology, 5(1), 496-502. [Link]

  • Suzuki-Miyaura Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Wang, D., et al. (2015). A water-soluble, supramolecular palladium(II)-dipyrazole complex as an efficient and recyclable catalyst for Suzuki-Miyaura cross coupling reactions in aqueous media. RSC Advances, 5(10), 7546-7553. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Feuerstein, M., et al. (2001). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Organic Letters, 3(26), 4165-4167. [Link]

  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(1), 149. [Link]

  • Touaibia, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 147. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Klein, J. E. M. N. (2014). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York. [Link]

  • Ojo, O. S., et al. (2014). A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • Deng, W., et al. (2007). Cross-coupling reaction of cyclopropylboronic acids with aryl ω-halo-oxo-perfluoroalkylsulfonates. Chinese Science Bulletin, 52(14), 1888-1893. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. (2023). Organic Chemistry Research. [Link]

  • Tomar, P., & Sarkar, S. (2020). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. [Link]

  • Das, S. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. RESEARCH REVIEW International Journal of Multidisciplinary, 1(1), 15-19. [Link]

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A Comparative Guide to Validated Analytical Methods for Methyl 4-cyclopropylbenzoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of novel chemical entities is paramount. Methyl 4-cyclopropylbenzoate, a compound of interest due to its unique structural motif combining an aromatic ring with a strained cyclopropyl group, presents a distinct analytical challenge. This guide provides an in-depth comparison of validated analytical methodologies for the analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The narrative herein is grounded in the principles of scientific integrity, drawing from established regulatory guidelines and field-proven insights. Every experimental choice is rationalized to provide a clear understanding of the underlying causality, ensuring that the described protocols are not just a series of steps, but self-validating systems.

The Analytical Imperative: Why Method Validation Matters

The validation of an analytical procedure is the cornerstone of reliable data, demonstrating its suitability for the intended purpose.[1][2] For this compound, this means ensuring that the chosen method can accurately and precisely quantify the analyte, distinguishing it from any potential impurities or degradation products. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for analytical method validation, outlining the necessary parameters to be investigated.[3][4][5] These parameters, including accuracy, precision, specificity, linearity, range, and robustness, form the basis of the comparative evaluation in this guide.

Chromatographic Approaches: A Head-to-Head Comparison

The two most powerful and widely used analytical techniques for the quantification of non-volatile and semi-volatile organic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aromatic esters like this compound, reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.

Gas Chromatography (GC): GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. Given that this compound is a methyl ester, it possesses sufficient volatility for GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The choice between HPLC and GC is often dictated by the analyte's properties, the sample matrix, and the specific requirements of the analysis.

Comparative Overview of HPLC and GC for this compound Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Well-suited for aromatic esters.Ideal for volatile and thermally stable compounds. Methyl esters are generally amenable to GC.[6][7]
Typical Stationary Phase C18 (octadecylsilyl) bonded silica gel (for reversed-phase).Polysiloxane-based polymers (e.g., DB-5, HP-5ms) or polyethylene glycol (e.g., Carbowax).[6]
Typical Mobile Phase A mixture of water/buffer and an organic solvent (e.g., acetonitrile, methanol).An inert gas (e.g., Helium, Nitrogen, Hydrogen).
Detection UV-Vis (Diode Array Detector), Mass Spectrometry (LC-MS).Flame Ionization Detector (FID), Mass Spectrometry (GC-MS).[8]
Advantages High versatility, suitable for a wide range of compounds, non-destructive.High resolution and efficiency, fast analysis times, robust.
Limitations Lower resolution than capillary GC, higher solvent consumption.Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.

Experimental Protocols and Method Validation

The following sections provide detailed, step-by-step protocols for the analysis of this compound using both HPLC and GC. The validation parameters are discussed in the context of these protocols, with illustrative data based on typical performance for similar aromatic esters.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating reversed-phase HPLC method is crucial for the accurate quantification of this compound and its potential degradation products.[3][9][10]

  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and Water (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm (based on the UV absorbance of the benzoate chromophore).

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the standard solution multiple times (e.g., n=5) to evaluate system suitability parameters such as retention time, peak area repeatability (RSD ≤ 2.0%), theoretical plates (N > 2000), and tailing factor (T ≤ 1.5).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Validation ParameterAcceptance Criteria (based on ICH Q2(R1))Expected Performance for this compound
Linearity (R²) ≥ 0.999> 0.999 over a range of 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%Repeatability: < 1.0% Intermediate Precision: < 2.0%
Specificity No interference from blank, placebo, or degradation products.Peak purity of > 99.5% confirmed by DAD.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness No significant change in results with small variations in method parameters.Method remains reliable with minor changes in flow rate, column temperature, and mobile phase composition.
Gas Chromatography (GC) Method

For a semi-volatile compound like this compound, GC offers a high-resolution alternative to HPLC.

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane, ethyl acetate). Prepare working standards by serial dilution.

  • Sample Solution Preparation: Dissolve the sample in the chosen solvent to a concentration within the linear range of the method.

  • System Suitability: Inject a standard solution to check for system performance, including peak shape, resolution, and repeatability of retention time and peak area.

  • Analysis: Inject the prepared standard and sample solutions.

  • Quantification: Calculate the concentration of this compound in the sample based on the peak area response relative to the calibration curve.

Validation ParameterAcceptance Criteria (based on ICH Q2(R1))Expected Performance for this compound
Linearity (R²) ≥ 0.999> 0.999 over a range of 10-500 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%Repeatability: < 1.5% Intermediate Precision: < 2.5%
Specificity Baseline resolution from other components.Good separation from potential impurities.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~1.5 µg/mL
Robustness Consistent results with minor variations in oven temperature program and flow rate.The method is robust to small changes in chromatographic parameters.

Visualizing the Workflow: From Sample to Result

To provide a clearer understanding of the analytical process, the following diagrams illustrate the workflows for both HPLC and GC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Mobile Phase Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Mobile Phase Sample_Weighing->Sample_Dissolution Standard_Dilution Prepare Working Standards Standard_Dissolution->Standard_Dilution Sample_Filtration Filter Sample Solution (0.45 µm) Sample_Dissolution->Sample_Filtration Calibration_Curve Inject Standards & Build Calibration Curve Standard_Dilution->Calibration_Curve Sample_Injection Inject Sample Sample_Filtration->Sample_Injection System_Suitability System Suitability Test (n=5) System_Suitability->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification Integration Peak Integration & Identification Sample_Injection->Integration Integration->Quantification Report Generate Report Quantification->Report

HPLC analysis workflow for this compound.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing & Reporting Standard_Weighing_GC Weigh Reference Standard Standard_Dissolution_GC Dissolve in Organic Solvent Standard_Weighing_GC->Standard_Dissolution_GC Sample_Weighing_GC Weigh Sample Sample_Dissolution_GC Dissolve in Organic Solvent Sample_Weighing_GC->Sample_Dissolution_GC Standard_Dilution_GC Prepare Working Standards Standard_Dissolution_GC->Standard_Dilution_GC Sample_Injection_GC Inject Sample Sample_Dissolution_GC->Sample_Injection_GC Calibration_Curve_GC Inject Standards & Build Calibration Curve Standard_Dilution_GC->Calibration_Curve_GC System_Suitability_GC System Suitability Test System_Suitability_GC->Calibration_Curve_GC Quantification_GC Quantify Analyte Concentration Calibration_Curve_GC->Quantification_GC Integration_GC Peak Integration & Identification Sample_Injection_GC->Integration_GC Integration_GC->Quantification_GC Report_GC Generate Report Quantification_GC->Report_GC

GC analysis workflow for this compound.

Orthogonal Techniques for Structural Confirmation

While chromatography is excellent for quantification, spectroscopic techniques are indispensable for unequivocal structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the cyclopropyl, benzoate, and methyl ester moieties.[11] The chemical shifts and coupling constants are unique fingerprints of the molecule.

  • Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides molecular weight information and fragmentation patterns that are highly specific to the analyte's structure, aiding in both identification and impurity profiling.

Conclusion: Selecting the Optimal Method

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix.

  • HPLC is often the method of choice for routine quality control in pharmaceutical settings due to its versatility and applicability to a wide range of compounds without the need for derivatization. Its ability to perform stability-indicating assays is a significant advantage.

  • GC , particularly when coupled with MS, offers superior resolution and is an excellent choice for identifying and quantifying volatile impurities.

Ultimately, a comprehensive analytical characterization of this compound would ideally involve the use of both a validated chromatographic method for quantification and spectroscopic techniques (NMR and MS) for unambiguous structural confirmation. This orthogonal approach ensures the highest level of confidence in the identity, purity, and quantity of this important chemical entity.

References

  • ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]

  • ICH Quality Guidelines. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures, Starodub, 2024. [Link]

  • Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations, Journal of Applied Pharmaceutical Science, 2025. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, LCGC International. [Link]

  • Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid, ResearchGate. [Link]

  • Analytical method validation: A brief review. [Link]

  • <1225> VALIDATION OF COMPENDIAL METHODS, General Chapters. [Link]

  • Stability indicating study by using different analytical techniques, IJSDR. [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

  • Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography, PubMed. [Link]

  • A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters, PubMed. [Link]

  • FAMEs Fatty Acid Methyl Esters: Mass Spectral Database, Wiley Science Solutions. [Link]

  • A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters, PubMed. [Link]

  • NMR Spectroscopy for Metabolomics Research, PMC - NIH. [Link]

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The Cyclopropyl Moiety in Benzoate Scaffolds: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the intricate dance between a molecule's structure and its biological function is a central theme. The strategic incorporation of specific chemical motifs can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. Among these, the cyclopropyl group has emerged as a powerful tool in medicinal chemistry, valued for its ability to confer conformational rigidity and favorable metabolic properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of methyl 4-cyclopropylbenzoate analogs, with a particular focus on their activity as kinase inhibitors. While direct and extensive SAR studies on this compound itself are limited in publicly available literature, this guide synthesizes data from closely related N-cyclopropylbenzamide and 4-(cyclopropylcarbamoyl)phenylamino analogs to provide actionable insights for the rational design of novel therapeutics.

The 4-cyclopropylbenzoyl scaffold serves as a versatile template for the development of potent and selective enzyme inhibitors. The unique electronic and steric properties of the cyclopropyl ring often lead to enhanced binding affinity and improved metabolic stability.[1] This guide will delve into the SAR of this class of compounds, focusing on key modifications and their impact on inhibitory activity against various protein kinases, critical regulators of cellular processes that are frequently dysregulated in diseases such as cancer.[2]

Comparative Structure-Activity Relationships of Cyclopropyl-Containing Benzamide Analogs as Kinase Inhibitors

The following sections will explore the SAR of analogs based on the core 4-cyclopropylbenzamide structure, drawing from studies on potent kinase inhibitors.

Modifications on the Benzamide Core: Impact on p38α MAP Kinase Inhibition

A notable example of a clinically evaluated drug candidate featuring the N-cyclopropylbenzamide moiety is AZD6703 , an inhibitor of p38α mitogen-activated protein (MAP) kinase.[3] The development of this compound and its analogs provides valuable SAR insights.

The core scaffold of these inhibitors features a quinazolinone moiety attached to the N-cyclopropylbenzamide. Modifications to the benzamide portion, particularly at the 4-position, were explored to optimize properties such as solubility and plasma protein binding.

Compound IDR Group (at 4-position of benzamide)p38α IC50 (nM)
AZD6703 Methyl7
Analog 1Hydrogen-
Analog 2Chloro-

Data for analogs 1 and 2 were not explicitly provided in the cited source, but the text indicates that the methyl group in AZD6703 was optimal.

Key SAR Insights:

  • Substitution at the 4-position: The presence of a small alkyl group, such as a methyl group, at the 4-position of the benzamide ring was found to be optimal for potent p38α inhibition. This suggests that this position may be involved in favorable hydrophobic interactions within the kinase's active site.[3]

  • N-Cyclopropyl Group: The N-cyclopropyl group is a critical feature for the activity of this series of inhibitors. Its rigid nature likely helps to orient the molecule correctly for optimal binding to the kinase.[1][3]

Phenylamino-pyrrolotriazine Analogs as VEGFR-2 Kinase Inhibitors

Another class of potent kinase inhibitors incorporates a 4-(cyclopropylcarbamoyl)phenylamino moiety. A study on pyrrolo[2,1-f][4]triazine-based inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) highlights the importance of the cyclopropyl group and substitutions on the phenyl ring.[5]

Compound IDSubstituents on Phenyl RingVEGFR-2 IC50 (nM)
Lead Compound 2,4-difluoro<10
Analog 32-fluoro>100
Analog 44-fluoro>100
Analog 5Unsubstituted>1000
Compound 37 2,4-difluoro3.2

Key SAR Insights:

  • Fluorine Substitution: The presence of fluorine atoms at the 2 and 4-positions of the phenyl ring is crucial for high-potency VEGFR-2 inhibition. This substitution pattern likely enhances binding affinity through favorable electronic interactions or by influencing the conformation of the molecule.[5]

  • Cyclopropylcarbamoyl Group: The 5-(cyclopropylcarbamoyl) group is a key feature of these potent inhibitors. The cyclopropyl moiety likely contributes to enhanced potency and favorable pharmacokinetic properties.[1][5] The amide linkage is also critical for interaction with the enzyme.

Experimental Protocols

General Synthesis of N-Cyclopropylbenzamide Analogs

A common method for the synthesis of N-cyclopropylbenzamide analogs involves the coupling of a substituted benzoic acid with cyclopropylamine.

Protocol: Amide Coupling using a Coupling Reagent (e.g., HATU)

  • Dissolve the starting materials: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture.

  • Stir: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add amine: Add cyclopropylamine (1.2 equivalents) to the reaction mixture.

  • Reaction monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-cyclopropylbenzamide analog.

Diagram: General Synthetic Workflow for N-Cyclopropylbenzamide Analogs

G sub_benzoic_acid Substituted Benzoic Acid reaction Amide Coupling Reaction sub_benzoic_acid->reaction 1.0 equiv cyclopropylamine Cyclopropylamine cyclopropylamine->reaction 1.2 equiv coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->reaction 1.1 equiv base Base (e.g., DIPEA) base->reaction 2.0 equiv solvent Anhydrous Solvent (e.g., DMF) solvent->reaction workup Aqueous Work-up reaction->workup Reaction Completion purification Column Chromatography workup->purification Crude Product final_product N-Cyclopropylbenzamide Analog purification->final_product Purified Product

Caption: A generalized workflow for the synthesis of N-cyclopropylbenzamide analogs.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized analogs against specific kinases is typically determined using an in vitro kinase assay.

Protocol: Luminescence-Based Kinase Assay

  • Prepare reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare a kinase reaction buffer containing the kinase, a suitable substrate peptide, and ATP.

  • Pre-incubation: In a 96-well plate, add the serially diluted test compounds or a DMSO control to each well. Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate reaction: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit.

  • Data analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis compound_prep Prepare Serial Dilutions of Test Compounds pre_incubation Pre-incubate Kinase with Compounds compound_prep->pre_incubation reagent_prep Prepare Kinase, Substrate, and ATP reagent_prep->pre_incubation reaction_initiation Initiate Kinase Reaction with ATP/Substrate pre_incubation->reaction_initiation incubation Incubate at 30°C reaction_initiation->incubation adp_detection Detect ADP Production (Luminescence) incubation->adp_detection data_analysis Data Analysis (IC50 Determination) adp_detection->data_analysis

Caption: Workflow for determining kinase inhibitory activity.

Conclusion

The analysis of N-cyclopropylbenzamide and 4-(cyclopropylcarbamoyl)phenylamino analogs as kinase inhibitors provides a strong foundation for understanding the structure-activity relationships of the broader class of this compound derivatives. The cyclopropyl moiety consistently emerges as a key contributor to potent biological activity, likely by enhancing binding affinity and improving metabolic stability.[1] Furthermore, strategic substitutions on the benzoyl ring, such as small alkyl groups or electron-withdrawing fluorine atoms, can significantly modulate potency and selectivity against specific kinase targets.[3][5] The experimental protocols provided herein offer a starting point for the synthesis and evaluation of novel analogs based on the promising 4-cyclopropylbenzoate scaffold. Further exploration of this chemical space is warranted to develop new and effective therapeutic agents for a range of diseases.

References

  • SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4]triazine-based VEGFR-2 kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. (2012). National Center for Biotechnology Information. Retrieved from [Link]

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  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. (2015). National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Analysis of Cyclopropyl vs. Other Alkyl Substituents on Benzoate Esters: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In medicinal chemistry, the strategic selection of substituents is a cornerstone of rational drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. While simple alkyl groups like isopropyl and tert-butyl are common choices, the cyclopropyl group offers a unique combination of steric and electronic properties that can overcome many common drug development hurdles. This guide provides a comparative analysis of the cyclopropyl substituent versus other common alkyl groups on benzoate esters, a frequent scaffold in drug candidates. We will explore the underlying principles of how the cyclopropyl moiety impacts metabolic stability, conformational rigidity, and receptor binding, supported by experimental data and detailed protocols for comparative studies.

Introduction: The Strategic Importance of Substituent Selection

The benzoate ester motif is prevalent in pharmaceuticals and bioactive molecules. The nature of the alkyl substituent on the ester oxygen can dramatically alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its intrinsic potency. Traditional alkyl groups (e.g., methyl, ethyl, isopropyl) offer a predictable range of steric bulk and lipophilicity. However, they often introduce metabolic liabilities, primarily through oxidation by cytochrome P450 (CYP) enzymes. The cyclopropyl group has emerged as a "bioisostere" for moieties like isopropyl or vinyl groups, but it is far more than a simple steric replacement.[1][2] Its unique structural and electronic features provide distinct advantages in drug design.[3][4][5]

The Unique Physicochemical Profile of the Cyclopropyl Group

The distinct behavior of the cyclopropyl group stems from its strained three-membered ring. This strain imparts properties not seen in acyclic or larger cyclic alkanes.

  • Bonding and Electronics: The C-C bonds in a cyclopropane ring have significant p-character, a consequence of the 60° bond angles.[3][4][5] This allows the ring to engage in electronic conjugation with adjacent π-systems, such as the carbonyl of a benzoate ester.[6] Furthermore, the C-H bonds are shorter and stronger than those in other alkanes, making them less susceptible to enzymatic C-H abstraction, a common first step in CYP-mediated metabolism.[4][7]

  • Conformational Rigidity: Unlike the free rotation around the C-C bonds of an isopropyl or tert-butyl group, the cyclopropyl ring is conformationally locked.[8][9] This rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus potentially increasing potency and selectivity.[4][5][8] This conformational restriction is a key advantage in optimizing drug-target interactions.[9][10]

Comparative Impact on Benzoate Ester Properties

Replacing a standard alkyl group, such as an isopropyl group, with a cyclopropyl group on a benzoate ester can lead to significant, often beneficial, changes in its drug-like properties.

Metabolic Stability

A primary advantage of the cyclopropyl group is its enhanced metabolic stability.[8][9] Linear and branched alkyl groups are prone to oxidation at their C-H bonds. The cyclopropyl group, with its stronger C-H bonds, is a poor substrate for many CYP enzymes that metabolize other alkyl chains.[7][11]

  • Alkyl Group Metabolism: Typically involves hydroxylation at the α- or ω-1 position, leading to rapid clearance.

  • Cyclopropyl Group Metabolism: While not entirely inert, the cyclopropyl ring is generally more resistant to metabolism.[8] When metabolism does occur, it can involve oxidation of the ring itself or ring-opening, but these are often slower processes compared to the metabolism of a simple alkyl chain.[7][11] This increased stability can lead to a longer in vivo half-life and improved bioavailability.[8]

Conformational Control and Receptor Binding

The rigidity of the cyclopropyl group can be a powerful tool for enhancing binding affinity.

  • Free-Rotating Alkyl Groups: An isopropyl or ethyl group can adopt numerous conformations, only one of which may be optimal for binding to a receptor. The energetic cost of adopting this specific conformation can reduce the overall binding affinity.

  • Rigid Cyclopropyl Group: By locking the substituent's orientation, the cyclopropyl group can fix the molecule in a conformation that is favorable for binding.[8] This pre-organization minimizes the entropic penalty of binding, which can translate directly to higher potency.[4][5] For example, studies on formyl tripeptides have shown that a cyclopropyl group can induce a greater percentage of a specific bioactive conformation compared to an isopropyl group.[12]

The diagram below illustrates the conformational difference between an isopropyl and a cyclopropyl substituent.

G cluster_0 Isopropyl Benzoate (Conformational Flexibility) cluster_1 Cyclopropyl Benzoate (Conformational Rigidity) Benzoate_i Benzoate Core Rotation Free Rotation (Multiple Conformers) Benzoate_i->Rotation Receptor_i Receptor Site Rotation->Receptor_i Suboptimal Fit Binding_i Entropic Cost for Binding Receptor_i->Binding_i Benzoate_c Benzoate Core Rigid Locked Conformation (Bioactive Conformer) Benzoate_c->Rigid Receptor_c Receptor Site Rigid->Receptor_c Optimized Fit Binding_c Lower Entropic Cost for Binding Receptor_c->Binding_c

Caption: Conformational flexibility of isopropyl vs. the rigidity of cyclopropyl.

Physicochemical and Pharmacokinetic Profile

The substitution can also influence key physicochemical properties like lipophilicity (LogP). While replacing a hydrogen with a cyclopropyl group can increase lipophilicity, the effect relative to other alkyl groups is nuanced and context-dependent.[13] This change, combined with enhanced metabolic stability, can alter a drug's plasma clearance, volume of distribution, and overall pharmacokinetic profile.[3][4]

Quantitative Data Summary

The following table summarizes hypothetical but representative data based on the established principles discussed. This data illustrates the typical improvements seen when replacing a metabolically labile isopropyl group with a cyclopropyl group on a hypothetical benzoate ester inhibitor.

ParameterIsopropyl Benzoate AnalogCyclopropyl Benzoate AnalogRationale for Difference
Receptor Binding Affinity (IC₅₀) 50 nM15 nMThe rigid cyclopropyl group locks the molecule in a bioactive conformation, reducing the entropic penalty of binding.[4][8]
Metabolic Half-Life (t½) in HLM 12 min75 minThe cyclopropyl group's strong C-H bonds are less susceptible to CYP450-mediated oxidative metabolism.[7][11]
Intrinsic Clearance (CLᵢₙₜ) in HLM 58 µL/min/mg9 µL/min/mgLower clearance directly reflects the increased metabolic stability of the cyclopropyl analog.[11]
Lipophilicity (Calculated LogP) 2.82.6The cyclopropyl group can have a slightly different impact on lipophilicity compared to an isopropyl group.[13]

Experimental Protocols for Comparative Analysis

To empirically validate these differences, a series of synthesis and assay workflows are required.

General Workflow

The diagram below outlines the end-to-end process for comparing benzoate ester analogs.

G start Design Analogs (e.g., Isopropyl vs. Cyclopropyl) synth Synthesis of Benzoate Esters (Fischer Esterification) start->synth purify Purification & Characterization (Chromatography, NMR, MS) synth->purify assay In Vitro Metabolic Stability Assay (Human Liver Microsomes) purify->assay binding Receptor Binding Assay (Determine IC50) purify->binding analyze Comparative Data Analysis assay->analyze binding->analyze end Select Lead Candidate analyze->end

Caption: Workflow for synthesis, characterization, and comparative analysis.

Protocol: Synthesis of Alkyl/Cyclopropyl Benzoates

This protocol describes a standard Fischer esterification for synthesizing the target compounds.[14]

Objective: To synthesize a series of benzoate esters for comparative analysis.

Materials:

  • Benzoic acid

  • Appropriate alcohol (e.g., Isopropanol, Cyclopropanol)

  • Concentrated sulfuric acid (catalyst)

  • Toluene

Procedure:

  • To a round-bottom flask, add benzoic acid (1.0 eq) and toluene (approx. 2 M concentration).

  • Add the corresponding alcohol (1.2 eq).

  • Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Equip the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the benzoic acid is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester via flash column chromatography.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.[14]

Protocol: In Vitro Metabolic Stability Assessment

This protocol determines the metabolic stability of the synthesized compounds using human liver microsomes (HLM).[11][15]

Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the benzoate analogs.

Procedure:

  • Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (HLM, final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a cold quenching solution (e.g., acetonitrile containing an internal standard like warfarin).

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound. Compare these values to control compounds (e.g., a known rapidly metabolized compound and a known stable compound).

Conclusion

The cyclopropyl group is a powerful and versatile substituent in modern drug discovery.[1][3][8] When compared to other common alkyl groups on a benzoate ester scaffold, it offers distinct advantages, most notably a significant increase in metabolic stability and the ability to enforce a rigid, bioactive conformation. These benefits can translate into enhanced potency, a longer half-life, and an improved overall pharmacokinetic profile. While not a universal solution, the substitution of a metabolically labile alkyl group with a cyclopropyl ring is a highly effective strategy that should be a key consideration in the optimization phase of drug development. The experimental protocols provided herein offer a clear framework for empirically validating these benefits in your own research.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

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  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]

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  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available at: [Link]

  • The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. PubMed. Available at: [Link]

  • Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. PubMed. Available at: [Link]

  • (a) Conformational restriction by steric effects due to the structural... ResearchGate. Available at: [Link]

  • Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone. RSC Publishing. Available at: [Link]

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  • Process for the preparation of substituted cyclopropyl carboxylic acid-(alpha-cyano-3-phenoxy-benzyl) esters. Google Patents.
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  • Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2-pyrones. ScienceDirect. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of Methyl 4-cyclopropylbenzoate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these protocols is critical not only for regulatory compliance but for the protection of ourselves, our colleagues, and our environment. This guide moves beyond simple instruction to explain the scientific and regulatory rationale behind each step, ensuring a culture of deep, actionable safety in the laboratory.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound is essential. While comprehensive toxicological data for this compound is not widely published, a risk assessment can be conducted based on its chemical structure (an aromatic ester) and data from analogous compounds.

Key Assessment Points:

  • Assumed Hazards: Based on similar aromatic esters, it is prudent to handle this compound as a substance that may be an irritant to the skin, eyes, and respiratory system.[1][2][3] Aromatic compounds can also pose environmental hazards, being potentially toxic to aquatic life.[4]

  • Reactivity: Esters are generally stable but can be incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3][4] Mixing with such materials in a waste container is forbidden as it can lead to exothermic reactions or the release of volatile compounds.

  • Regulatory Classification: In the absence of specific data, any unwanted, unused, or contaminated this compound must be classified as hazardous waste.[5][6][7] This approach aligns with the Resource Conservation and Recovery Act (RCRA) principle of making a "hazardous waste determination" for all chemical waste generated.[6][7]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 148438-03-3 [8][9]
Molecular Formula C₁₁H₁₂O₂ [8][10]
Molecular Weight 176.21 g/mol [8]
Appearance Colorless to light yellow liquid [8]
Boiling Point ~268.9 °C (Predicted) [8]

| Density | ~1.134 g/cm³ (Predicted) |[8] |

Immediate Safety and Personal Protective Equipment (PPE)

Safety is the foundational layer of all laboratory operations. Before handling this compound for any purpose, including disposal, strict adherence to PPE protocols is mandatory.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[1][11]

  • Hand Protection: Chemically resistant gloves (such as nitrile) should be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact.[11]

  • Ventilation: All handling and transfers of this compound and its waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1][11]

These requirements are in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the use of engineering controls and PPE to protect laboratory workers from chemical hazards.[11][12][13][14]

Spill Management Protocol

Accidents can occur, and a clear, pre-defined spill response plan is a critical component of laboratory safety.[11]

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or the substance is volatile, evacuate the immediate area.

  • Control Ignition Sources: Although not highly flammable, it is good practice to remove any nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or cat litter.[15]

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials (e.g., paper towels, contaminated gloves) must be collected and disposed of as hazardous waste.[2]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by federal and state regulations, primarily the EPA's Resource Conservation and Recovery Act (RCRA).[6][16][17] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2][18][19]

Step 1: Waste Identification and Segregation
  • Classification: All unwanted this compound, including expired stock, reaction byproducts, and contaminated materials, must be treated as hazardous chemical waste.[2][5]

  • Segregation: This waste stream must be kept separate from other, incompatible waste types. Crucially, do not mix with strong acids, bases, or oxidizing agents. [1][4] Mixing incompatible wastes can lead to dangerous reactions and is a serious regulatory violation.[19]

Step 2: Containerization
  • Select a Compatible Container: Use a sturdy, leak-proof container that is chemically compatible with the ester. High-density polyethylene (HDPE) or glass bottles with screw-on caps are appropriate.[2][20] The container must be in good condition.[20][21]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[19][20][21] This is a key requirement of RCRA to prevent the release of vapors into the lab environment.

Step 3: Labeling

Proper labeling is a critical and legally mandated step.[13][17][20] The label must be affixed to the container before any waste is added.[5]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[19][20]

  • The full, unabbreviated chemical name: "this compound" .

  • A clear list of all contents, including any solvents used for rinsing.

  • The specific hazard characteristics (e.g., "Irritant," "Environmentally Hazardous").

  • The name of the principal investigator and the laboratory location (building and room number).[20]

  • The date the container was first used (the "accumulation start date").[7]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[20][22]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[22]

  • Volume Limits: A lab can accumulate up to 55 gallons of a single hazardous waste stream in an SAA.

  • Storage: The waste container should be stored in a secondary containment bin to capture any potential leaks.[19]

Disposal Decision Workflow

The following diagram outlines the logical flow for ensuring the proper disposal of this compound waste in a laboratory setting.

G start Waste Generated (Unused or Contaminated This compound) identify 1. Identify as Hazardous Waste start->identify segregate 2. Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) identify->segregate container 3. Select Proper Container (HDPE or Glass, Leak-proof, Good Condition) segregate->container label 4. Affix Completed Hazardous Waste Label container->label store 5. Store in Secondary Containment in a Satellite Accumulation Area (SAA) label->store pickup 6. Container Full? Request Pickup from Environmental Health & Safety (EHS) store->pickup end Proper Disposal by Licensed Contractor pickup->end

Caption: Workflow for the proper disposal of this compound.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Solids: Any disposable lab materials that come into direct contact with this compound (e.g., gloves, absorbent pads, weighing papers) must be placed in the same designated hazardous waste container as the chemical itself.[3]

  • Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a minimal amount of a suitable solvent (e.g., acetone or ethanol) in a fume hood. This rinseate is now considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container.

  • Empty Containers: A chemical container is not considered "empty" by the EPA unless it has been triple-rinsed.[18] The rinsate from this process must be collected as hazardous waste.[18] Once properly rinsed and dried, and with the label fully defaced or removed, the container may be disposed of in the appropriate glass or plastic recycling bin.[18]

By adhering to this comprehensive guide, you contribute to a robust safety culture and ensure that your work is conducted in a manner that is both ethically sound and compliant with all applicable regulations. For any questions or unique disposal challenges, always consult your institution's Environmental Health and Safety (EHS) department.

References

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  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.[Link]

  • IPG. OSHA Standards to Know Before Starting Your Lab. (2023-07-11). [Link]

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  • IPG. Decoding OSHA Laboratory Standards: Safety Essentials. (2023-09-20). [Link]

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A Researcher's Guide to the Safe Handling of Methyl 4-cyclopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential, practical information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for Methyl 4-cyclopropylbenzoate. By understanding the rationale behind these protocols, you can foster a culture of safety and scientific integrity within your laboratory.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. Given the potential for irritation, appropriate PPE is mandatory to prevent accidental exposure.

Eye and Face Protection: Chemical splash goggles are essential.[5] For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield worn over safety glasses is required to provide an additional layer of protection.[5][6]

Skin Protection:

  • Gloves: The selection of appropriate gloves is critical when handling organic esters. Butyl or neoprene gloves are recommended for their resistance to ketones and esters.[7][8] Disposable nitrile gloves may offer short-term protection for incidental contact but should be changed immediately upon contamination.[5] Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin.[5]

  • Footwear: Closed-toe shoes are a standard requirement in any laboratory setting to protect against spills.[5]

Respiratory Protection: In most cases, handling this compound in a well-ventilated chemical fume hood will provide adequate respiratory protection.[9] If engineering controls are insufficient to maintain exposure below acceptable limits, or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5][10]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Task Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesButyl or NeopreneLab coatChemical fume hood
Running reactions Chemical splash goggles (face shield for high-risk procedures)Butyl or NeopreneLab coatChemical fume hood
Work-up and purification Chemical splash goggles (face shield for high-risk procedures)Butyl or NeopreneLab coatChemical fume hood
Spill clean-up Chemical splash goggles and face shieldButyl or Neoprene (double-gloving recommended)Chemical-resistant apron or coverallsNIOSH-approved respirator with organic vapor cartridge
Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a clear, step-by-step workflow is crucial for minimizing risk and ensuring the integrity of your research.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_ppe Don appropriate PPE prep_fume_hood Work in a certified chemical fume hood prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh the compound prep_materials->handling_weigh Proceed to handling handling_transfer Carefully transfer to reaction vessel handling_weigh->handling_transfer handling_reaction Perform the reaction handling_transfer->handling_reaction cleanup_quench Quench the reaction safely handling_reaction->cleanup_quench Proceed to post-procedure cleanup_extract Perform work-up and extraction cleanup_quench->cleanup_extract cleanup_purify Purify the product cleanup_extract->cleanup_purify disposal_waste Segregate waste streams cleanup_purify->disposal_waste Proceed to disposal disposal_label Label waste containers clearly disposal_waste->disposal_label disposal_store Store waste in a designated area disposal_label->disposal_store disposal_collection Arrange for professional disposal disposal_store->disposal_collection

Caption: Workflow for the safe handling of this compound.

Handling Procedures:

  • Preparation: Before beginning any work, ensure you are wearing the appropriate PPE as outlined in Table 1.[11] All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9][12]

  • Weighing and Transfer: When weighing the compound, use a draft shield to prevent the substance from becoming airborne. Transfer the material carefully to your reaction vessel, avoiding any spills.

  • Reaction and Work-up: During the reaction and subsequent work-up, be mindful of the potential for splashes and maintain a safe distance from the apparatus.

  • Spill Response: In the event of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.[13] For larger spills, evacuate the area and follow your institution's emergency procedures.[2][13]

Disposal Plan:

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.

  • Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, should be collected in a designated, labeled hazardous waste container.[1]

  • Container Management: Ensure that waste containers are kept closed when not in use and are stored in a well-ventilated, secondary containment area away from incompatible materials.[1]

  • Professional Disposal: Chemical waste must be disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.[12] Do not pour any amount of this compound down the drain.[1]

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues.

References

  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 2).
  • Personal Protective Equipment | Safety | Physical Facilities - Miami University.
  • 4 - SAFETY DATA SHEET. (2025, April 30).
  • Personal Protective Equipment (PPE).
  • Personal Protective Equipment (PPE) - CHEMM.
  • 4 - SAFETY DATA SHEET.
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
  • This compound | C11H12O2 | CID 11658370 - PubChem - NIH.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 14).
  • This compound CAS#: 148438-03-3 - ChemicalBook.
  • Methyl 4-methylbenzoate - Safety Data Sheet - ChemicalBook. (2025, December 20).
  • Methyl benzoate - Hekserij.nl.
  • Methyl 4-hydroxybenzoate - Apollo Scientific. (2023, July 6).
  • 148438-03-3|this compound|BLD Pharm.
  • Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem.
  • 1 - SAFETY DATA SHEET. (2012, February 23).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%.

Sources

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